2-(3-Methoxy-4-nitrophenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-4-6(5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJOYCYODQOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587854 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-22-5 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid from 3-methoxyphenylacetic acid
An In-depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic Acid from 3-Methoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The core of this process is the electrophilic aromatic nitration of 3-methoxyphenylacetic acid. This document delves into the underlying reaction mechanisms that govern the regioselectivity of the synthesis, offers a detailed, field-tested experimental protocol, and provides guidance on product characterization, process optimization, and troubleshooting. The content is tailored for researchers, chemists, and drug development professionals, aiming to bridge theoretical principles with practical laboratory application.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate in the synthesis of more complex molecular architectures, including various heterocyclic systems and pharmacologically active compounds.[1] Its bifunctional nature, featuring a carboxylic acid moiety and an aromatic nitro group, allows for a wide range of subsequent chemical transformations. The nitro group can be readily reduced to an amine, which can then participate in cyclization, amidation, or diazotization reactions, while the carboxylic acid group can be converted into esters, amides, or acid chlorides.
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution (EAS) of the readily available starting material, 3-methoxyphenylacetic acid. This guide focuses on the nitration reaction, a classic yet nuanced transformation that requires careful control to achieve high yield and regioselectivity.
Mechanistic Rationale: Achieving Regioselectivity
The success of this synthesis hinges on understanding and controlling the regiochemical outcome of the nitration reaction. The substitution pattern on the final product is dictated by the electronic properties of the substituents already present on the aromatic ring of 3-methoxyphenylacetic acid.
Generation of the Electrophile
The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects of Ring Substituents
The position of the incoming nitro group is directed by the two substituents on the starting material: the methoxy (-OCH₃) group and the carboxymethyl (-CH₂COOH) group.
-
Methoxy Group (-OCH₃): Located at position 3, the methoxy group is a powerful activating group. Through its ability to donate electron density to the ring via resonance (+R effect), it strongly directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[1]
-
Carboxymethyl Group (-CH₂COOH): This group is classified as weakly deactivating. The methylene (-CH₂) spacer insulates the aromatic ring from the strong electron-withdrawing effect of the carboxylic acid. Therefore, unlike a directly attached carboxyl group which is a meta-director, the -CH₂COOH substituent acts as a weak ortho, para-director.
The combined influence of these groups favors nitration at position 4. This position is ortho to the methoxy group and ortho to the carboxymethyl group. More importantly, it is para to the strongly activating methoxy group, which provides significant stabilization to the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[4] Substitution at position 6 is also possible but is generally less favored due to potential steric hindrance from the adjacent methoxy group. Substitution at position 2 would place the incoming nitro group between the two existing substituents, which is sterically and electronically unfavorable.
The diagram below illustrates the directing influences and the preferential formation of the desired product.
Caption: Logical flow of the nitration reaction, highlighting the directing effects that determine regioselectivity.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of highly corrosive and oxidizing acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| 3-Methoxyphenylacetic acid | 166.17 | White solid, M.P. 65-69 °C[5] | Fisher Scientific[6] |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~98%, highly corrosive | Sigma-Aldrich |
| Concentrated Nitric Acid (HNO₃) | 63.01 | ~70%, strong oxidizer | Sigma-Aldrich |
| Deionized Water (H₂O) | 18.02 | For work-up | - |
| Ice | - | For quenching | - |
| Ethanol (for recrystallization) | 46.07 | Reagent grade | - |
Step-by-Step Procedure
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Substrate Addition: Slowly and portion-wise, add 10.0 g (60.2 mmol) of 3-methoxyphenylacetic acid to the cold sulfuric acid. Stir until all the solid has dissolved, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL (~64 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This process is highly exothermic; perform this addition in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [7] A slight color change to yellow or orange is typically observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.
-
Quenching: Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[7][8] This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Press the solid dry on the filter and then dry it further in a desiccator or a vacuum oven at a low temperature (~50 °C). The crude product is typically a pale yellow solid.
Purification by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Heat the mixture gently on a hot plate with stirring to dissolve the solid.
-
Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.
Experimental Workflow Diagram
References
- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Solved Question: Draw the mechanism for nitration of | Chegg.com [chegg.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-nitrophenyl)acetic acid
Introduction: A Versatile Building Block in Synthetic Chemistry
2-(3-Methoxy-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a valuable intermediate in organic synthesis. Its trifunctional nature—featuring a carboxylic acid, a methoxy group, and a nitro group—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a detailed examination of its physicochemical properties, analytical characterization, and handling protocols. Due to the limited availability of direct experimental data in published literature, this paper will also employ a predictive approach, leveraging data from structurally similar compounds to forecast the expected properties and spectral characteristics of the title compound, a common practice in preclinical research and development.
This compound and its analogs are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences the reactivity of the entire molecule. Understanding these properties is paramount for its effective utilization in multi-step synthetic pathways.
Section 1: Molecular Identity and Physicochemical Profile
The fundamental identity of a compound is established by its structure and core physical properties. These parameters are critical for everything from reaction stoichiometry calculations to selecting appropriate storage conditions.
Chemical Structure
The molecular structure of this compound is depicted below. The numbering of the phenyl ring starts from the carbon bearing the acetic acid group, though IUPAC nomenclature prioritizes the carboxylic acid, leading to the formal name. For spectroscopic discussion, the aromatic protons are designated H-2, H-5, and H-6.
Caption: Molecular Structure of this compound.
Physicochemical Properties
While comprehensive experimental data for this specific molecule is scarce, a summary of its known and predicted properties is provided below. Predictions are based on data from structural analogs such as 4-nitrophenylacetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 5803-22-5 | [1][2][3] |
| Molecular Formula | C₉H₉NO₅ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2][3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 120-160 °C. | This prediction is based on the melting point of 4-nitrophenylacetic acid (~153-157 °C) and 2-(3-bromo-4-methoxyphenyl)acetic acid (113-114 °C).[5] The presence of both polar nitro and methoxy groups suggests strong intermolecular interactions. |
| Boiling Point | N/A | [1][2] Decomposes upon heating before boiling. |
| Solubility | Not experimentally determined. Predicted to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group provides some polarity, but the substituted phenyl ring is largely nonpolar. Solubility in aqueous bases (e.g., NaHCO₃, NaOH) is expected to be high due to deprotonation to the carboxylate salt. The related p-methoxyphenylacetic acid is readily soluble in ethanol and methanol.[6] |
| pKa (acid dissociation constant) | Not experimentally determined. Predicted to be ~3.8 - 4.2. | This is based on the pKa of 4-nitrophenylacetic acid (~3.85).[7] The electron-withdrawing nitro group para to the acetic acid substituent will stabilize the carboxylate anion, making it a stronger acid than phenylacetic acid (pKa ~4.3). The methoxy group at the meta position will have a weaker, slightly acid-weakening effect. |
| Storage | Sealed in a dry environment at room temperature (20-22 °C). | [2] |
Section 2: Analytical Characterization - A Predictive Spectroscopic Profile
Structural elucidation and purity assessment rely on a suite of analytical techniques. As experimental spectra for this compound are not publicly available, this section details the expected spectroscopic signatures. This predictive analysis is a crucial first step in any research endeavor, allowing scientists to know what to look for when analyzing their synthesized material.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected Molecular Ion: For the neutral molecule [M], the expected monoisotopic mass is 211.0481 Da. In electrospray ionization (ESI) mode, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z 212.0553 and the deprotonated molecule [M-H]⁻ at m/z 210.0408.
-
Predicted Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would likely induce fragmentation. Key expected losses are:
-
Loss of -COOH (45 Da): Cleavage of the carboxylic acid group is a common pathway for such compounds, leading to a fragment at m/z ~166.[8]
-
Loss of -NO₂ (46 Da): Loss of the nitro group would yield a fragment at m/z ~165.
-
Loss of -OCH₃ (31 Da): Cleavage of the methoxy group would result in a fragment at m/z ~180.
-
Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, which would generate the stable 3-methoxy-4-nitrophenylmethyl cation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Spectra are predicted relative to a tetramethylsilane (TMS) standard.
-
¹H NMR (Proton NMR):
-
~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its exact shift is concentration-dependent and it may be exchanged with D₂O.
-
~7.5-8.0 ppm (doublet, 1H): Aromatic proton H-5. It is ortho to the strongly electron-withdrawing nitro group, which shifts it significantly downfield. It would appear as a doublet coupled to H-6.
-
~7.2-7.4 ppm (doublet of doublets, 1H): Aromatic proton H-6. It is coupled to both H-5 and H-2.
-
~7.0-7.2 ppm (doublet, 1H): Aromatic proton H-2. It is ortho to the acetic acid group and meta to the nitro group, placing it the most upfield of the aromatic protons. It would appear as a doublet coupled to H-6.
-
~3.9 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group. For comparison, the methoxy protons in 2-(3-bromo-4-methoxyphenyl)acetic acid appear at 3.89 ppm.[5]
-
~3.6 ppm (singlet, 2H): The two benzylic protons of the methylene (-CH₂-) group. In the precursor 2-(3-methoxyphenyl)acetic acid, these protons appear at 3.61 ppm.[9]
-
-
¹³C NMR (Carbon-13 NMR):
-
~175-180 ppm: The carbonyl carbon of the carboxylic acid.
-
~150-160 ppm: Aromatic carbon C-3 (attached to -OCH₃) and C-4 (attached to -NO₂). These are quaternary carbons.
-
~110-140 ppm: The remaining four aromatic carbons (C-1, C-2, C-5, C-6). The carbon attached to the nitro group will be the most downfield.
-
~56 ppm: The carbon of the methoxy (-OCH₃) group.
-
~40 ppm: The methylene (-CH₂-) carbon of the acetic acid side chain. For comparison, this carbon appears at 41.1 ppm in 2-(3-methoxyphenyl)acetic acid.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the aromatic nitro group, respectively.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the aryl alkyl ether (methoxy group).
-
~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Section 3: Standard Operating Protocols for Characterization
To move from prediction to confirmation, rigorous experimental work is required. The following protocols outline the standard methodologies for obtaining the physicochemical and spectroscopic data discussed above.
Workflow for Physicochemical & Spectroscopic Analysis
The logical flow for characterizing a newly synthesized batch of this compound is outlined below.
Caption: Experimental workflow for the comprehensive characterization of the compound.
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is preferred over traditional melting point apparatus as it provides a more accurate thermodynamic melting onset and peak, and can also reveal other thermal events like decomposition or phase transitions.
-
Calibration: Calibrate the DSC instrument using a high-purity indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, powdered compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat under a nitrogen atmosphere (flow rate: 50 mL/min) from 25 °C to 200 °C at a ramp rate of 10 °C/min.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.
Protocol: NMR Spectra Acquisition
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good starting choice for carboxylic acids due to its ability to dissolve polar compounds and keep the acidic proton signal sharp.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H; 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals based on the predicted values.
Section 4: Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety.
-
Hazard Classification: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Section 5: Conclusion
This compound is a synthetically useful building block whose full experimental characterization is not yet widely documented. This guide provides a comprehensive overview of its known identity and a scientifically grounded, predictive profile of its physicochemical and spectroscopic properties based on established chemical principles and data from close structural analogs. The detailed protocols provided herein offer a clear roadmap for researchers to confirm these predictions and rigorously characterize this compound in their own laboratories, enabling its confident application in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound - CAS:5803-22-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Deconstructing the Spectroscopic Signature of 2-(3-Methoxy-4-nitrophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxy-4-nitrophenyl)acetic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its chemical architecture, featuring a substituted phenylacetic acid core, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. By examining the interplay of its functional groups—a carboxylic acid, a methoxy group, and a nitro group—we can predict and interpret its unique spectroscopic fingerprint.
Molecular Structure and Expected Spectroscopic Features
The structural attributes of this compound directly influence its interaction with different forms of electromagnetic radiation, giving rise to its characteristic spectra. The presence of an aromatic ring, coupled with electron-donating (methoxy) and electron-withdrawing (nitro) groups, creates a distinct electronic environment that is readily probed by spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and integration values, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact position of which is concentration and solvent dependent. |
| ~7.8 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded of the aromatic protons. |
| ~7.4 | Doublet of doublets | 1H | Ar-H | This proton is meta to the nitro group and ortho to the acetic acid group. |
| ~7.2 | Doublet | 1H | Ar-H | This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. |
| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and appear as a sharp singlet. |
| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carbonyl group appear as a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm and a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 | Ar-C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |
| ~145 | Ar-C-NO₂ | The aromatic carbon attached to the electron-withdrawing nitro group is significantly deshielded. |
| ~135 | Ar-C-CH₂ | The aromatic carbon attached to the acetic acid side chain. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon, likely shielded by the methoxy group. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
| ~40 | -CH₂- | The methylene carbon of the acetic acid side chain. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the instrument to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the deuterated solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring.[1] |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methylene and methoxy groups.[1] |
| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption. |
| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1520, ~1340 | Strong | N-O stretch (asymmetric and symmetric) | The two characteristic strong absorptions of the nitro group. |
| ~1250 | Strong | C-O stretch (ether) | The C-O stretching vibration of the methoxy group. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular weight of this compound is 211.17 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 211. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula C₉H₉NO₅.
Expected Fragmentation Pathways
Caption: Plausible fragmentation pathways for this compound in EI-MS.
-
Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 166.
-
Loss of the nitro group (-NO₂): The cleavage of the C-N bond would result in a fragment at m/z 165.
-
Loss of the methoxy group (-OCH₃): Cleavage of the ether bond could lead to a fragment at m/z 180.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectral analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous characterization of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a robust reference for researchers. The interplay of the methoxy, nitro, and carboxylic acid functionalities creates a unique and interpretable spectroscopic signature. This guide provides the foundational knowledge for scientists to confidently identify and characterize this important chemical entity in their research and development endeavors.
References
An In-depth Technical Guide to the Solubility of 2-(3-Methoxy-4-nitrophenyl)acetic Acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxy-4-nitrophenyl)acetic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and offers a framework for data interpretation. By synthesizing chemical theory with practical laboratory methodology, this guide aims to be an essential resource for scientists working with this and structurally related molecules.
Introduction: Understanding the Molecule
This compound, a derivative of homovanillic acid, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility.[1][2][3] The molecule incorporates a carboxylic acid, a methoxy group, and a nitro group attached to a phenylacetic acid backbone.
-
Carboxylic Acid (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents. Its acidity also implies that solubility will be highly dependent on the pH in aqueous solutions, with increased solubility in basic conditions due to salt formation.[4]
-
Nitro Group (-NO2): The highly polar nitro group contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.[5] Aromatic nitro compounds are generally soluble in many organic solvents.[5]
-
Methoxy Group (-OCH3): This group adds some polar character and can act as a hydrogen bond acceptor.[6]
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule, favoring solubility in nonpolar or moderately polar solvents.[7]
The interplay of these functional groups results in a molecule with a nuanced solubility profile, making a systematic experimental determination essential for its application in synthesis, purification, and formulation.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is determined by its dielectric constant, dipole moment, and its ability to form hydrogen bonds.
For this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups. The polar nature of the nitro group also favors interaction with these solvents. Solubility is expected to be moderate to high in alcohols. While the polar groups suggest some water solubility, the nonpolar aromatic ring may limit it.[5]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar aromatic ring suggests some affinity for these solvents. However, the highly polar nitro and carboxylic acid groups will likely limit solubility significantly in very nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better solvating power than aliphatic hydrocarbons.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar functional groups to some extent, while also solvating the nonpolar parts of the molecule. Moderate solubility can be expected.
Experimental Determination of Solubility
A robust and reproducible experimental protocol is critical for accurately determining the solubility of this compound. The following section details a standard procedure for isothermal equilibrium solubility determination.
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane, Water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.
-
Add a known volume of the respective solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed for 10-15 minutes. This step is crucial to avoid artificially high concentration measurements.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial.
-
Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visual Workflow of the Experimental Protocol
References
- 1. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ws [chem.ws]
Exploring the Therapeutic Potential of 2-(3-Methoxy-4-nitrophenyl)acetic Acid Derivatives
An In-depth Technical Guide:
A Guide for Researchers in Drug Discovery and Development
Abstract
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a specific, yet underexplored, class of compounds: 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives . By dissecting the constituent functional groups—the reactive carboxylic acid, the electron-donating methoxy group, and the biologically significant nitro group—we lay a foundation for their rational exploration as novel therapeutic agents. This document synthesizes established methodologies and mechanistic insights from related compound classes to provide a predictive framework for investigating their potential anti-inflammatory, anticancer, and antimicrobial activities. We furnish detailed, field-proven experimental protocols, data interpretation guides, and visual workflows to empower researchers to systematically unlock the therapeutic promise of this chemical scaffold.
The this compound Scaffold: A Primer
Chemical Profile and Strategic Importance
The this compound molecule serves as an exemplary starting point for medicinal chemistry campaigns. Its structure is a confluence of three key functional domains, each offering distinct opportunities for chemical modification and biological interaction:
-
The Phenylacetic Acid Core: This motif is prevalent in many active pharmaceutical ingredients, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The carboxylic acid group provides a critical anchor for interacting with enzyme active sites and a convenient handle for synthetic modification into esters or amides to create prodrugs or modulate physicochemical properties.[1][3]
-
The Nitro Group (-NO₂): Positioned para to the acetic acid sidechain, this strong electron-withdrawing group significantly influences the molecule's electronic properties. Aromatic nitro compounds are a well-established class of biologically active agents, with many exhibiting potent antimicrobial and anticancer activities.[4][5] The mechanism often involves bioreduction of the nitro group within target cells or microorganisms to generate reactive nitroso and hydroxylamine intermediates that are cytotoxic.[4]
-
The Methoxy Group (-OCH₃): Located at the 3-position, this electron-donating group modulates the electronic environment of the phenyl ring, influencing its reactivity and potential interactions with biological targets.[1]
The strategic placement of these groups creates a scaffold with inherent potential for multiple biological activities, making its derivatives a compelling subject for drug discovery programs.
Rationale for Biological Investigation
The exploration of this compound derivatives is underpinned by a strong scientific rationale derived from the known activities of analogous structures. Phenylacetic acid derivatives are widely recognized for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][6] Furthermore, the broader class of phenylacetamides has demonstrated significant promise as anticancer agents.[7][8] The inclusion of a nitro moiety provides a compelling reason to investigate antimicrobial and antitubercular activities, as seen in numerous nitroaromatic drugs.[4][9] This guide will provide the technical framework to explore these three key therapeutic avenues.
Synthetic Pathways for Derivatization
The versatility of the this compound scaffold lies in its amenability to chemical modification at two primary sites: the carboxylic acid and the nitro group. These modifications are crucial for generating a library of compounds to establish structure-activity relationships (SAR).
Modification of the Carboxylic Acid Moiety: Amide and Ester Synthesis
The most direct path to derivatization involves the conversion of the carboxylic acid into amides or esters. Amidation is particularly valuable as it introduces a diverse range of chemical functionalities, significantly altering the compound's polarity, hydrogen bonding capability, and steric profile.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: Dissolve 1.0 equivalent of this compound in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[3] Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.
Modification of the Nitro Group: Reduction to an Amine
Reduction of the aromatic nitro group to an amine fundamentally alters the electronic and steric properties of the scaffold, transforming a strongly electron-withdrawing group into a potent electron-donating one.[1] This new amino group serves as a versatile synthetic handle for a wide array of subsequent reactions, including sulfonamide formation, further amidation, or diazotization.
Experimental Protocol: Nitro Group Reduction
-
Setup: Dissolve 1.0 equivalent of the this compound derivative in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of palladium on carbon (Pd/C).
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aniline derivative, which can often be used in the next step without further purification.
Caption: General synthetic pathways for derivatization.
Potential Anti-inflammatory Activity
Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Enzymes
A primary mechanism by which many NSAIDs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which catalyze a key step in the conversion of arachidonic acid to prostaglandins (PGs).[6] Prostaglandins are lipid mediators that contribute to pain, fever, and inflammation.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[6] The phenylacetic acid core of our target scaffold is structurally similar to NSAIDs like diclofenac, suggesting a high probability of activity against COX enzymes.[2] The goal of modern anti-inflammatory drug design is often to achieve selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects.[6]
Caption: The Cyclooxygenase (COX) pathway.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and well-validated animal model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume (in mL) immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Data Interpretation and Expected Outcomes
The results are typically presented in a table showing the mean paw volume ± SEM and the percentage inhibition of edema. A statistically significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.
Table 1: Sample Data Presentation for Paw Edema Assay
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
|---|---|---|
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Diclofenac (25 mg/kg) | 0.34 ± 0.03* | 60.0% |
| Test Compound (20 mg/kg) | 0.42 ± 0.04* | 50.6% |
| Test Compound (40 mg/kg) | 0.36 ± 0.03* | 57.6% |
*p < 0.05 compared to the control group.
Potential Anticancer Activity
Mechanistic Hypothesis: Cytotoxicity and Apoptosis Induction
Phenylacetic acid derivatives have been shown to possess anti-proliferative effects on various human cancer cell lines.[8] The mechanism can be multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and differentiation. The presence of the nitro group may confer additional cytotoxic mechanisms, as seen in other nitroaromatic anticancer agents.[1] The primary screening method to assess this potential is a direct cytotoxicity assay against a panel of cancer cell lines.
Experimental Protocol: In Vitro MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer[8]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation
The primary output is the IC₅₀ value for each compound against each cell line. This quantitative data allows for direct comparison of potency.
Table 2: Sample Data Presentation for MTT Assay
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC3 |
|---|---|---|---|
| Cisplatin (Control) | 8.5 | 10.2 | 12.1 |
| Derivative 1a | 25.4 | 31.6 | 19.8 |
| Derivative 1b | 15.2 | 18.9 | 11.5 |
Potential Antimicrobial and Antitubercular Activity
Mechanistic Hypothesis: The Role of the Nitroaromatic Moiety
The antimicrobial action of nitroaromatic compounds is well-documented.[4] The generally accepted mechanism involves the intracellular enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive, cytotoxic intermediates, such as nitroso radicals and superoxide species, which can covalently bind to and damage critical macromolecules like DNA, leading to cell death.[4] Given this established mechanism, derivatives of this compound are strong candidates for antimicrobial agents, particularly against bacteria that possess the necessary nitroreductase enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H₃₇Rv) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for M. tb) to the mid-logarithmic phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, rifampin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or 7-10 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a growth indicator dye like resazurin.
Data Presentation
The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher potency.
Table 3: Sample Data Presentation for MIC Assay
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv |
|---|---|---|---|
| Ciprofloxacin | 1.0 | 0.5 | N/A |
| Rifampin | N/A | N/A | 0.25 |
| Derivative 2a | 16 | 32 | 8 |
| Derivative 2b | 8 | 16 | 4 |
Structure-Activity Relationship (SAR) Considerations
Guiding Principles
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's potency and selectivity while minimizing toxicity by making systematic chemical modifications.[1] For the this compound scaffold, SAR exploration would focus on how changes to different parts of the molecule affect each of the potential biological activities.
Hypothetical SAR for the Scaffold
Based on the literature for related compound classes, we can formulate testable hypotheses:
-
Amide Substituents (R¹):
-
Anti-inflammatory: Bulky, lipophilic groups on the amide nitrogen may enhance COX-2 selectivity by interacting with the hydrophobic side pocket present in the COX-2 active site but not in COX-1.[6]
-
Anticancer/Antimicrobial: Introducing aromatic or heteroaromatic rings could lead to additional binding interactions (e.g., π-π stacking) with biological targets, potentially increasing potency.[8]
-
-
Aromatic Ring Substituents (R²):
-
Modifying or replacing the methoxy group could fine-tune the electronic properties of the ring. Replacing it with a halogen, for example, could enhance lipophilicity and potentially improve cell membrane penetration.
-
-
The Nitro Group:
-
While essential for the proposed antimicrobial mechanism, its position could be varied (e.g., to the 2- or 5-position) to probe its importance for anti-inflammatory or anticancer effects. Its reduction to an amine creates an entirely new chemical space for exploration.
-
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for therapeutic innovation. Its chemical architecture provides a robust platform for developing derivatives with potential applications in treating inflammation, cancer, and microbial infections. The synthetic routes are straightforward, and the assays for biological evaluation are well-established.
Future research should focus on synthesizing a diverse library of amide derivatives and systematically evaluating them in the biological assays outlined in this guide. Promising hits should be further subjected to secondary screening, including in vitro COX-1/COX-2 selectivity assays, mechanism of action studies for anticancer agents (e.g., caspase activation, cell cycle analysis), and testing against resistant microbial strains. Ultimately, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential to advance the most promising candidates toward clinical development.
References
- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(3-Methoxy-4-nitrophenyl)acetic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block at the Crossroads of Functionality
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Methoxy-4-nitrophenyl)acetic acid, a seemingly unassuming molecule, emerges as a highly versatile and strategically valuable building block for the synthesis of a diverse array of bioactive compounds and novel materials. Its utility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the methoxy-substituted aromatic ring. This guide provides an in-depth exploration of the chemical personality of this compound, offering field-proven insights into its application as a synthetic precursor, complete with detailed experimental protocols and mechanistic considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5803-22-5[1][2] |
| Molecular Formula | C₉H₉NO₅[1] |
| Molecular Weight | 211.17 g/mol [1] |
| Appearance | White to yellow solid |
| Storage | Sealed in dry, Room Temperature[2] |
The Synthetic Logic: Harnessing Orthogonal Reactivity
The power of this compound as a synthetic building block lies in the distinct and controllable reactivity of its functional groups. This allows for a stepwise and selective modification of the molecule, paving the way for the synthesis of complex targets.
Caption: Key reactive sites of this compound.
Core Synthetic Transformations and Methodologies
I. Synthesis of the Building Block: A Regioselective Nitration Approach
The most common and logical precursor for the synthesis of this compound is 3-methoxyphenylacetic acid.[3] The synthesis hinges on a regioselective electrophilic aromatic substitution, specifically nitration. The methoxy group is a strong ortho, para-director, while the acetic acid side chain is a weak deactivator and also an ortho, para-director.[3] This directing effect guides the nitro group to the desired position.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-methoxyphenylacetic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
II. The Nitro Group: A Gateway to Amino Functionality and Heterocyclic Scaffolds
The nitro group is arguably the most versatile handle on the molecule. Its reduction to an amino group opens up a vast array of synthetic possibilities, most notably the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
A. Reduction of the Nitro Group to an Amine
The transformation of the nitro group to an amine is a pivotal step. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High yield, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |
| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | Mild, tolerates many functional groups | Stoichiometric amounts of tin salts are produced as waste |
| Fe/HCl or Fe/NH₄Cl | Ethanol/water, reflux | Inexpensive, effective | Acidic conditions may not be suitable for all substrates |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, reflux | Mild, useful for sensitive substrates | Can sometimes lead to over-reduction or side products |
Experimental Protocol: Reduction of this compound to 2-(4-Amino-3-methoxyphenyl)acetic acid
-
Setup: In a round-bottom flask, suspend this compound and a catalytic amount of 10% Palladium on carbon (Pd/C) in methanol.
-
Hydrogenation: Connect the flask to a hydrogen balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-(4-Amino-3-methoxyphenyl)acetic acid, which can often be used in the next step without further purification.
B. From Amine to Heterocycle: The Power of Cyclization
The resulting 2-(4-Amino-3-methoxyphenyl)acetic acid is a prime precursor for the synthesis of various heterocyclic systems, particularly those containing a fused benzene ring. The amino group can act as a nucleophile, attacking an electrophilic center either intramolecularly or in a subsequent intermolecular reaction followed by cyclization.
Caption: General workflow for heterocyclic synthesis.
This strategy has been employed in the synthesis of various biologically active scaffolds. For instance, condensation of the amino group with β-ketoesters can lead to the formation of quinoline derivatives, a common motif in drug molecules.
III. The Carboxylic Acid Moiety: A Handle for Derivatization
The carboxylic acid group provides a reliable site for derivatization, most commonly through the formation of amides and esters. This is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Amide Coupling using a Coupling Reagent
-
Activation: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Amine Addition: To the activated acid, add the desired amine (primary or secondary).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous acid, base, and brine to remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-H | ~7.8 | d | Proton ortho to the nitro group |
| Ar-H | ~7.2 | dd | Proton meta to the nitro group and ortho to the methoxy group |
| Ar-H | ~7.0 | d | Proton ortho to the acetic acid group |
| -OCH₃ | ~3.9 | s | Methoxy group protons |
| -CH₂- | ~3.7 | s | Methylene protons of the acetic acid side chain |
| -COOH | ~11-12 | br s | Carboxylic acid proton (may be exchangeable with D₂O) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The ¹H NMR spectrum of the related compound 2-(3-methoxyphenyl)acetic acid shows signals at δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), and 3.61 (s, 2H).[4]
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~175 |
| C-NO₂ | ~148 |
| C-OCH₃ | ~158 |
| C-CH₂ | ~130 |
| Ar-C | ~110-135 |
| -CH₂- | ~40 |
| -OCH₃ | ~56 |
Note: These are predicted values. The ¹³C NMR spectrum of 2-(3-methoxyphenyl)acetic acid displays signals at δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, and 41.1.[4]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules. The strategic placement of the methoxy and nitro groups allows for the generation of diverse molecular scaffolds with potential therapeutic applications. For instance, the corresponding amino derivative can be a precursor for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of inflammatory diseases and cancers. While not a direct precursor, the structural motif is relevant to the synthesis of complex heterocyclic systems found in such inhibitors.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a simple organic molecule; it is a testament to the power of strategic functional group placement in synthetic design. Its orthogonal reactivity allows for a high degree of control and flexibility, making it an invaluable tool for medicinal chemists and synthetic organic chemists alike. By understanding the nuances of its reactivity and mastering the key transformations it can undergo, researchers can unlock its full potential in the efficient and elegant synthesis of novel compounds with significant biological activity. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a solid foundation for its application in the laboratory.
References
electrophilic substitution reactions of 2-(3-Methoxy-4-nitrophenyl)acetic acid
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(3-Methoxy-4-nitrophenyl)acetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (SEAr) reactions of this compound. This compound presents a complex case for predicting regioselectivity due to the presence of three distinct substituents on the aromatic ring: a strongly activating methoxy group, a strongly deactivating nitro group, and a weakly deactivating acetic acid moiety. This document elucidates the interplay of these electronic effects, predicts the most probable sites for electrophilic attack, and provides detailed, field-proven protocols for key substitution reactions including halogenation and nitration. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding for professionals in chemical synthesis and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, often serving as a precursor for more complex molecular architectures in pharmaceutical and materials science. Its utility is defined by the reactivity of its substituted phenyl ring. A thorough understanding of its behavior in electrophilic aromatic substitution reactions is paramount for its effective utilization. The benzene ring is functionalized with three groups whose electronic influences are in direct competition, making a priori prediction of reaction outcomes non-trivial. This guide aims to deconstruct these competing factors to provide a robust framework for planning and executing synthetic transformations on this substrate.
Molecular Structure and Electronic Effects Analysis
The regiochemical outcome of any electrophilic attack on the this compound ring is determined by the cumulative electronic and steric effects of its three substituents.
Analysis of Individual Substituent Groups
-
Methoxy Group (-OCH₃) at C3: This is a powerful activating group.[1] Through its strong positive mesomeric effect (+M), the oxygen atom donates lone-pair electron density into the π-system of the ring. This effect significantly increases the nucleophilicity of the positions ortho and para to it (C2, C4, and C6), making them more susceptible to electrophilic attack.[1][2] The methoxy group is therefore a strong ortho, para-director.
-
Nitro Group (-NO₂) at C4: The nitro group is one of the most powerful deactivating groups.[3][4] It exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the aromatic ring. This withdrawal is most pronounced at the ortho and para positions (C3 and C5), rendering them electron-deficient.[5][6] Consequently, the meta position (C6) becomes the least deactivated site, making the nitro group a potent meta-director.[3][4][5][6]
-
Acetic Acid Group (-CH₂COOH) at C1: The carboxymethyl group is generally considered a weak electron-withdrawing group and thus deactivates the ring toward electrophilic substitution.[7] It is classified as an ortho, para-director.[7]
Predicting Regioselectivity: A Consensus of Directive Influence
When multiple substituents are present, the directing effect of the most powerful activating group typically governs the position of the incoming electrophile.[8][9]
-
The -OCH₃ group strongly activates positions C2, C4, and C6. C4 is blocked by the nitro group. C2 is sterically hindered by the adjacent acetic acid group. This leaves C6 as the most favored position.
-
The -NO₂ group deactivates C3 and C5, directing incoming electrophiles to position C6 (which is meta to it).
-
The -CH₂COOH group directs ortho and para, pointing to positions C2, C6, and C5.
All three groups either direct towards or do not strongly disfavor substitution at the C6 position . The strong activation by the methoxy group, combined with the meta-directing effect of the nitro group, creates a powerful consensus. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position.
Caption: Predicted regioselectivity for electrophilic attack.
Key Electrophilic Aromatic Substitution (SEAr) Reactions
Despite the overall deactivation of the ring by the nitro group, forcing conditions can achieve substitution. The following protocols are based on established methodologies for similarly substituted aromatic compounds.
Halogenation (Bromination)
Bromination introduces a bromine atom onto the aromatic ring, a common step in building complexity. The reaction proceeds via the generation of a potent electrophile (Br⁺) from molecular bromine, typically activated by a Lewis acid or polar solvent.[10] For an activated ring system, a polar solvent like acetic acid can be sufficient.[11]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.11 g (10.0 mmol) of this compound in 30 mL of glacial acetic acid. Stir until a homogenous solution is achieved.
-
Bromine Addition: In the dropping funnel, prepare a solution of 1.60 g (0.51 mL, 10.0 mmol) of molecular bromine (Br₂) in 10 mL of glacial acetic acid.
-
Reaction Execution: Add the bromine solution dropwise to the stirred solution of the starting material over 30 minutes at room temperature. The deep red color of the bromine should dissipate as it is consumed.
-
Causality Note: A slow, dropwise addition is crucial to maintain control over the reaction rate and minimize the formation of potential byproducts. Acetic acid serves as a polar solvent that facilitates the polarization of the Br-Br bond, creating a sufficiently electrophilic species to react with the moderately reactive ring.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 2-3 hours.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure 2-(6-Bromo-3-methoxy-4-nitrophenyl)acetic acid.[11]
Nitration
Further nitration of the ring requires harsh conditions due to the existing strong deactivating nitro group. The reaction introduces a second nitro group, typically using a mixture of concentrated nitric and sulfuric acids to generate the highly reactive nitronium ion (NO₂⁺).[12]
-
Acid Mixture Preparation: In a 100 mL flask cooled in an ice-salt bath (0 to -5 °C), cautiously add 15 mL of concentrated sulfuric acid (H₂SO₄). While maintaining the low temperature, slowly add 10 mL of concentrated nitric acid (HNO₃) with continuous stirring.
-
Causality Note: Pre-cooling and slow addition are critical safety measures to manage the highly exothermic reaction between the two acids. This mixture generates the nitronium ion (NO₂⁺), the active electrophile for this reaction.[12]
-
-
Substrate Addition: To the cold, stirred nitrating mixture, add 2.11 g (10.0 mmol) of this compound in small portions over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Progress can be cautiously monitored by TLC, quenching a small aliquot of the reaction mixture in ice water and extracting with ethyl acetate before spotting.
-
Workup and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice (approx. 250 g). The product will precipitate out of the aqueous solution.
-
Causality Note: Quenching on ice serves to stop the reaction and precipitate the organic product, which has low solubility in the highly polar aqueous acidic medium.[13]
-
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from a suitable solvent to obtain pure 2-(3-Methoxy-4,6-dinitrophenyl)acetic acid.
Caption: General workflow for electrophilic bromination.
Summary of Analytical Data
The structural confirmation of the parent compound and its derivatives relies on standard analytical techniques. The expected data provides a baseline for characterization.
| Compound | Molecular Formula | Mol. Weight | Expected ¹H NMR Signals (Aromatic Region) | Melting Point (°C) |
| This compound | C₉H₉NO₅ | 211.17 | 3H multiplet corresponding to the ABC spin system of the 1,2,4,5-tetrasubstituted ring. Plus singlets for -OCH₃ and -CH₂-. | ~145-148 |
| 2-(6-Bromo-3-methoxy-4-nitrophenyl)acetic acid | C₉H₈BrNO₅ | 290.07 | 2H singlets (or narrow doublets, due to meta coupling) for the two remaining aromatic protons. Plus singlets for -OCH₃ and -CH₂-. | N/A |
| 2-(3-Methoxy-4,6-dinitrophenyl)acetic acid | C₉H₈N₂O₇ | 256.17 | 2H singlets (or narrow doublets) for the two remaining aromatic protons. Plus singlets for -OCH₃ and -CH₂-. | N/A |
Conclusion
The are predictably controlled by the powerful activating and ortho, para-directing nature of the methoxy group, leading to regioselective substitution at the C6 position. While the nitro group strongly deactivates the ring, reactions such as halogenation and nitration can be successfully carried out under appropriate conditions. The protocols and mechanistic insights provided in this guide offer a reliable foundation for chemists to confidently utilize this versatile building block in complex synthetic endeavors.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. savemyexams.com [savemyexams.com]
- 5. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]
- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 7. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. people.wou.edu [people.wou.edu]
- 10. youtube.com [youtube.com]
- 11. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
Stability and Storage of 2-(3-Methoxy-4-nitrophenyl)acetic Acid: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Introduction
2-(3-Methoxy-4-nitrophenyl)acetic acid (CAS No. 5803-22-5) is a substituted phenylacetic acid derivative. Compounds of this class serve as critical building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and other high-value chemical entities. The integrity and purity of such starting materials are paramount, as they directly influence the yield, impurity profile, and overall success of subsequent synthetic steps.
This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound. Moving beyond generic supplier recommendations, this document synthesizes data from analogous compounds and establishes a framework for empirical stability testing. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the long-term viability and reliability of this reagent in their critical applications.
Physicochemical Properties Summary
A foundational understanding of the compound's basic properties is essential for proper handling and storage.
| Property | Value | Source |
| CAS Registry Number | 5803-22-5 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
Core Stability Profile & Recommended Storage
While this compound is generally stable under standard laboratory conditions, its long-term integrity depends on controlling key environmental factors. The presence of a carboxylic acid, a methoxy ether, and an aromatic nitro group creates specific vulnerabilities.
General Storage Recommendations
The baseline recommendation for storing this compound is in a tightly sealed container in a dry environment at room temperature (20 to 22 °C).[1] However, for long-term storage or use as a reference standard, a more controlled approach is warranted.
Key Factors Influencing Stability
-
Temperature: While room temperature storage is acceptable for routine use, some structurally similar nitrophenylacetic acids are recommended to be kept refrigerated.[3] The rationale is that elevated temperatures can accelerate slow degradation reactions (thermolysis). For long-term storage (>1 year), storing at 2-8°C is a prudent measure to minimize any potential thermal degradation.
-
Humidity/Moisture: The compound should be stored in a desiccated environment.[1][4] As a carboxylic acid, it is hygroscopic and susceptible to degradation via hydrolysis, especially if impurities are present that could catalyze the reaction. Keeping the container tightly closed is critical.[5][6][7][8]
-
Light (Photosensitivity): Phenylacetic acids, particularly those with chromophores like the nitro group, can be sensitive to light.[4][9] The nitroaromatic system can absorb UV light, potentially leading to photolytic degradation.
-
Causality: The energy from UV radiation can excite electrons in the nitro group and aromatic ring, making the molecule susceptible to cleavage or rearrangement reactions.
-
-
pH and Chemical Incompatibility: The compound is incompatible with strong bases, strong oxidizing agents, and strong acids.[5][10][11]
-
Strong Bases: As a carboxylic acid, it will readily react with strong bases in a standard acid-base neutralization. This deprotonation may affect its stability or reactivity in unintended ways.
-
Strong Oxidizing Agents: The molecule contains functional groups that can be oxidized. Exposure to strong oxidizers could lead to the formation of unwanted byproducts, compromising sample purity.
-
Air Contact: Prolonged exposure to air should be minimized, as this can introduce both moisture and oxidative stress.[4]
-
Table 1: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Short-Term: Room Temp (20-22°C) Long-Term: Refrigerate (2-8°C) | Minimizes thermal degradation over extended periods. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | Prevents oxidative degradation and moisture uptake.[4] |
| Light | Store in an amber glass vial or in a dark location. | Protects against potential photolytic degradation.[4][9] |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Prevents hydrolysis.[1] |
| Incompatibilities | Keep away from strong bases, strong acids, and strong oxidizing agents. | Avoids acid-base reactions and oxidative degradation.[5][10][11] |
Forced Degradation Studies: A Framework for Empirical Analysis
To rigorously establish the stability profile of this compound, a forced degradation (stress testing) study is indispensable. Such studies are mandated by ICH guidelines for drug development and provide critical insights into degradation pathways and help in the development of stability-indicating analytical methods.[12][13][14] The objective is to induce degradation, typically in the range of 5-20%, to identify likely degradants.[15]
Experimental Workflow for Forced Degradation
The following diagram outlines a logical workflow for conducting a forced degradation study. This systematic approach ensures that the compound is subjected to a variety of stress conditions relevant to manufacturing, storage, and handling.[16]
Caption: Workflow for a forced degradation study.
Protocols for Stress Testing
The following protocols are designed as a starting point. The duration and temperature may need adjustment to achieve the target degradation of 5-20%. A control sample (unstressed) should be run in parallel.
Protocol 4.2.1: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress: Add an equal volume of 1.0 M HCl to achieve a final acid concentration of 0.5 M.
-
Incubation: Incubate the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.5 M NaOH and dilute with the mobile phase for analysis.
-
Causality: The acidic condition and heat can promote hydrolysis of the methoxy ether group or other susceptible bonds.
-
Protocol 4.2.2: Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution as in 4.2.1.
-
Stress: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Keep the solution at room temperature. The nitro group can activate the molecule, making it more susceptible to base-catalyzed reactions. Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
Causality: Strong bases can deprotonate the carboxylic acid and potentially catalyze other degradation pathways.
-
Protocol 4.2.3: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution as in 4.2.1.
-
Stress: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Quenching: Dilute with the mobile phase for immediate analysis.
-
Causality: The peroxide will test the molecule's susceptibility to oxidation, a common degradation pathway.
-
Protocol 4.2.4: Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution and place it in a quartz cuvette or a clear glass vial. Expose a thin layer of solid material in a petri dish.
-
Stress: Expose the samples to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling: Sample at appropriate time points. A parallel control sample should be wrapped in aluminum foil.
-
Analysis: Prepare solutions from the solid or dilute the solution samples for analysis.
Analytical Methodologies for Stability Assessment
A self-validating analytical system is crucial for trustworthy stability assessment. This involves not only tracking the parent compound but also quantifying impurities and degradation products.
Purity Assessment: The Mass Balance Approach
The most accurate determination of purity utilizes a mass balance approach, where the main component and all impurities (organic, inorganic, water, residual solvents) are assayed.[17]
| Component | Analytical Technique | Purpose |
| Main Component & Organic Impurities | High-Performance Liquid Chromatography (HPLC-UV) | Separates and quantifies the parent compound and any process-related or degradation impurities. |
| Water Content | Karl Fischer Titration | Accurately quantifies the amount of water in the sample. |
| Non-Volatile Impurities | Thermogravimetric Analysis (TGA) | Measures weight loss on heating to determine the content of non-volatile or inorganic impurities. |
| Residual Solvents | Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) | Identifies and quantifies any residual organic solvents from the manufacturing process.[17] |
Protocol: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is one that can separate the active ingredient from its degradation products, allowing for an accurate assay of stability.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is essential to elute both the polar degradants and the parent compound.
-
Start at 5% B for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Detection: Use a UV detector set at a wavelength that provides a good response for the parent compound (e.g., 254 nm, or determine λmax by scanning). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method's stability-indicating nature is confirmed by analyzing the samples from the forced degradation study. The chromatograms should show baseline resolution between the parent peak and all degradant peaks.
Handling and Safety Precautions
Based on available safety data, this compound is considered hazardous and requires careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]
-
Exposure Response:
-
Eyes: Causes serious eye irritation.[1] In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Causes skin irritation.[1] In case of contact, wash off with soap and plenty of water.[3]
-
Inhalation: May cause respiratory irritation.[1] Move the person to fresh air.[3]
-
Ingestion: Harmful if swallowed.[1] Rinse mouth with water and seek medical attention.[6]
-
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. (3-METHOXY-4-NITRO-PHENYL)-ACETIC ACID | 5803-22-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. matrixscientific.com [matrixscientific.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. atul.co.in [atul.co.in]
- 10. chemdmart.com [chemdmart.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 2-(3-Methoxy-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known hazards and essential safety precautions for handling 2-(3-Methoxy-4-nitrophenyl)acetic acid. As a Senior Application Scientist, the following content is synthesized from available safety data for the compound and structurally related analogs, emphasizing a proactive and informed approach to laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of the necessary safety protocols.
Compound Profile and Hazard Identification
The primary hazards associated with this compound are categorized by the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [3]
-
H335: May cause respiratory irritation. [3]
Based on these classifications, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Inferred Hazard Profile from Analogous Compounds:
Safety Data Sheets for similar compounds, such as 4-nitrophenylacetic acid and 2-nitrophenylacetic acid, consistently highlight risks of skin, eye, and respiratory tract irritation.[3][5][6][7][8][9][10] The nitro functional group and the acidic nature of these molecules are the primary drivers of their irritant properties. It is prudent to assume that this compound shares these characteristics.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing the risk of exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the recommended primary engineering control to prevent the inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7] In the event of accidental contact, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for bulk handling. | To protect against dust particles and accidental splashes that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation. Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory | For fine powders or when generating dust, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust that can lead to respiratory tract irritation. |
Diagram: PPE Workflow for Handling this compound
Caption: Recommended PPE donning and doffing sequence.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these are common incompatibilities for similar organic acids.[6][8][11]
Storage Conditions
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[7][11]
-
Segregation: Store away from incompatible materials.
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of a comprehensive safety plan.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6][7] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |
Spill Response
For minor spills, personnel with appropriate training and PPE can follow these steps. For major spills, evacuate the area and contact emergency responders.
Diagram: Minor Spill Cleanup Workflow
Caption: Workflow for cleaning up a minor chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[12]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6][7][8][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][8]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Conclusion
While specific toxicological data for this compound is limited, a thorough evaluation of its chemical structure and data from analogous compounds provides a strong foundation for establishing safe handling practices. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work safely with this compound. The causality-driven approach to safety outlined in this guide is intended to empower laboratory personnel to make informed decisions and foster a culture of safety.
References
- 1. nj.gov [nj.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. accelachem.com [accelachem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-(4-Nitrophenyl)acetic acid(104-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note & Protocol: Regioselective Nitration of 3-Methoxyphenylacetic Acid
Introduction: The Significance of Nitrated Phenylacetic Acid Derivatives
Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Specifically, derivatives of phenylacetic acid are of significant interest due to their presence in various biologically active molecules. The introduction of a nitro group onto the aromatic ring of 3-methoxyphenylacetic acid dramatically alters its electronic properties and provides a chemical handle for further functionalization, such as reduction to an amino group, which is a key step in the synthesis of many pharmaceutical agents. This document provides a comprehensive, field-proven protocol for the regioselective nitration of 3-methoxyphenylacetic acid, grounded in the principles of electrophilic aromatic substitution.
Scientific Integrity & Logic: Guiding Principles of the Protocol
Expertise & Experience: The "Why" Behind the Method
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic nature of the substituents already present. In the case of 3-methoxyphenylacetic acid, we have two substituents to consider:
-
Methoxy group (-OCH₃): An electron-donating group that is strongly activating and an ortho, para-director.
-
Carboxymethyl group (-CH₂COOH): An electron-withdrawing group that is deactivating and a meta-director.
The methoxy group's activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is sterically hindered by the carboxymethyl group. Therefore, the primary products are expected to be 2-nitro-3-methoxyphenylacetic acid and 4-nitro-3-methoxyphenylacetic acid. This protocol is optimized to favor the formation of these isomers.
Trustworthiness: A Self-Validating System
This protocol incorporates in-process controls and detailed analytical validation steps to ensure reproducibility and safety. The reaction is monitored by thin-layer chromatography (TLC) to determine completion. The final product's identity and purity are confirmed through melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). Adherence to the described safety protocols is paramount for a successful and safe outcome.[4][5][6]
Experimental Protocol: Step-by-Step Methodology
Materials and Equipment
| Reagent/Equipment | Specification |
| 3-Methoxyphenylacetic acid | >98% purity |
| Concentrated Sulfuric Acid | 95-98% |
| Concentrated Nitric Acid | 68-70% |
| Dichloromethane (DCM) | Anhydrous |
| Ethyl Acetate | Reagent Grade |
| Hexanes | Reagent Grade |
| Sodium Bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | Reagent Grade |
| Round-bottom flask | Appropriate size with magnetic stir bar |
| Dropping funnel | |
| Ice bath | |
| Magnetic stir plate | |
| TLC plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Glass funnel and filter paper | |
| NMR Spectrometer | 300 MHz or higher |
| IR Spectrometer | |
| Melting Point Apparatus |
Safety Precautions
Nitration reactions are highly exothermic and can be dangerous if not handled properly.[4][5][7][8]
-
Always work in a certified chemical fume hood.[4]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4][6]
-
The addition of the nitrating mixture must be done slowly and with cooling to control the reaction temperature and prevent runaway reactions.[5]
-
Nitric acid is a strong oxidizing agent and is highly corrosive. Avoid contact with skin and eyes.[6][7] Have an emergency eyewash and shower station readily accessible.[4]
-
Quench the reaction by pouring it over ice to rapidly dissipate heat.
Reaction Setup and Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3-methoxyphenylacetic acid in 50 mL of dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing process is exothermic.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (eluent: 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up and Extraction:
-
Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice in a beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a mixture of isomers. Purify the major isomer by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.
Characterization of the Product
The expected major products are 4-nitro-3-methoxyphenylacetic acid and 2-nitro-3-methoxyphenylacetic acid. The identity and purity of the isolated product(s) should be confirmed by:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR Spectroscopy: Aromatic protons will appear in the range of 6.5-8.5 ppm.[9][10] The integration and splitting patterns will help in determining the substitution pattern on the aromatic ring.
-
¹³C NMR Spectroscopy: Aromatic carbons typically appear in the range of 120-170 ppm.[10]
-
IR Spectroscopy: Look for characteristic peaks for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), and the C=O stretch (around 1700 cm⁻¹).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the nitration of 3-methoxyphenylacetic acid.
Reaction Mechanism
Caption: Simplified reaction scheme for the nitration of 3-methoxyphenylacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 2-(3-Methoxy-4-nitrophenyl)acetic Acid for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of 2-(3-Methoxy-4-nitrophenyl)acetic Acid
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This compound emerges as a particularly valuable starting material due to the strategic placement of its functional groups. The molecule incorporates:
-
A nitro group , which serves as a versatile precursor to an amine via reduction. This transformation is the linchpin for numerous cyclization strategies.
-
An acetic acid side chain , providing a reactive carboxylic acid function for amide bond formation, esterification, or direct participation in ring closure.
-
A methoxy group , which acts as an electron-donating group, influencing the electronic properties and reactivity of the aromatic ring.
This unique combination allows for a sequence of reactions, most notably reductive cyclization, to be performed in a highly controlled manner. This guide provides an in-depth exploration of its application, focusing on the synthesis of high-value heterocyclic systems like benzimidazoles and quinoxalinones, complete with detailed, field-tested protocols.
Core Synthetic Strategy: Reductive Cyclization
The most powerful application of this compound is its use in reductive cyclization reactions. The fundamental principle involves the chemical reduction of the nitro group to an amino group, which is then positioned to react intramolecularly or intermolecularly with the acetic acid moiety or a partner reagent to form a new heterocyclic ring.
Mechanistic Rationale
The process hinges on the selective reduction of the aromatic nitro group to an aniline derivative. This in situ generation of the amine is critical, as it creates a reactive nucleophile ortho to the methoxy group. This newly formed amine can then participate in cyclization reactions that would be otherwise difficult to achieve. Common reducing agents include tin(II) chloride (SnCl₂), sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reductant is crucial; for instance, SnCl₂ in an acidic medium is highly effective for nitro group reduction and can simultaneously activate the carboxylic acid for subsequent cyclization.[1]
Caption: General workflow for heterocyclic synthesis via reductive cyclization.
Application I: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. A common route to their synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[2][3] By first reducing the nitro group of our title compound and then reacting the resulting diamine precursor with a suitable one-carbon source (like an aldehyde or carboxylic acid), we can construct substituted benzimidazoles.
A more direct and elegant approach involves a one-pot reductive cyclization with an aldehyde. Here, the nitro group is reduced to an amine, forming an o-phenylenediamine derivative in situ, which then condenses with an aldehyde to forge the benzimidazole ring.
Protocol 1: One-Pot Synthesis of a 2-Substituted-6-methoxy-1H-benzo[d]imidazole-5-acetic Acid Derivative
This protocol details the synthesis of a benzimidazole derivative via reductive condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol to create a slurry.
-
Add the aromatic aldehyde (1.1 eq) to the mixture.
-
In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it dropwise to the reaction flask with stirring. Causality Note: The acidic environment is crucial for the activity of SnCl₂ as a reducing agent and also serves to catalyze the condensation and cyclization steps.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize it by pouring it over crushed ice and adding saturated NaHCO₃ solution until the pH is ~7-8.
-
The crude product often precipitates. If not, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system like ethanol/water.
Caption: Key steps in the one-pot benzimidazole synthesis.
Application II: Synthesis of Quinoxalinone Derivatives
Quinoxalin-2(1H)-ones are another class of heterocycles with significant biological activities.[4] Their synthesis often involves the condensation of an o-phenylenediamine with an α-keto acid or ester.[5] By leveraging our starting material, we can access this scaffold through a reductive cyclization pathway. The process involves reducing the nitro group to generate the o-phenylenediamine derivative in situ, which then undergoes condensation and cyclization with the adjacent acetic acid side chain.
Protocol 2: Synthesis of 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
This protocol describes the intramolecular reductive cyclization to form a quinoxalinone core structure.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) (5 mol %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable in the presence of air and solvents. Handle with care.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reduction of the nitro group is typically rapid, followed by a slower cyclization. Gentle heating (40-50 °C) can be applied to facilitate the cyclization step if necessary.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Causality Note: Filtration through Celite® is essential to remove the heterogeneous catalyst completely and prevent it from igniting upon solvent evaporation.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from methanol or by silica gel chromatography to yield the pure quinoxalinone product.
Advanced Strategy: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all components, are a powerful tool for building molecular complexity.[6][7][8] While direct, well-established MCRs for this compound are less common, its functional handles allow for its integration into MCR sequences. For instance, the carboxylic acid can participate in Ugi or Passerini-type reactions, with the nitro-substituted phenyl ring serving as a scaffold for later modifications.
A hypothetical MCR could involve the reaction of this compound, an amine, an aldehyde, and an isocyanide (a four-component Ugi reaction). The resulting adduct would be a complex acyclic precursor that could undergo a subsequent reductive cyclization step to generate a highly substituted, novel heterocyclic system. This approach is central to diversity-oriented synthesis.[6][9]
Data Summary
The following table summarizes typical outcomes for the protocols described above. Yields and specific analytical data are representative and may vary based on the specific aldehyde used and reaction scale.
| Protocol | Product Class | Typical Yield | Key ¹H NMR Signals (δ, ppm) |
| Protocol 1 | Benzimidazole | 65-85% | 7.0-8.0 (aromatic), 3.9 (s, -OCH₃), 3.6 (s, -CH₂COOH) |
| Protocol 2 | Quinoxalinone | 70-90% | 6.5-7.5 (aromatic), 3.8 (s, -OCH₃), 3.4 (s, -CH₂-), 10.5 (br s, -NH) |
Conclusion
This compound is a potent and versatile building block for heterocyclic synthesis. Its true strength lies in the capacity for programmed, sequential reactions orchestrated by its distinct functional groups. The reductive cyclization strategies outlined here provide reliable and efficient pathways to medicinally relevant scaffolds like benzimidazoles and quinoxalinones. For drug discovery professionals and research scientists, mastering the application of this reagent opens a gateway to novel chemical entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the research of quinoxalinone derivatives | Semantic Scholar [semanticscholar.org]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 9. experts.arizona.edu [experts.arizona.edu]
Application Notes & Protocols: The Utility of 2-(3-Methoxy-4-nitrophenyl)acetic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(3-Methoxy-4-nitrophenyl)acetic acid. This compound serves as a highly versatile and valuable building block in modern medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a nitro group, and a methoxy group—offer multiple avenues for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets. We will explore its role as a precursor, detail key chemical transformations, and provide robust, field-proven protocols for its synthesis and derivatization.
Introduction: A Scaffold of Potential
This compound (CAS No: 5803-22-5) is a substituted phenylacetic acid derivative that, while not typically an active pharmaceutical ingredient (API) itself, represents a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] The phenylacetic acid framework is a common feature in many APIs, and the specific substitution pattern of this compound provides a rich platform for structure-activity relationship (SAR) studies.[1]
The true value of this molecule lies in its three key functional "handles":
-
The Acetic Acid Moiety (-CH₂COOH): This group is readily converted into a wide range of functionalities, most commonly amides, esters, and ketones, allowing for the exploration of interactions with biological targets.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. More importantly, it is a synthetic precursor to the amino group (-NH₂), which is a cornerstone of medicinal chemistry, opening pathways to sulfonamides, ureas, and further aromatic substitutions.[1]
-
The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic and lipophilic character of the molecule. It also influences the regioselectivity of further electrophilic aromatic substitution reactions and can be a key binding element in interactions with protein targets.
Physicochemical Properties
| Property | Value |
| CAS Number | 5803-22-5[2] |
| Molecular Formula | C₉H₉NO₅[2] |
| Molecular Weight | 211.17 g/mol [2] |
| Appearance | Typically a solid powder |
| Primary Application | Synthetic Building Block / Research Intermediate |
Core Application: A Gateway to Diverse Chemical Libraries
The primary application of this compound is as a foundational scaffold for generating libraries of novel compounds. The strategic sequence of reactions typically involves the reduction of the nitro group followed by the modification of the carboxylic acid, or vice-versa. This approach allows for the systematic variation of substituents to probe the chemical space around a biological target.
The diagram below illustrates the central role of this compound as a precursor to key intermediates and subsequent diverse chemical entities.
Caption: Synthetic utility of this compound.
This strategy is particularly effective in hit-to-lead optimization campaigns. For instance, derivatives of phenylacetic acid and related structures are known to possess anti-inflammatory, antibacterial, and PDE4 inhibitory activities.[3][4][5] By systematically creating libraries from this starting scaffold, researchers can efficiently explore SAR and identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the synthesized materials.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective nitration of 3-methoxyphenylacetic acid. The methoxy group is an ortho-, para-director, while the acetic acid side chain is a weak deactivator and also an ortho-, para-director.[1] The nitration occurs at the C4 position, which is para to the methoxy group and ortho to the acetic acid group, driven by the strong activating effect of the methoxy group.
Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Materials:
-
3-Methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to 0°C in an ice-salt bath.
-
Dissolution: Slowly add 3-methoxyphenylacetic acid to the cold sulfuric acid with stirring until fully dissolved. Maintain the temperature below 5°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side product formation. The temperature must be strictly maintained below 5°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with copious amounts of cold deionized water to remove residual acid. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound.
-
Validation: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point.[1]
Protocol 2: Reduction of the Nitro Group to Form 2-(4-Amino-3-methoxyphenyl)acetic Acid
The reduction of the aromatic nitro group to an amine is one of the most powerful transformations in medicinal chemistry.[1] It converts a strongly electron-withdrawing group into a versatile, strongly electron-donating group, opening up numerous subsequent reaction possibilities.[1] Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply or a balloon
-
Filtration aid (e.g., Celite®)
Procedure:
-
Setup: To a hydrogenation flask, add this compound and the solvent (Methanol or Ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %). Causality: The catalyst should be handled carefully as it can be pyrophoric. It is often added as a slurry in the reaction solvent.
-
Hydrogenation: Seal the flask, purge it with nitrogen, and then introduce hydrogen gas (at atmospheric pressure using a balloon or in a Parr hydrogenator at ~50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction completion. Hydrogen uptake will also cease.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite prevents the fine catalyst particles from clogging the filter paper. Wash the Celite pad with fresh solvent to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-(4-amino-3-methoxyphenyl)acetic acid.
-
Validation: The product can be used directly or purified further by recrystallization if necessary. Confirm the structure via NMR and MS. The disappearance of the nitro group signals and the appearance of amine protons in the NMR spectrum are key indicators of success.
Protocol 3: Amide Library Synthesis via Amide Coupling
This protocol details the coupling of the newly synthesized 2-(4-amino-3-methoxyphenyl)acetic acid with a diverse set of carboxylic acids to generate a library of amides for biological screening. This demonstrates the utility of the amine as a synthetic handle.
Materials:
-
2-(4-Amino-3-methoxyphenyl)acetic acid
-
A diverse set of carboxylic acids (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or Dichloromethane (DCM)
Procedure:
-
Activation: In a reaction vial, dissolve a selected carboxylic acid (R-COOH, 1.1 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Causality: EDC is a coupling agent that activates the carboxylic acid. HOBt is added to suppress side reactions (like racemization) and improve coupling efficiency by forming a more stable activated ester.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: In a separate vial, dissolve 2-(4-amino-3-methoxyphenyl)acetic acid (1.0 equivalent) in DMF and add DIPEA (2.0 equivalents). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction and to deprotonate the ammonium salt of the amino acid, facilitating its nucleophilic attack.
-
Coupling Reaction: Add the solution of the amine to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide using column chromatography or preparative HPLC.
-
Validation: Characterize each purified library member by LC-MS and ¹H NMR to confirm identity and purity before submitting for biological assay.
Conclusion and Future Directions
This compound is a quintessential example of a versatile building block in medicinal chemistry. Its true power is realized through strategic chemical transformations that unlock access to a vast chemical space. The protocols provided herein offer a robust framework for synthesizing and derivatizing this scaffold to generate libraries of novel compounds. These libraries can be screened for a multitude of biological activities, including but not limited to anti-inflammatory, anti-infective, and anti-cancer properties, making this compound a valuable starting point for any drug discovery program.[6][7] Future work could involve exploring more complex heterocyclic scaffolds derived from this intermediate, further expanding its utility in the quest for novel therapeutics.
References
Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetyl Chloride: A Detailed Guide to a Key Synthetic Intermediate
Introduction: The Strategic Importance of 2-(3-Methoxy-4-nitrophenyl)acetyl Chloride
In the landscape of medicinal chemistry and organic synthesis, the targeted construction of complex molecules with potential therapeutic applications is of paramount importance. 2-(3-Methoxy-4-nitrophenyl)acetyl chloride is a highly reactive acyl chloride that serves as a critical building block for the synthesis of a variety of more complex molecular architectures. The presence of the methoxy and nitro groups on the phenyl ring offers multiple avenues for further functionalization, making this compound a versatile intermediate. Notably, derivatives of 2-(3-Methoxy-4-nitrophenyl)acetic acid are of significant interest in medicinal chemistry, where the core structure can be systematically modified to develop compounds with specific therapeutic activities.[1] This application note provides a comprehensive guide to the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetyl chloride from its corresponding carboxylic acid using thionyl chloride, detailing the reaction mechanism, a step-by-step protocol, safety considerations, and characterization of the product.
Reaction Mechanism: The Conversion of a Carboxylic Acid to an Acyl Chloride
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a classic and efficient method for the preparation of acyl chlorides.[2] The mechanism proceeds through a series of nucleophilic attacks and rearrangements, ultimately converting the hydroxyl group of the carboxylic acid into a good leaving group.
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the decomposition of the unstable intermediate to form the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.
To enhance the reaction rate, a catalytic amount of a tertiary amine, such as pyridine, or a polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed. These catalysts facilitate the reaction by forming a more reactive intermediate with thionyl chloride.
Caption: Reaction mechanism for the formation of acyl chloride.
Materials and Methods
This section details the necessary reagents and a comprehensive protocol for the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetyl chloride.
Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 5803-22-5 | C₉H₉NO₅ | 211.17 | Solid, starting material.[3] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive, reacts violently with water. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile liquid, used as a solvent. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid, used as a catalyst. |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | Colorless liquid, used for azeotropic removal of excess thionyl chloride. |
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.
1. Reaction Setup:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Fit the top of the condenser with a drying tube containing calcium chloride or a nitrogen inlet to maintain an anhydrous atmosphere.
-
To the flask, add this compound (5.0 g, 23.7 mmol).
-
Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture to obtain a suspension.
2. Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (3.4 mL, 47.4 mmol, 2.0 equivalents) to the stirred suspension at room temperature using a syringe or dropping funnel.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) to the reaction mixture. The addition of DMF can catalyze the reaction.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solid starting material should dissolve as the reaction proceeds.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive gases, it is advisable to use a trap containing a sodium hydroxide solution.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (20 mL) to the crude product and evaporate the solvent again under reduced pressure. This azeotropic removal is an effective purification step.
-
The resulting crude 2-(3-Methoxy-4-nitrophenyl)acetyl chloride is often used in the next synthetic step without further purification. If a higher purity is required, distillation under high vacuum can be performed, although this may not be necessary for many applications.
Caption: Experimental workflow for the synthesis of the acyl chloride.
Safety Precautions and Handling
Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride. Ensure all glassware is thoroughly dried before use and the reaction is conducted under anhydrous conditions.
-
Spills: In case of a spill, neutralize with a dry solid absorbent material such as sand or sodium bicarbonate. Do not use water.
-
Waste Disposal: Dispose of all chemical waste, including residual thionyl chloride and reaction byproducts, according to institutional and local regulations for hazardous waste.
Troubleshooting and Expected Outcomes
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor the reaction until gas evolution ceases. Ensure the temperature is at the reflux point of the solvent. |
| Poor quality of thionyl chloride. | Use freshly opened or distilled thionyl chloride. | |
| Product Hydrolysis | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. |
| Dark-colored Product | Side reactions or impurities in the starting material. | Purify the starting material if necessary. The crude acyl chloride can often be used directly in the next step. |
Expected Product Characterization
-
Appearance: A pale yellow to brown oil or low-melting solid.
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1780-1815 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
-
Characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).
-
C-O stretching vibrations for the methoxy group.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (predicted shifts in CDCl₃):
-
A singlet for the methoxy group (-OCH₃) protons around δ 3.9-4.1 ppm .
-
A singlet for the methylene protons (-CH₂COCl) around δ 4.0-4.3 ppm .
-
Aromatic protons will appear in the region of δ 7.0-8.0 ppm , with splitting patterns dictated by the substitution on the phenyl ring.
-
The successful synthesis of 2-(3-Methoxy-4-nitrophenyl)acetyl chloride provides a valuable intermediate for further synthetic transformations, particularly in the development of novel pharmaceutical agents. The protocol described herein, when conducted with the appropriate safety measures, offers a reliable method for the preparation of this key compound.
References
Application Note: A Strategic Approach to the Synthesis of Furo[3,2-g]quinolines Utilizing 2-(3-Methoxy-4-nitrophenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.
Abstract: This document provides a detailed application guide for the utilization of 2-(3-Methoxy-4-nitrophenyl)acetic acid as a strategic precursor in the synthesis of furoquinolines. Furoquinolines represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, making their synthesis a topic of significant interest. While the prompt specified the furo[3,2-h]quinoline isomer, a rigorous mechanistic analysis reveals that the substitution pattern of this compound logically directs the synthesis towards the isomeric furo[3,2-g]quinoline scaffold. This guide embraces chemical logic to present a robust, multi-step synthetic pathway to this achievable and valuable molecular framework. We provide a comprehensive scientific rationale, detailed experimental protocols, and troubleshooting advice, grounded in established chemical principles and supported by authoritative literature.
Scientific Rationale and Strategic Overview
The furoquinoline core is a prominent feature in numerous natural alkaloids and synthetic compounds exhibiting pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The synthetic challenge lies in the controlled, regioselective construction of both the quinoline and furan ring systems.
The starting material, this compound, possesses a substitution pattern that, upon cyclization, naturally yields a 7-methoxy-substituted quinoline core. The furo[3,2-h]quinoline system requires fusion at the 7 and 8 positions of the quinoline ring, which would necessitate an 8-hydroxy precursor. In contrast, the furo[3,2-g]quinoline system involves fusion at the 6 and 7 positions, a topology that is directly accessible from the 7-methoxyquinoline intermediate derived from our starting material.
Therefore, this guide details a scientifically sound strategy that leverages the inherent reactivity of this compound to construct the furo[3,2-g]quinoline skeleton. The overall synthetic strategy involves three key stages:
-
Formation of the Quinolone Core: A reductive cyclization of the starting material to form a key 6-methoxyoxindole intermediate.
-
Quinolone Assembly via Pfitzinger Reaction: Conversion of the oxindole to an isatin, followed by condensation to build the substituted quinoline-4-carboxylic acid.
-
Furan Ring Annulation: Elaboration of the quinoline intermediate through demethylation and subsequent intramolecular cyclization to yield the final furo[3,2-g]quinoline target.
This pathway is illustrated in the reaction scheme below.
Caption: Proposed synthetic pathway from the starting material to the target furo[3,2-g]quinoline.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol I: Reductive Cyclization to 6-Methoxyoxindole
Rationale: This step efficiently constructs the first heterocyclic ring. Catalytic hydrogenation is a clean and effective method for reducing the nitro group, which is immediately followed by an intramolecular cyclization (lactamization) to form the stable oxindole ring system.
Materials:
| Reagent | CAS Number | Molecular Weight |
|---|---|---|
| This compound | 5803-22-5 | 211.17 g/mol |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 g/mol |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol |
Procedure:
-
To a hydrogenation flask, add this compound (10.0 g, 47.3 mmol) and anhydrous ethanol (200 mL).
-
Carefully add 10% Pd/C catalyst (1.0 g, 10% w/w) to the suspension.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol (3 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-methoxyoxindole as a solid. The product can be purified by recrystallization from ethanol/water.
Protocol II & III: Oxidation to 6-Methoxyisatin and Pfitzinger Reaction
Rationale: The oxindole is oxidized to the corresponding isatin, a key precursor for the Pfitzinger quinoline synthesis. The Pfitzinger reaction is a classic method that condenses an isatin with a carbonyl compound possessing an α-methylene group (here, acetone) under basic conditions to form a quinoline-4-carboxylic acid.[2]
Materials:
| Reagent | CAS Number | Molecular Weight |
|---|---|---|
| 6-Methoxyoxindole | 20881-26-9 | 163.17 g/mol |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.96 g/mol |
| Dioxane | 123-91-1 | 88.11 g/mol |
| Acetone | 67-64-1 | 58.08 g/mol |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol |
Procedure (Part A: Oxidation):
-
In a round-bottom flask, dissolve 6-methoxyoxindole (5.0 g, 30.6 mmol) in dioxane (100 mL) and add water (5 mL).
-
Add selenium dioxide (3.7 g, 33.7 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The solution will turn dark, and a black selenium precipitate will form.
-
Cool the mixture and filter to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-methoxyisatin, which can be used directly in the next step.
Procedure (Part B: Pfitzinger Reaction):
-
Prepare a solution of potassium hydroxide (10.3 g, 184 mmol) in ethanol (100 mL).
-
Add the crude 6-methoxyisatin (from Part A) to the basic solution, followed by acetone (17.8 mL, 245 mmol).
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water (150 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 7-methoxy-2-methylquinoline-4-carboxylic acid.
Protocol IV, V & VI: Furan Annulation to 2-Methylfuro[3,2-g]quinolin-4(1H)-one
Rationale: This three-step sequence constructs the final furan ring. First, the 7-methoxy group is cleaved to reveal the crucial 7-hydroxy functionality. The thermal conditions for this step often induce concurrent decarboxylation. Next, the hydroxyl group is alkylated with a two-carbon unit bearing a masked aldehyde (chloroacetaldehyde). Finally, an acid-catalyzed intramolecular cyclization and dehydration reaction forms the furan ring.
Materials:
| Reagent | CAS Number | Molecular Weight |
|---|---|---|
| 7-Methoxy-2-methylquinoline-4-carboxylic acid | 114519-91-4 | 217.21 g/mol |
| Pyridine Hydrochloride | 628-13-7 | 115.56 g/mol |
| Chloroacetaldehyde (50% wt. in H₂O) | 107-20-0 | 78.50 g/mol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - |
Procedure (Part A: Demethylation/Decarboxylation):
-
Combine 7-methoxy-2-methylquinoline-4-carboxylic acid (5.0 g, 23.0 mmol) and pyridine hydrochloride (26.6 g, 230 mmol) in a flask equipped with a reflux condenser.
-
Heat the mixture to 190-200 °C for 3-4 hours.
-
Cool the reaction mixture to approximately 100 °C and carefully add 100 mL of water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Cool to room temperature. The product, 7-hydroxy-2-methylquinolin-4(1H)-one, will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
Procedure (Part B & C: Alkylation and Cyclization):
-
To a solution of 7-hydroxy-2-methylquinolin-4(1H)-one (3.0 g, 17.1 mmol) in DMF (50 mL), add potassium carbonate (4.7 g, 34.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetaldehyde solution (2.9 g, 18.8 mmol) dropwise.
-
Heat the reaction to 80 °C and stir for 6 hours.
-
Cool the mixture and pour it into ice water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.
-
Add the crude intermediate to polyphosphoric acid (30 g).
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice. Neutralize with a concentrated NaOH solution.
-
The final product, 2-Methylfuro[3,2-g]quinolin-4(1H)-one, will precipitate. Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Data Presentation and Expected Results
Table 1: Summary of Expected Yields and Physical Data
| Compound | Step | Expected Yield | Appearance | M.P. (°C) |
|---|---|---|---|---|
| 6-Methoxyoxindole | I | 85-95% | Off-white solid | 158-161 |
| 7-Methoxy-2-methylquinoline-4-carboxylic acid | II & III | 60-70% (over 2 steps) | Pale yellow solid | 265-268 (dec.) |
| 7-Hydroxy-2-methylquinolin-4(1H)-one | IV | 75-85% | Tan solid | >300 |
| 2-Methylfuro[3,2-g]quinolin-4(1H)-one | V & VI | 50-60% (over 2 steps) | White to beige solid | 288-291 |
Note: Yields and melting points are estimates based on analogous reactions in the literature and may vary.
Visualization of Experimental Workflow
Caption: A step-by-step workflow diagram illustrating the three main stages of the synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction in Step I | Inactive catalyst; Insufficient hydrogen pressure or reaction time. | Use fresh Pd/C catalyst. Ensure the system is leak-proof and maintain pressure. Increase reaction time or pressure if necessary. |
| Low yield in Pfitzinger reaction (Step III) | Insufficiently basic conditions; Incomplete isatin formation; Side reactions of acetone. | Ensure KOH is fully dissolved and anhydrous conditions are maintained initially. Use a larger excess of acetone. Monitor the reaction by TLC to determine optimal reflux time. |
| Incomplete demethylation in Step IV | Insufficient temperature or reaction time. | Ensure the reaction temperature reaches 190-200 °C. Use a sand bath or heating mantle for stable high-temperature heating. Extend the reaction time and monitor by TLC. |
| Low yield in final cyclization (Step VI) | Incomplete alkylation; Decomposition of intermediate; Insufficient PPA activity. | Ensure the O-alkylation step goes to completion before proceeding. Use fresh PPA. The cyclization temperature is critical; too high can cause decomposition, too low can stall the reaction. |
References
Application Notes & Protocols: 2-(3-Methoxy-4-nitrophenyl)acetic Acid as a Versatile Precursor for Potent Enzyme Inhibitors
Abstract
2-(3-Methoxy-4-nitrophenyl)acetic acid is a pivotal starting material in medicinal chemistry, distinguished by a strategically functionalized benzene ring that serves as a versatile scaffold for the synthesis of targeted enzyme inhibitors. The presence of a nitro group, a methoxy substituent, and an acetic acid side chain provides three orthogonal points for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of the precursor's strategic value, focusing on its application in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, exemplified by the well-characterized anti-inflammatory agent, Rolipram. Detailed, field-tested protocols for the key synthetic transformations—nitro group reduction and subsequent lactamization—are presented, alongside a discussion of the underlying chemical principles and troubleshooting strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor for the discovery of novel therapeutics.
Introduction: Strategic Value of the Precursor
The utility of this compound in drug discovery stems from its inherent structural features, which are pre-organized to align with the pharmacophores of several important enzyme inhibitor classes.
-
The Catechol Ether Moiety: The 3-methoxy-4-nitrophenyl group is a precursor to the 3,4-dimethoxyphenyl or related catechol ether structures found in numerous potent enzyme inhibitors. This motif is crucial for establishing key interactions within the enzyme's active site. For instance, in Phosphodiesterase 4 (PDE4) inhibitors like Rolipram and Roflumilast, the catechol ether group is essential for binding.[1]
-
The Nitro Group as a Synthetic Handle: The aromatic nitro group is not merely a placeholder; it is a versatile functional group that directs the primary synthetic strategy. Its facile reduction to a primary amine is the cornerstone of derivatization.[2][3] This newly formed amine can then participate in a wide array of reactions, including amide bond formation, reductive amination, and, most critically for this application, intramolecular cyclization to form lactam rings.[4][5]
-
The Acetic Acid Side Chain: This carboxylic acid moiety provides the second key component for cyclization reactions, particularly the formation of γ-lactams (pyrrolidinones), a privileged scaffold in medicinal chemistry.[4][5]
The convergence of these three features in a single, commercially available molecule makes this compound an efficient and cost-effective starting point for inhibitor synthesis campaigns.
Core Application: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses.[6][7][8] By inhibiting PDE4, intracellular cAMP levels rise, leading to a broad spectrum of anti-inflammatory effects in nearly all inflammatory cells.[6][9][10] This makes PDE4 a major therapeutic target for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and asthma.[7][10]
The prototypical PDE4 inhibitor, Rolipram, can be efficiently synthesized from this compound, showcasing a powerful and illustrative synthetic workflow.[5][11]
Featured Inhibitor Profile: Rolipram
| Parameter | Description | Reference |
| Target | Phosphodiesterase 4 (PDE4) | [12][13] |
| Mechanism | Inhibits cAMP hydrolysis, increasing intracellular cAMP levels. | [13][14] |
| Therapeutic Area | Anti-inflammatory, neuroprotective. | [12][13] |
| Key Structural Feature | Pyrrolidinone (γ-lactam) ring fused to a catechol ether. | [15] |
Synthetic Workflow and Protocols
The transformation of the precursor into a potent PDE4 inhibitor like Rolipram follows a logical and high-yielding two-stage process: reduction of the nitro group followed by cyclization.
References
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Novel Therapeutic Agents from a 2-(3-Methoxy-4-nitrophenyl)acetic acid Scaffold
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing the 2-(3-Methoxy-4-nitrophenyl)acetic acid scaffold as a versatile starting point for the discovery of novel therapeutic agents. Phenylacetic acid derivatives are prevalent in a multitude of biologically active molecules.[1] The specific substitution pattern of this scaffold, featuring a methoxy group and a synthetically versatile nitro group, offers multiple avenues for chemical elaboration to explore structure-activity relationships (SAR). This guide details step-by-step protocols for the synthesis of diverse chemical libraries, the implementation of quantitative high-throughput screening (qHTS) to identify active compounds, and the initial stages of hit-to-lead characterization.
Introduction: The Strategic Value of the Scaffold
The this compound core is a promising starting scaffold for several reasons. The phenylacetic acid moiety is a known pharmacophore found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in various antibacterial, antiprotozoal, and anticancer agents and serves as a highly versatile synthetic handle.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule, and its facile reduction to an amine provides a critical vector for diversification.[2] The methoxy group further modulates the scaffold's electronic and steric properties.
This guide is structured to provide a logical workflow from initial library synthesis to the identification and preliminary characterization of bioactive "hits," emphasizing the rationale behind key experimental choices to empower researchers to adapt and innovate.
Section 1: Synthesis of Derivative Libraries
The primary goal of the initial synthetic campaign is to generate a library of diverse analogs to probe the chemical space around the core scaffold. This is achieved by modifying the carboxylic acid moiety and the nitro group.
Protocol 1.1: Parallel Amide Library Synthesis via Acyl Chloride
Rationale: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The resulting amide bond is metabolically robust, and this derivatization allows for the systematic introduction of a vast array of chemical functionalities via the amine component, enabling a thorough exploration of SAR. Formation via an acyl chloride intermediate is a reliable and high-yielding method.[4]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
A diverse library of primary and secondary amines (see Table 1)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Acyl Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-(3-Methoxy-4-nitrophenyl)acetyl chloride. Proceed immediately to the next step.
-
-
Amidation Reaction (Parallel Synthesis Setup):
-
Prepare an array of reaction tubes or a 96-well plate. To each well, add a solution of a unique amine (1.2 eq) (see Table 1) and a non-nucleophilic base like TEA (2.0 eq) in anhydrous DCM.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM to make a stock solution.
-
Aliquot the acyl chloride stock solution (1.0 eq) to each well containing the amine solution at 0 °C.
-
Seal the plate/tubes and allow the reactions to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reactions by adding water.
-
Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amides via flash column chromatography or preparative HPLC to yield the final products.
-
Table 1: Representative Amines for Library Synthesis
| Class | Example Amines | Rationale for Inclusion |
|---|---|---|
| Aliphatic | Cyclopropylamine, Piperidine, Morpholine | Probes steric bulk and introduces saturated rings. |
| Aromatic | Aniline, 4-Fluoroaniline, 3-Aminopyridine | Introduces aromatic/heteroaromatic systems for π-stacking. |
| Functionalized | 4-Aminobenzyl alcohol, Glycine methyl ester | Adds hydrogen bond donors/acceptors and ester handles. |
Caption: Workflow for parallel amide library synthesis.
Protocol 1.2: Nitro Group Reduction and Subsequent Sulfonylation
Rationale: The nitro group is a key diversification point. Its reduction to an aniline unmasks a nucleophilic handle, enabling a new set of reactions.[2] Sulfonamides are a privileged functional group in medicinal chemistry, known for their ability to act as hydrogen bond donors and engage in key interactions with biological targets.
Materials:
-
A 2-(3-Methoxy-4-nitrophenyl)acetamide (from Protocol 1.1)
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas source (if using Pd/C)
-
A library of sulfonyl chlorides (e.g., Dansyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or TEA
Experimental Protocol:
-
Nitro Group Reduction (SnCl₂ Method):
-
Dissolve the starting nitro compound (1.0 eq) in EtOH.
-
Add SnCl₂ dihydrate (4-5 eq) portion-wise.
-
Add concentrated HCl (if needed to aid dissolution) and heat the mixture to reflux (approx. 70-80°C) for 1-3 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully basify with a saturated NaHCO₃ or a 2M NaOH solution until the pH is ~8-9.
-
Extract the aqueous mixture multiple times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline derivative.
-
-
Sulfonamide Formation:
-
Dissolve the crude aniline from Step 1 (1.0 eq) in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) and a base (e.g., pyridine or TEA, 1.5 eq).
-
Stir the reaction at room temperature for 2-12 hours until completion (monitor by TLC/LC-MS).
-
Quench with water, and perform a standard aqueous workup as described in Protocol 1.1.
-
Purify the final sulfonamide derivative by flash column chromatography.
-
Caption: Two-stage diversification via nitro reduction.
Section 2: High-Throughput Screening (HTS) for Hit Identification
Rationale: HTS is a drug discovery paradigm that uses automation to rapidly test thousands to millions of chemical compounds for activity against a specific biological target.[5] To efficiently identify promising compounds from the newly synthesized library, a quantitative HTS (qHTS) approach is recommended. Unlike single-concentration screening, qHTS generates a concentration-response curve for every compound, providing potency (IC₅₀/EC₅₀) and efficacy data directly from the primary screen, which minimizes false negatives and provides rich data for immediate SAR analysis.[6]
Protocol 2.1: Quantitative HTS (qHTS) Campaign
Prerequisites: A robust, validated, and miniaturized biological assay (e.g., enzymatic, cell-based) is required. The assay must have a stable signal and a Z'-factor > 0.5.
Equipment:
-
Acoustic liquid handler (e.g., ECHO) or pin tool for compound dispensing
-
Automated liquid handling workstation for reagent addition
-
Plate reader compatible with the assay detection modality (e.g., fluorescence, luminescence)
-
LIMS or data analysis software for curve fitting
Experimental Protocol:
-
Compound Plate Preparation:
-
Prepare a stock solution of each library compound in 100% DMSO.
-
Using an acoustic liquid handler, create a series of "assay-ready" plates where compounds are pre-spotted in a dose-response format (e.g., 7-point, 1:5 serial dilution) in 1536-well plates.[6] This generates a concentration range spanning several orders of magnitude.
-
-
Automated Assay Execution:
-
Using an automated liquid handling workstation, add all subsequent assay reagents (e.g., enzyme, substrate, cells) to the compound plates according to the optimized assay protocol.
-
Incubate the plates for the predetermined time at the required temperature.
-
Add the final detection reagent (if necessary).
-
-
Signal Detection and Data Acquisition:
-
Read the plates on a compatible plate reader.
-
Raw data is automatically uploaded to a database for processing.
-
-
Data Analysis and Hit Triage:
-
Normalize the raw data using negative (DMSO vehicle) and positive (known inhibitor/activator) controls on each plate.
-
Fit the concentration-response data for each compound to a four-parameter logistic equation to determine the IC₅₀/EC₅₀, Hill slope, and maximum efficacy.
-
Classify compounds based on the quality of their curve and activity profile.
-
"Hits" are typically defined as compounds that meet specific criteria for potency (e.g., IC₅₀ < 10 µM) and efficacy (e.g., >50% inhibition).
-
Caption: Quantitative High-Throughput Screening (qHTS) workflow.
Table 2: Hypothetical qHTS Data and Hit Selection
| Compound ID | R₁R₂ Group (Amide) | R-SO₂ Group (Sulfonamide) | IC₅₀ (µM) | Max Inhibition (%) | Curve Class | Hit? |
|---|---|---|---|---|---|---|
| EX-001 | Morpholine | - | > 50 | 5 | 4 | No |
| EX-015 | 4-Fluoroaniline | - | 8.2 | 95 | 1a | Yes |
| EX-045 | Morpholine | Dansyl | 1.5 | 98 | 1a | Yes |
| EX-062 | 4-Fluoroaniline | Dansyl | 0.3 | 99 | 1a | Yes |
Section 3: Hit Confirmation and Initial SAR
Rationale: Primary HTS hits must be rigorously validated to eliminate artifacts and false positives. Once confirmed, the initial dataset can be analyzed to build a preliminary understanding of the Structure-Activity Relationship (SAR), which guides the next round of synthesis.
Protocol 3.1: Hit Confirmation and Orthogonal Assay
-
Source Confirmation: Obtain or re-synthesize fresh, high-purity powder samples of the top hits. This eliminates issues related to compound degradation or impurities in the original screening samples.
-
IC₅₀ Re-determination: Test the fresh powders in the primary assay to confirm their potency and efficacy. A confirmed hit should have a potency within 3-fold of the original HTS value.
-
Orthogonal Assay: Test the confirmed hits in a secondary, orthogonal assay. This assay should measure the same biological endpoint but use a different technology or mechanism.[7] For example, if the primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free mass spectrometry-based assay measuring substrate-to-product conversion. Congruent results in both assays provide high confidence in the hit's activity.
Initial SAR Analysis
By examining the data from the initial library screen (as in Table 2), preliminary SAR can be established.
-
Observation 1: Comparing EX-001 and EX-015, replacing the aliphatic morpholine with an aromatic 4-fluoroaniline at the amide position introduces significant activity (IC₅₀ >50 µM vs. 8.2 µM). This suggests an important interaction involving the aromatic ring.
-
Observation 2: The introduction of a dansyl sulfonamide group on the aniline (EX-045 and EX-062) dramatically increases potency in both the morpholine and fluoroaniline series.
-
Hypothesis: A combination of an aromatic amide and a bulky, fluorescent sulfonamide group is highly beneficial for activity. The next synthesis cycle should focus on exploring other aromatic amides and a wider variety of bulky/electronically diverse sulfonyl chlorides.
Conclusion
The this compound scaffold represents a synthetically tractable and strategically valuable starting point for drug discovery. The protocols outlined in this guide provide a robust framework for generating chemical diversity through modifications at the carboxylic acid and nitro group positions. By coupling this synthetic strategy with a quantitative high-throughput screening approach, research teams can efficiently identify and validate novel, potent hits. The resulting preliminary SAR data provides clear, actionable guidance for subsequent rounds of lead optimization, accelerating the journey from a simple scaffold to a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-(3-Methoxy-4-nitrophenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Synthesis Overview: Pathways to this compound
The synthesis of this compound (CAS 5803-22-5) is a critical process in the development of various pharmaceutical intermediates.[1][2][3][4] The most direct and commonly employed synthetic route involves the regioselective nitration of 3-methoxyphenylacetic acid.[5][6][7] An alternative, though potentially more complex, pathway could involve the synthesis and subsequent hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile. This guide will primarily focus on the optimization of the direct nitration route, with additional troubleshooting for the nitrile hydrolysis pathway.
Primary Synthetic Route: Nitration of 3-Methoxyphenylacetic Acid
This method leverages the directing effects of the methoxy and acetic acid groups on the aromatic ring to achieve nitration at the desired position.
Caption: Primary synthesis route for this compound.
Troubleshooting Guide: Nitration of 3-Methoxyphenylacetic Acid
This section addresses common issues encountered during the nitration of 3-methoxyphenylacetic acid in a question-and-answer format.
Low Reaction Yield
Q1: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
A low yield in this nitration reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[8][9]
Caption: Common causes of low reaction yield.
-
Improper Temperature Control: Nitration reactions are highly exothermic.[8][10] Failure to maintain a low temperature, especially during the addition of the nitrating agent, can lead to runaway reactions and the formation of unwanted byproducts and decomposition, often indicated by a dark brown or black reaction mixture and gas evolution.[8]
-
Solution:
-
Employ a cooling bath (e.g., ice-salt bath) to maintain the reaction temperature, ideally between 0-5 °C, during the addition of the nitrating agent.[9]
-
Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise and slowly to control the exotherm.[9]
-
Monitor the internal reaction temperature continuously with a thermometer.
-
-
-
Impure Starting Materials: The purity of 3-methoxyphenylacetic acid is critical. Impurities can lead to side reactions, consuming the nitrating agent and complicating purification, ultimately reducing the yield.[10]
-
Solution:
-
Ensure the starting material is of high purity. If necessary, recrystallize the 3-methoxyphenylacetic acid before use.
-
Use fresh, high-purity nitric and sulfuric acids.
-
-
-
Insufficient Reaction Time or Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for similar compounds is a 1:1 mixture of ethyl acetate and petroleum ether.[10] The reaction is complete when the starting material spot is no longer visible.
-
If the reaction is sluggish, consider extending the reaction time at the controlled low temperature.[9]
-
-
-
Product Loss During Work-up: Significant product can be lost during the quenching, extraction, and purification steps.[9]
-
Solution:
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.[10] Ensure complete precipitation before filtration.
-
Extraction: If the product is not readily precipitating, an extraction with a suitable organic solvent may be necessary. Ensure the pH is adjusted appropriately to keep the carboxylic acid in its desired form (protonated for organic extraction).
-
Purification: Recrystallization is a common method for purification.[5] The choice of solvent is critical to maximize recovery. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Q2: My reaction mixture turned dark brown/black, and I observed the evolution of brown gas. What happened?
This is a strong indication of a runaway reaction and decomposition.[8] The brown gas is likely nitrogen dioxide (NO₂), formed from the decomposition of nitric acid at elevated temperatures. This is a serious safety concern and results in a significantly lower yield of the desired product.
-
Cause: This is almost always due to poor temperature control, where the exothermic nitration reaction has generated heat faster than it can be dissipated.[9]
-
Prevention:
-
Strict adherence to slow, dropwise addition of the nitrating agent.
-
Use of an efficient cooling bath.
-
Vigorous and consistent stirring to avoid localized "hot spots".[9]
-
Formation of Side Products
Q3: I am observing multiple spots on my TLC plate, and my final product NMR shows unexpected peaks. How can I improve selectivity?
The formation of side products is a common issue in nitration reactions. The primary side products in this synthesis are likely isomers and dinitrated compounds.[11]
-
Isomeric Products: While the methoxy and acetic acid groups direct nitration primarily to the 4-position, some nitration may occur at other positions on the aromatic ring.
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.[11][12]
-
Solutions for Improved Selectivity:
-
Temperature Control: Maintaining a low reaction temperature is the most critical factor for controlling selectivity.
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent. A slight excess is often used to ensure complete conversion of the starting material, but a large excess can promote dinitration.
-
Alternative Nitrating Agents: For highly activated systems, milder nitrating agents can be employed, although for this specific substrate, a standard HNO₃/H₂SO₄ mixture is generally effective under controlled conditions.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C during addition, then slowly warm to room temperature if needed | Minimizes side reactions and decomposition[8][9] |
| Nitrating Agent | Concentrated HNO₃ in Concentrated H₂SO₄ | Generates the active nitronium ion (NO₂⁺) electrophile[13] |
| Addition Rate | Slow, dropwise | Controls the exothermic nature of the reaction[9] |
| Stirring | Vigorous and constant | Ensures homogenous mixing and prevents localized overheating[9] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Confirms reaction completion and helps identify side products[10] |
FAQs: Synthesis of this compound
Q1: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that is attacked by the electron-rich aromatic ring.[13]
Q2: Can I use a different solvent for the nitration?
While nitrations can be carried out in other solvents like acetic acid or acetonitrile, the use of concentrated sulfuric acid as both the catalyst and solvent is a very common and effective method for this type of reaction.[8][14] Using sulfuric acid ensures a highly acidic environment to generate the nitronium ion.
Q3: My product is an oil and won't crystallize. What should I do?
Oiling out can occur if the product is impure or if the cooling during recrystallization is too rapid.
-
Troubleshooting Steps:
-
Purity Check: Analyze the oil by TLC or NMR to assess its purity. If significant impurities are present, consider purification by column chromatography.
-
Recrystallization Technique:
-
Ensure you are using the minimum amount of hot solvent to dissolve the compound.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure product if available.
-
-
Solvent System: Experiment with different recrystallization solvents or solvent mixtures.
-
Q4: I am considering a synthetic route involving the hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile. What are the key considerations for the hydrolysis step?
The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[15]
-
Acidic Hydrolysis:
-
Conditions: Typically involves heating the nitrile with a strong aqueous acid like HCl or H₂SO₄.[16][17]
-
Mechanism: The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium salt.[18][19]
-
Considerations: The strong acidic conditions and high temperatures can sometimes lead to side reactions, especially with sensitive substrates.[20]
-
-
Basic Hydrolysis:
-
Conditions: Involves heating the nitrile with an aqueous base such as NaOH or KOH.[16]
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate to form the carboxylate salt and ammonia.[15][18]
-
Considerations: The final product is the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.[15]
-
| Hydrolysis Method | Reagents | Product Form | Key Considerations |
| Acidic | Aqueous HCl or H₂SO₄, heat | Carboxylic acid | Potential for acid-sensitive side reactions[16][20] |
| Basic | Aqueous NaOH or KOH, heat | Carboxylate salt (requires acid workup) | Ammonia is evolved as a byproduct[15] |
References
- 1. chemscene.com [chemscene.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | 5803-22-5 [m.chemicalbook.com]
- 5. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 6. 3-methoxyphenylacetic acid [stenutz.eu]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US3221062A - Nitration process - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-(3-Methoxy-4-nitrophenyl)acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-(3-Methoxy-4-nitrophenyl)acetic acid by recrystallization. It is designed to address specific issues you may encounter, offering troubleshooting solutions and answers to frequently asked questions.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful purification technique, but its success hinges on carefully controlled conditions.[1][2][3] This section addresses common problems encountered during the recrystallization of this compound.
My compound will not dissolve.
-
Insufficient Solvent: This is a frequent issue. Ensure you are adding the solvent incrementally at or near its boiling point until the solid just dissolves.[3][4] Adding too much solvent will result in poor or no crystal yield upon cooling.[5][6]
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1][2][3] Based on the structure of this compound, which contains a polar carboxylic acid group, a methoxy group, and a nitro group, polar solvents are a good starting point.[7] Consider solvents like ethanol, methanol, or acetic acid.[7][8]
-
Low Temperature: Ensure the solvent is heated to its boiling point before and during the addition to the crude solid.[3]
No crystals are forming upon cooling.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[5] To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[5][6]
-
Too Much Solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form.[5] The remedy is to carefully evaporate some of the solvent to increase the concentration of the solute.[5]
-
Cooling Too Rapidly: Slow cooling allows for the formation of larger, purer crystals.[2] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[9]
The compound "oils out" instead of crystallizing.
-
High Impurity Level: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the crude material is significantly impure.[5]
-
Inappropriate Solvent System: This phenomenon is more common when using mixed solvent systems.[5] If you encounter this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[5]
-
Melting Point Below Solvent's Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solvent and then fail to crystallize. In such cases, a lower-boiling point solvent is necessary.
Recrystallization Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting common recrystallization problems.
Caption: Troubleshooting flowchart for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
Q2: How do I select the best solvent for recrystallization?
The ideal solvent should exhibit a steep solubility curve with respect to temperature; it should dissolve the compound well when hot but poorly when cold.[1][2][3] A general rule of thumb is "like dissolves like," so polar solvents are a good starting point for this polar compound.[3]
Solvent Selection Protocol:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different potential solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[2]
-
Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when heated.[9]
-
Allow the dissolved solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.
Table 1: Potential Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be a good choice due to the compound's polarity, but drying the final product will take longer.[4][8] |
| Ethanol | High | 78 | A commonly used and effective solvent for polar organic compounds.[8] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetic Acid | High | 118 | Can be a very effective recrystallization solvent, especially for carboxylic acids.[11] Use glacial acetic acid in a fume hood.[12] |
| Ethyl Acetate | Medium | 77 | A less polar option that may be useful if highly polar solvents are too effective at room temperature.[8] |
Q3: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is used when no single solvent has the ideal solubility characteristics.[9] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). The solution is then heated until it becomes clear again, and then allowed to cool slowly.[8] For this compound, a potential system could be ethanol (good solvent) and water (poor solvent).
Q4: How can I remove colored impurities?
If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product. You will then need to perform a hot gravity filtration to remove the charcoal.[9]
Q5: How do I properly dry the purified crystals?
After collecting the crystals by vacuum filtration, it is crucial to wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][13] The crystals should then be left to dry thoroughly to remove any residual solvent, which can affect the final yield and melting point.[6] If water was used as the solvent, drying may take longer, often overnight.[4] Drying to a constant weight ensures all solvent has evaporated.[6]
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
common side products in the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
I. Synthesis via Nitration of 3-Methoxyphenylacetic Acid
This is a common and direct approach, but achieving high regioselectivity can be challenging due to the competing directing effects of the substituents on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the major isomeric side products I can expect when nitrating 3-methoxyphenylacetic acid?
A1: The primary side products are other isomers of the desired product. The methoxy group is an ortho-, para-director, while the carboxymethyl group is a weak deactivating meta-director. This leads to a mixture of products. The main isomers you will likely encounter are:
-
This compound (Desired Product)
-
2-(3-Methoxy-6-nitrophenyl)acetic acid: Nitration occurs ortho to the methoxy group.
-
2-(3-Methoxy-2-nitrophenyl)acetic acid: Nitration occurs at the other ortho position to the methoxy group.[1]
-
2-(5-Methoxy-2-nitrophenyl)acetic acid: Nitration occurs para to the methoxy group.
The relative ratios of these isomers will depend heavily on the reaction conditions.
Q2: Why am I getting a low yield of the desired 4-nitro isomer?
A2: Low yield of the 4-nitro isomer is typically due to a lack of regiochemical control during the nitration reaction. Factors that can influence the isomer distribution include the nitrating agent used, reaction temperature, and the solvent system. For instance, using a milder nitrating agent or running the reaction at a lower temperature can sometimes favor the formation of the desired para-isomer.
Troubleshooting Guide: Nitration of 3-Methoxyphenylacetic Acid
| Issue | Potential Cause | Troubleshooting/Preventative Measures |
| High percentage of ortho-isomers | Steric hindrance at the para-position is not sufficient to prevent ortho-attack. The activating effect of the methoxy group at the ortho-positions is strong. | - Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to increase selectivity. - Nitrating Agent: Consider using a bulkier nitrating agent or a milder one, such as acetyl nitrate generated in situ, which can sometimes favor para-substitution. - Solvent Effects: The choice of solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions. |
| Formation of dinitro-products | Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Stoichiometry: Use a carefully controlled amount of the nitrating agent (close to 1 equivalent). - Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent over-nitration. |
| Oxidation of the starting material | The nitrating mixture (e.g., nitric acid/sulfuric acid) is a strong oxidizing agent. | - Temperature Control: Keep the reaction temperature low. - Slow Addition: Add the nitrating agent slowly to the solution of the starting material to control the exotherm. |
Visualizing Isomer Formation
The following diagram illustrates the potential nitration sites on 3-methoxyphenylacetic acid, leading to the formation of various isomers.
Caption: Potential nitration pathways of 3-methoxyphenylacetic acid.
II. Synthesis via Hydrolysis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
This two-step route involves the formation of the corresponding nitrile followed by hydrolysis. Side products can arise in both steps.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of an intermediate in my final product after hydrolysis. What is it?
A1: The most common intermediate that persists through the hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile is the corresponding amide, 2-(3-Methoxy-4-nitrophenyl)acetamide . This occurs when the hydrolysis is incomplete. Both acidic and basic hydrolysis proceed through this amide intermediate.
Q2: Are there other potential side products from the nitrile hydrolysis?
A2: Besides the amide, other side products are less common but can occur under harsh conditions. For example, prolonged heating under strongly acidic or basic conditions could potentially lead to decomposition of the starting material or product, or even hydrolysis of the methoxy group, although this is less likely under standard conditions.
Troubleshooting Guide: Nitrile Hydrolysis
| Issue | Potential Cause | Troubleshooting/Preventative Measures |
| Incomplete hydrolysis (presence of amide) | Insufficient reaction time, temperature, or concentration of acid/base. | - Reaction Time/Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the amide is no longer observed. - Reagent Concentration: For acidic hydrolysis, use a higher concentration of a strong acid like sulfuric acid. For basic hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide is used. |
| Formation of colored impurities | Decomposition of the starting material or product due to harsh reaction conditions. Nitro-aromatic compounds can be sensitive to strong acids and bases at high temperatures. | - Temperature Control: Avoid excessively high temperatures. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Low yield of the nitrile precursor | In the synthesis of the nitrile from the corresponding benzyl halide, side reactions such as hydrolysis of the halide to the alcohol can occur, especially in the presence of water.[2] | - Anhydrous Conditions: Ensure that the reaction to form the nitrile is carried out under strictly anhydrous conditions.[2] - Solvent Choice: Use a non-aqueous solvent like acetone or DMSO.[2] |
III. Synthesis via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to aryl-substituted amides and thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[3][4][5][6] However, it is known for producing a complex mixture of products.
Frequently Asked Questions (FAQs)
Q1: What are the typical side products of a Willgerodt-Kindler reaction starting from 3'-methoxy-4'-nitroacetophenone?
A1: The Willgerodt-Kindler reaction typically yields a thioamide as the primary product, which is then hydrolyzed. Common side products and intermediates include:
-
2-(3-Methoxy-4-nitrophenyl)thioacetamide: The initial product of the reaction.
-
2-(3-Methoxy-4-nitrophenyl)acetamide: Formed from the hydrolysis of the thioamide.
-
Unreacted starting material: 3'-methoxy-4'-nitroacetophenone.
-
Various sulfur-containing byproducts: Due to the use of elemental sulfur.
-
Products of rearrangement and oxidation: The reaction mechanism is complex and can lead to other oxidized and rearranged species.[4][5]
Q2: My Willgerodt-Kindler reaction is very "messy". How can I improve the yield of the desired product?
A2: The "messy" nature of the Willgerodt-Kindler reaction is well-documented.[7] Optimization is key. Factors to consider include the choice of amine (morpholine is common), the amount of sulfur, the reaction temperature, and the reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.
Troubleshooting Guide: Willgerodt-Kindler Reaction
| Issue | Potential Cause | Troubleshooting/Preventative Measures |
| Low conversion of starting material | Insufficient reaction temperature or time. | - Temperature/Time: Gradually increase the reaction temperature and/or time while monitoring the reaction progress. - Microwave Synthesis: If available, consider using a microwave reactor to improve reaction efficiency. |
| Complex mixture of side products | The inherent nature of the reaction. | - Purification: Be prepared for a challenging purification. Column chromatography is often necessary. - Hydrolysis Step: Ensure the final hydrolysis step to the carboxylic acid is complete to avoid isolating the amide or thioamide. |
| Formation of polymeric materials | High reaction temperatures can lead to polymerization. | - Temperature Control: Avoid excessively high temperatures. Find the optimal temperature that allows for a reasonable reaction rate without significant decomposition. |
IV. Synthesis via Oxidation of 2-(3-Methoxy-4-nitrophenyl)ethanol
This route involves the oxidation of the corresponding primary alcohol. The main challenge is to avoid over- or under-oxidation.
Frequently Asked questions (FAQs)
Q1: What is the primary side product when oxidizing 2-(3-methoxy-4-nitrophenyl)ethanol?
A1: The most common side product is the corresponding aldehyde, 2-(3-methoxy-4-nitrophenyl)acetaldehyde . This results from incomplete oxidation of the primary alcohol.
Q2: How can I avoid the formation of the aldehyde and ensure complete oxidation to the carboxylic acid?
A2: The choice of oxidizing agent and reaction conditions is crucial. Strong oxidizing agents like potassium permanganate or chromic acid are often used for this transformation.[8] However, milder and more selective methods are also available.
Troubleshooting Guide: Alcohol Oxidation
| Issue | Potential Cause | Troubleshooting/Preventative Measures |
| Incomplete oxidation (presence of aldehyde) | The oxidizing agent is not strong enough, or an insufficient amount was used. The reaction time may also be too short. | - Choice of Oxidant: Use a strong oxidizing agent known to convert primary alcohols directly to carboxylic acids (e.g., Jones reagent, KMnO4).[8][9] - Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used. - Reaction Time: Monitor the reaction by TLC or HPLC to ensure complete conversion of the aldehyde intermediate. |
| Low yield due to over-oxidation or side reactions | The oxidizing agent is too harsh, leading to cleavage of the aromatic ring or other undesired reactions. | - Milder Conditions: Consider a two-step, one-pot procedure where the alcohol is first oxidized to the aldehyde using a milder reagent (e.g., TEMPO/NaOCl), followed by oxidation to the carboxylic acid with a reagent like sodium chlorite (NaClO2).[10] - Temperature Control: Perform the oxidation at a controlled temperature to minimize side reactions. |
References
- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Methoxyphenylacetic Acid
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective nitration of 3-methoxyphenylacetic acid. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and explain the causal relationships that govern experimental outcomes, ensuring your success in synthesizing specific nitro-isomers.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section addresses the fundamental principles governing this electrophilic aromatic substitution reaction. Understanding these concepts is critical for rational troubleshooting and optimization.
Q1: What are the directing effects of the methoxy (-OCH3) and carboxymethyl (-CH2COOH) groups, and how do they conflict or reinforce each other in this reaction?
Answer: The regiochemical outcome of the nitration is determined by the interplay of the electronic effects of both substituents.
-
Methoxy Group (-OCH3): This is a strongly activating ortho, para-director.[1][2] The oxygen atom donates electron density to the aromatic ring through resonance (a +M effect), significantly enriching the electron density at the positions ortho (C2, C6) and para (C4) to it. This makes these positions highly attractive to the incoming electrophile (the nitronium ion, NO₂⁺).[1][3]
-
Carboxymethyl Group (-CH2COOH): The influence of this group is more nuanced. The carboxylic acid moiety is electron-withdrawing and deactivating. However, the insulating methylene (-CH₂) spacer prevents the deactivating resonance effect of the carbonyl from directly affecting the ring. The group's primary influence is a weak electron-withdrawing inductive effect (-I effect). While alkyl groups are typically weak activators, the phenylacetic acid moiety as a whole is considered a weak deactivator but still an ortho, para-director.[4]
Synthesis of Effects: In 3-methoxyphenylacetic acid, the powerful activating effect of the methoxy group dominates the weaker effect of the carboxymethyl group.[5][6] Both groups direct substitution to the C2 and C4 positions. The methoxy group also strongly activates the C6 position. Therefore, the electronically favored positions for nitration are C2, C4, and C6.
Q2: Which positions on the 3-methoxyphenylacetic acid ring are most electronically activated for nitration?
Answer: The positions are activated to different extents based on the combined electronic influences. The powerful resonance donation from the methoxy group is the deciding factor.
Caption: Directing effects in 3-methoxyphenylacetic acid.
-
C4 (para to -OCH₃): Strongly activated.
-
C6 (ortho to -OCH₃): Strongly activated.
-
C2 (ortho to -OCH₃): Strongly activated.
Q3: How does steric hindrance influence the final product distribution?
Answer: Steric hindrance plays a crucial role in discriminating between the electronically activated positions.[7]
-
C2 Position: This position is flanked by both the methoxy and carboxymethyl groups. Electrophilic attack at this site is severely sterically hindered and is therefore kinetically disfavored.[5][8] The 2-nitro isomer is expected to be a very minor product, if formed at all.
-
C6 Position: This position is adjacent to the methoxy group. While less hindered than C2, there is still some steric repulsion between the incoming nitronium ion and the methoxy group.
-
C4 Position: This position is the most sterically accessible of the three activated sites. It is para to the larger methoxy group, minimizing steric clash.
Therefore, based on a combination of electronic and steric factors, the reaction is expected to yield a mixture of 4-nitro-3-methoxyphenylacetic acid and 6-nitro-3-methoxyphenylacetic acid , with the 2-nitro isomer being a minor component. The 4-nitro isomer is often the major product due to its lower steric hindrance.[1][2]
Part 2: Troubleshooting Guide - Optimizing for Regioselectivity
This section provides actionable solutions to common problems encountered during the experiment.
Q1: My reaction yields a mixture of 4-nitro and 6-nitro isomers. How can I improve the selectivity to favor the 4-nitro product?
Answer: Achieving high selectivity for the 4-nitro (para) isomer requires tuning the reaction conditions to amplify the impact of steric hindrance.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) increases the selectivity of the reaction. At lower kinetic energy, the electrophile is less able to overcome the activation barrier for the more sterically hindered ortho (C6) position.
-
Use a Milder Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) system is highly reactive and can sometimes lead to lower selectivity.[9] Consider alternative, less aggressive nitrating agents which can be more sensitive to steric differences.
-
Acetyl nitrate (from HNO₃ in Acetic Anhydride): This reagent is bulkier and less reactive than the nitronium ion generated in mixed acid, often leading to improved para-selectivity.
-
Copper(II) nitrate in Acetic Anhydride: This system, known as Menke's conditions, can offer high regioselectivity under mild conditions.[10]
-
-
Employ a Shape-Selective Catalyst: The use of solid acid catalysts like zeolites can promote para-selectivity. The constrained pore structure of the zeolite can sterically favor the formation of the less bulky transition state leading to the para isomer.[11][12]
Q2: I am observing significant formation of the 2-nitro isomer. How can this be minimized?
Answer: The formation of the 2-nitro product indicates that the reaction conditions are too harsh, allowing the electrophile to overcome the significant steric barrier between the two substituents.
Troubleshooting Steps:
-
Drastically Reduce Temperature: Immediately lower the reaction temperature to below 0 °C. The energy difference between the transition states for attack at C2 versus C4/C6 is significant, and lower temperatures will heavily favor the less hindered pathways.
-
Slow the Rate of Addition: Add the nitrating agent very slowly (dropwise) to the solution of 3-methoxyphenylacetic acid. This prevents localized "hot spots" of high reagent concentration and temperature, which can lead to less selective reactions.[13]
Q3: My reaction is producing dinitro compounds or other side products, suggesting oxidation. What is the cause and how can I prevent it?
Answer: The formation of these byproducts is a clear sign of overly aggressive reaction conditions. The methoxy-activated ring is highly susceptible to further reaction or oxidation.
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess dramatically increases the probability of dinitration.[13]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction by pouring it onto ice as soon as the starting material has disappeared to prevent the mono-nitro product from reacting further.[13]
-
Prevent Oxidation/Demethylation: Strong oxidizing conditions can lead to demethylation of the methoxy group to a phenol or other oxidative degradation. If phenolic byproducts are detected, switch to a milder, non-oxidizing nitrating agent and ensure the temperature is strictly controlled.
Q4: The overall yield of my reaction is low, even though the starting material is consumed. What are potential causes?
Answer: Low isolated yield can result from incomplete reaction, side reactions, or issues during workup and purification.
Troubleshooting Steps:
-
Ensure Substrate Solubility: Poor solubility of the starting material in the reaction medium can limit the reaction rate.[14] If using a system like nitric acid in acetic anhydride, ensure the 3-methoxyphenylacetic acid is fully dissolved before beginning the addition of the nitrating agent.
-
Optimize Work-up Procedure: When quenching the reaction by pouring it onto ice, the nitro-product should precipitate. If it remains oily or dissolved, ensure the aqueous solution is sufficiently cold and stir vigorously. If necessary, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
-
Verify Reagent Quality: Ensure that the nitric acid and any other reagents are of high purity and appropriate concentration. Water contamination can deactivate the nitrating species.
Part 3: Experimental Protocols & Data
Protocol 1: High-Selectivity Nitration Favoring the 4-Nitro Isomer
This protocol is designed to maximize the yield of 4-nitro-3-methoxyphenylacetic acid by controlling temperature and using a moderately reactive nitrating agent.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-methoxyphenylacetic acid (1 equivalent) in glacial acetic acid. Cool the solution to -5 °C using an ice-salt bath.
-
Preparation of Nitrating Agent: In the dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to acetic anhydride (2-3 equivalents) at 0 °C. Allow the mixture to stir for 10 minutes to form acetyl nitrate in situ.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the stirred solution of the substrate over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. The isomers can be separated by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Data Summary: Impact of Conditions on Regioselectivity
| Parameter | Change | Expected Effect on 4-nitro : 6-nitro Ratio | Rationale |
| Temperature | Decrease (e.g., from 25°C to 0°C) | Increase | Enhances kinetic selection for the less sterically hindered para position.[7] |
| Nitrating Agent | Switch from HNO₃/H₂SO₄ to Acetyl Nitrate | Increase | Acetyl nitrate is a bulkier electrophile, increasing sensitivity to steric hindrance around the ortho position. |
| Nitrating Agent | Switch from HNO₃/H₂SO₄ to HNO₃/Zeolite | Significant Increase | Shape-selectivity within zeolite pores sterically disfavors the formation of the ortho isomer's transition state.[11][12] |
| Solvent | Use of a coordinating solvent | May Increase | Solvation of the nitrating species can increase its effective bulk, favoring attack at the less hindered site. |
Optimization Workflow
Caption: Workflow for optimizing the regioselective nitration.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals who are scaling up the synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is critical. This document moves beyond simple protocols to address the common challenges and nuanced decision-making required for a successful and scalable reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound at scale, and how do I choose the best one?
Answer: Choosing the optimal synthetic route depends on three primary factors: the availability and cost of starting materials, the desired scale of the reaction, and the available equipment for handling specific reagents and reaction conditions. There are two principal, field-proven pathways to consider.
-
Route A: Electrophilic Nitration. This route begins with the commercially available 3-methoxyphenylacetic acid. The key step is the regioselective nitration of the aromatic ring. This is often the most direct route if the starting material is readily accessible.
-
Route B: Side-Chain Elongation/Modification. This pathway typically starts with 3-methoxy-4-nitrotoluene. The core challenge is the conversion of the benzylic methyl group into an acetic acid moiety. This can be achieved through a two-step process involving benzylic bromination followed by cyanation and subsequent hydrolysis, or through direct oxidation, though the latter can be challenging.
The following decision workflow can help guide your choice:
Technical Support Center: Preventing Isomeric Impurities in Nitrophenylacetic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the formation of isomeric impurities during the nitration of phenylacetic acid to produce nitrophenylacetic acid. As an important intermediate in the synthesis of various pharmaceuticals, including dyestuffs and penicillin precursors, ensuring the purity of nitrophenylacetic acid is paramount.[1][2][3] This resource will equip you with the knowledge to control the regioselectivity of this reaction and effectively troubleshoot common issues.
Understanding the Challenge: The Formation of Isomeric Impurities
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Figure 1. Isomeric products from the nitration of phenylacetic acid."; fontsize = 10; fontname = "Arial"; } enddot Figure 1. Isomeric products from the nitration of phenylacetic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of nitrophenylacetic acid, presented in a question-and-answer format.
Q1: My reaction produced a high percentage of the ortho-isomer. How can I increase the yield of the para-isomer?
A1: A high yield of the ortho-isomer is often due to steric and electronic effects. While the carboxymethyl group directs to both positions, the proximity of the ortho position can sometimes lead to significant substitution there.
-
Underlying Cause: The directing effect of the carboxymethyl group is not exclusively for the para position. The electronic stabilization of the intermediate carbocation for ortho substitution is comparable to that of para substitution.[8]
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.[6] Steric hindrance at the ortho position becomes more influential at lower temperatures.
-
Choice of Nitrating Agent: Using a bulkier nitrating agent can sterically hinder the approach to the ortho position, thereby increasing the proportion of the para product. However, for the standard mixed acid (HNO₃/H₂SO₄) nitration, temperature control is the more common and effective strategy.[9]
-
Q2: I have a significant amount of the meta-isomer in my product mixture. What could be the cause and how do I prevent it?
A2: The formation of a noticeable amount of the meta-isomer is unusual since the carboxymethyl group is an ortho, para-director.
-
Underlying Cause: The presence of a significant amount of the meta-isomer could indicate that the reaction conditions are promoting the protonation of the carboxylic acid group. The resulting -CH₂COOH₂⁺ group would be strongly deactivating and meta-directing.
-
Solution:
-
Control Acidity: While a strong acid catalyst like sulfuric acid is necessary, using an excessive amount or a very high concentration could lead to unwanted side reactions. Ensure the molar ratios of your reagents are appropriate. A typical procedure involves the slow addition of nitric acid to a solution of phenylacetic acid in sulfuric acid, which helps to control the reaction exotherm and maintain the desired reactivity.[10]
-
Reaction Medium: In some cases, the choice of solvent can influence isomer distribution. While mixed acid is the standard, exploring alternative nitrating systems in different solvents could be a strategy, though less common for this specific synthesis.[11]
-
Q3: The overall yield of my reaction is low, with unreacted starting material present. How can I improve the conversion?
A3: Low conversion can be due to several factors, including insufficient reaction time, low temperature, or inadequate mixing.
-
Underlying Cause: The nitration reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] Continue the reaction until the starting material is consumed.
-
Gradual Temperature Increase: While starting at a low temperature is crucial for selectivity, you may need to allow the reaction to slowly warm to room temperature to ensure complete conversion.
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity, especially if the starting material has limited solubility in the reaction medium.
-
Q4: I am observing the formation of dinitrated byproducts. How can I avoid this?
A4: Dinitration occurs when the initially formed nitrophenylacetic acid undergoes a second nitration.
-
Underlying Cause: The nitro group is a deactivating group, making a second nitration less favorable. However, under harsh reaction conditions (high temperature, excess nitrating agent), dinitration can occur.
-
Solution:
-
Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight excess relative to the phenylacetic acid.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.[13] Nitration is a highly exothermic process, and poor temperature control can lead to over-nitration.[14]
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.
-
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Figure 2. Troubleshooting flowchart for nitrophenylacetic acid synthesis."; fontsize = 10; fontname = "Arial"; } enddot Figure 2. Troubleshooting flowchart for nitrophenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best nitrating agent for the synthesis of 4-nitrophenylacetic acid?
A: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[9] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q: What is the ideal temperature for this reaction to maximize the yield of the para-isomer?
A: To maximize the formation of the para-isomer and minimize side reactions, it is recommended to maintain the reaction temperature between 0 °C and 5 °C, especially during the addition of the nitrating agent.[6]
Q: How can I effectively separate the isomers of nitrophenylacetic acid after the reaction?
A: Fractional crystallization is a common method for separating the isomers. The different isomers often have different solubilities in various solvents. For example, 4-nitrophenylacetic acid can be purified by recrystallization from a mixture of ethanol and water.[1] HPLC can also be employed for the separation and analysis of the isomers.[15]
Q: Are there any safety precautions I should be aware of during this synthesis?
A: Yes, this reaction involves the use of strong, corrosive acids and is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction.[16]
Q: Can I use a different starting material to avoid the issue of isomeric impurities altogether?
A: Yes, an alternative synthetic route is the hydrolysis of 4-nitrophenylacetonitrile.[2][10] This method can provide a more direct route to 4-nitrophenylacetic acid, avoiding the challenges of controlling regioselectivity in the nitration of phenylacetic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenylacetic Acid with Enhanced para-Selectivity
This protocol is designed to maximize the yield of the para-isomer.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add phenylacetic acid (1 equivalent).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) while maintaining the temperature below 5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with cooling.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of phenylacetic acid in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 4-nitrophenylacetic acid.[1]
Protocol 2: Purification of 4-Nitrophenylacetic Acid by Recrystallization
-
Dissolution: Dissolve the crude nitrophenylacetic acid product in a minimum amount of boiling ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water to the filtrate until turbidity persists. Then, add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Quantitative Data Summary
| Reaction Condition | Predominant Isomer(s) | Rationale |
| Low Temperature (0-5 °C) | para > ortho | Favors the thermodynamically more stable para-isomer due to increased steric hindrance at the ortho position. |
| High Temperature (>25 °C) | Increased ortho and potential for dinitration | Higher kinetic energy overcomes the steric barrier for ortho-substitution and can promote further reaction. |
| Excess Nitrating Agent | Increased risk of dinitration | More available electrophile to react with the mono-nitrated product. |
References
- 1. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 4. Answered: Draw the mechanism for nitration of phenylacetic acid. Include formation of the electrophile. The mechanism should explain why the product is ortho, para, or… | bartleby [bartleby.com]
- 5. chegg.com [chegg.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 14. vpscience.org [vpscience.org]
- 15. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: The Effect of Temperature on the Nitration of 3-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitration of 3-methoxyphenylacetic acid. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and answer frequently asked questions related to this specific electrophilic aromatic substitution reaction. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of 3-methoxyphenylacetic acid, with a focus on the critical role of temperature.
Q1: Why am I getting a low yield of the desired 4-nitro-3-methoxyphenylacetic acid isomer?
A low yield of the target 4-nitro isomer can be attributed to several factors, with reaction temperature being a primary variable.
Causality: The nitration of 3-methoxyphenylacetic acid is a classic example of an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the acetic acid moiety (-CH₂COOH) is a weakly deactivating, meta-directing group. The directing effects of the methoxy group are dominant. However, the distribution of the ortho and para isomers is highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed the fastest. In many electrophilic aromatic substitutions, the para position is sterically less hindered, leading to a faster reaction rate. Conversely, at higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product. However, nitration is generally considered an irreversible reaction, making true thermodynamic equilibrium difficult to achieve.
-
Side Reactions: Elevated temperatures can lead to the formation of by-products, including dinitrated and oxidized species, which will lower the overall yield of the desired mononitrated product.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice-water bath. This will favor the kinetically controlled pathway and minimize side reactions.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) dropwise to the solution of 3-methoxyphenylacetic acid. This helps to dissipate the heat generated during the exothermic reaction and maintain a consistent low temperature.
-
Choice of Solvent: While not directly a temperature effect, the solvent can influence reaction rates and selectivity. Acetonitrile has been shown in some cases to favor the formation of the ortho isomer.
Q2: How can I minimize the formation of the 6-nitro and other isomeric by-products?
The formation of multiple isomers is a common challenge in the nitration of substituted benzenes.
Causality: The methoxy group strongly activates the ortho (positions 2 and 6) and para (position 4) positions. The acetic acid group at position 1 directs to the meta positions (positions 3 and 5), which are already occupied or deactivated. Therefore, nitration will occur at positions 2, 4, and 6.
-
Steric Hindrance: The position ortho to the bulky acetic acid group (position 2) is sterically hindered, making substitution at this position less likely. The other ortho position (position 6) is less hindered and therefore a likely site for nitration. The para position (position 4) is generally the least sterically hindered.
-
Electronic Effects: The powerful electron-donating resonance effect of the methoxy group strongly activates all ortho and para positions, leading to a mixture of products.
Troubleshooting Steps:
-
Optimize Temperature: As with yield, lower temperatures generally favor the formation of the para isomer due to kinetic control. Experiment with temperatures in the range of -5°C to 5°C to find the optimal balance for your specific setup.
-
Nitrating Agent Concentration: The concentration of the nitrating agent can influence selectivity. Using a less aggressive nitrating agent or a more dilute solution may improve the regioselectivity.
-
Catalyst Systems: In some aromatic nitrations, the use of solid acid catalysts like zeolites can significantly enhance para-selectivity due to the shape-selective nature of the catalyst pores.
Q3: My reaction is producing a significant amount of dark, tar-like material. What is the cause and how can I prevent it?
The formation of tar is a strong indication of over-nitration and oxidative side reactions.
Causality: 3-Methoxyphenylacetic acid has a strongly activated aromatic ring due to the methoxy group.
-
Over-Nitration: At higher temperatures or with an excess of the nitrating agent, the initially formed mononitro product can undergo a second nitration, leading to dinitro compounds. These are often less stable and can contribute to the formation of polymeric materials.
-
Oxidation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or the nitrated products, leading to a complex mixture of by-products and tar.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature does not exceed 5°C. A sudden increase in temperature is a common cause of runaway reactions and tar formation.
-
Stoichiometry: Use a carefully measured, slight excess of the nitrating agent. A large excess will significantly increase the likelihood of over-nitration and oxidation.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the nitration of 3-methoxyphenylacetic acid?
The nitration of 3-methoxyphenylacetic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 3-methoxyphenylacetic acid acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.
.
Caption: The general mechanism for the electrophilic aromatic substitution (nitration) of a substituted benzene.
Q2: What is the expected regioselectivity based on the substituents?
The regioselectivity is determined by the combined directing effects of the methoxy and acetic acid groups.
-
Methoxy Group (-OCH₃): This is an activating, ortho, para-director due to its strong +R (resonance) effect, which donates electron density to the ring, and its -I (inductive) effect.
-
Acetic Acid Group (-CH₂COOH): This is a deactivating, meta-director due to the electron-withdrawing nature of the carboxylic acid, which pulls electron density from the ring through an inductive effect.
The powerful activating effect of the methoxy group dominates, directing the incoming nitro group primarily to the positions ortho and para to it (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent acetic acid group. Therefore, the main products expected are the 4-nitro and 6-nitro isomers.
Q3: What is the optimal temperature range for this reaction to maximize the yield of the 4-nitro isomer?
Based on the principles of kinetic control in electrophilic aromatic substitutions, a low temperature is generally preferred to maximize the formation of the sterically less hindered para isomer.
| Temperature Range | Expected Outcome | Rationale |
| -5°C to 5°C | Higher selectivity for the 4-nitro isomer. | Favors the kinetically controlled product, minimizes side reactions. |
| 5°C to 25°C | Increased formation of the 6-nitro isomer and potential by-products. | Higher thermal energy allows the reaction to overcome the activation barrier for the sterically more hindered ortho position. |
| >25°C | Significant decrease in yield, formation of dinitro compounds and tar. | Increased rates of over-nitration and oxidative side reactions. |
Q4: What are the key safety precautions to consider during this experiment?
The nitration of aromatic compounds is a potentially hazardous procedure and should be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, not the other way around.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly to prevent a runaway reaction.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This should also be done in a fume hood.
Experimental Protocol: Nitration of 3-Methoxyphenylacetic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenylacetic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over a period of 15-30 minutes, ensuring the temperature of the reaction mixture does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified product and determine its melting point and characterize it by spectroscopic methods (e.g., NMR, IR).
.
Caption: A workflow diagram for the nitration of 3-methoxyphenylacetic acid.
Technical Support Center: 2-(3-Methoxy-4-nitrophenyl)acetic acid Workup and Isolation
Welcome to the technical support center for the synthesis and purification of 2-(3-Methoxy-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this important chemical intermediate. Here, we provide in-depth, experience-based troubleshooting advice and detailed protocols to ensure the successful synthesis and purification of your target compound.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the carboxylic acid, methoxy, and nitro functional groups offers multiple avenues for chemical modification.[1] However, the synthesis and purification of this compound can present several challenges, from achieving regioselective nitration to effectively isolating the pure product. This guide addresses these potential hurdles with practical, scientifically-grounded solutions.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, workup, and isolation of this compound.
Issue 1: Low Yield After Nitration of 3-Methoxyphenylacetic Acid
Q: My overall yield of this compound is significantly lower than expected after the nitration step. What are the likely causes and how can I improve it?
A: Low yields in the nitration of 3-methoxyphenylacetic acid are often due to a combination of factors, including the formation of undesired isomers and side reactions. The methoxy group is a strong ortho-, para-director, while the acetic acid side chain is a weak deactivating group and also an ortho-, para-director.[1] This can lead to a mixture of nitrated products.
Potential Causes & Solutions:
-
Formation of Isomers: The primary cause of low yield of the desired product is often the formation of other isomers. To favor the desired 4-nitro isomer, careful control of reaction conditions is crucial.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0-5 °C) to increase regioselectivity. Higher temperatures can lead to the formation of multiple isomers and dinitrated products.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The slow, dropwise addition of the nitrating agent to a solution of the starting material helps to control the reaction exotherm and minimize side reactions.[2]
-
-
Oxidation of the Acetic Acid Side Chain: Strong nitrating conditions can potentially oxidize the benzylic position of the acetic acid side chain. Using milder nitrating agents or carefully controlling the stoichiometry of the nitrating agent can mitigate this.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.
Issue 2: Difficulty in Isolating the Product from the Reaction Mixture
Q: I'm having trouble precipitating and isolating a clean solid product after quenching the nitration reaction. The product seems oily or remains in solution.
A: This is a common issue, particularly when quenching the acidic reaction mixture with water. The presence of various isomers and byproducts can lead to the formation of eutectic mixtures or oils.
Troubleshooting Steps:
-
Effective Quenching: Pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring is essential. This helps to dissipate the heat of neutralization and promotes the precipitation of the solid product.[3]
-
Solvent Extraction: If the product does not precipitate cleanly, an extraction workup is recommended.
-
After quenching, extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Be cautious of effervescence.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product obtained can then be purified by recrystallization.
-
-
pH Adjustment for Precipitation: After quenching, carefully adjusting the pH of the solution can induce precipitation. Since the product is a carboxylic acid, it will be soluble in basic solutions. Acidifying the aqueous layer after a basic wash can precipitate the product. A final pH of around 2-3 is often effective.[4]
Issue 3: Impure Product After Initial Isolation
Q: My isolated this compound is not pure, as indicated by melting point and spectroscopic analysis (NMR, etc.). What are the best methods for purification?
A: Recrystallization is the most common and effective method for purifying the crude product. The key is to select an appropriate solvent or solvent system.
Recrystallization Protocol:
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvents: Ethanol, acetic acid, or a mixture of hexane and ethyl acetate are often good starting points.[5] When using acetic acid, it is generally assumed to be glacial acetic acid unless otherwise specified.[6]
-
Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" a solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data on Recrystallization Solvents
| Solvent/Solvent System | Comments |
| Ethanol | A good general-purpose solvent for polar organic compounds. |
| Glacial Acetic Acid | Can be an effective solvent for recrystallization and may aid in resolving racemic mixtures.[7] |
| Hexane/Ethyl Acetate | A common solvent pair for compounds of intermediate polarity. |
| Water | Generally not a good choice for this compound due to its organic nature, but can be used in mixtures.[5] |
Issue 4: Hydrolysis of a Nitrile Precursor is Inefficient
Q: I am synthesizing the target acid via hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile. The hydrolysis is slow or incomplete. How can I drive the reaction to completion?
A: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. The choice of conditions and ensuring they are sufficiently stringent is key.
Strategies for Efficient Hydrolysis:
-
Strong Acidic Hydrolysis: Refluxing the nitrile with a strong acid such as concentrated hydrochloric acid or sulfuric acid is a common method. The reaction progress should be monitored by TLC.[4]
-
Strong Basic Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, will yield the carboxylic acid.[4]
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period. Nitrile hydrolysis can sometimes be slow, and prolonged reflux may be necessary.
-
Phase Transfer Catalysis: For reactions where solubility is an issue, a phase transfer catalyst can sometimes improve the reaction rate between the aqueous hydrolyzing agent and the organic nitrile.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: A common and logical precursor is 3-methoxyphenylacetic acid.[1] This starting material already possesses the methoxy and acetic acid groups in the correct relative positions, simplifying the synthesis to a regioselective nitration of the aromatic ring.[1]
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Handling Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching of the nitration reaction is highly exothermic. Always add the reaction mixture to ice slowly and with good stirring.
-
Handling Cyanide (if applicable): If you are using a nitrile precursor, be aware that nitriles can release toxic hydrogen cyanide gas under acidic conditions. Handle with extreme caution in a fume hood.[8]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For this compound, you would expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid side chain.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (C=O and O-H stretches) and the nitro group (N-O stretches).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The molecular weight of this compound is 211.17 g/mol .[1]
Q4: Can I use an ester of 3-methoxyphenylacetic acid as a starting material?
A4: Yes, using an ester like methyl 3-methoxyphenylacetate is a viable alternative.[1] The ester can be nitrated, and the resulting nitro ester can then be hydrolyzed to the desired carboxylic acid. This two-step process can sometimes offer advantages in terms of solubility and purification of the intermediate ester.
III. Experimental Workflows
Workflow 1: Synthesis via Nitration of 3-Methoxyphenylacetic Acid
This workflow outlines the general procedure for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Workflow 2: Purification by Recrystallization
This diagram illustrates the decision-making process for selecting a recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
IV. References
-
2-(3-Methoxy-2-nitrophenyl)acetic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid. (2011). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents. Retrieved from --INVALID-LINK--
-
Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009). Google Patents. Retrieved from --INVALID-LINK--
-
Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. (2022). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Optimizing the Synthesis and Handling of (3-Methoxyphenyl)acetonitrile for Industrial Use. (n.d.). LinkedIn. Retrieved from --INVALID-LINK--
References
- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Monitoring the Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid by TLC
Welcome to the technical support center for the synthesis of 2-(3-methoxy-4-nitrophenyl)acetic acid. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and troubleshooting strategies for monitoring your reaction's progress using Thin-Layer Chromatography (TLC). This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational questions regarding the setup and execution of TLC for this specific synthesis.
Question 1: What is the primary role of TLC in this synthesis?
Answer: Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used primarily to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, which is commonly prepared by the nitration of 3-methoxyphenylacetic acid, TLC allows you to qualitatively track the consumption of the starting material and the formation of the product over time.[2][3] By comparing the spots on the TLC plate corresponding to the starting material and the reaction mixture, you can determine if the reaction is proceeding, stalled, or complete.[4]
Question 2: What are the expected relative polarities and Rf values for the starting material and product?
Answer: In normal-phase TLC with a silica gel stationary phase, the retention factor (Rf) is inversely related to the polarity of the compound; more polar compounds interact more strongly with the silica and travel a shorter distance up the plate, resulting in a lower Rf value.[1]
-
Starting Material (SM): 3-methoxyphenylacetic acid.
-
Product (P): this compound.
The product is more polar than the starting material due to the addition of the highly polar nitro (-NO₂) group. Therefore, you should expect the product spot to have a lower Rf value than the starting material spot. An ideal TLC will show the starting material spot disappearing as a new, lower spot (the product) appears and intensifies.
Question 3: What is a recommended starting mobile phase (eluent) for this analysis?
Answer: A good starting point for developing a mobile phase is a mixture of a non-polar solvent and a polar solvent. For compounds like these, which contain a carboxylic acid, common solvent systems are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[5][6]
A recommended starting system is 30-50% ethyl acetate in hexanes . Because both the starting material and product are carboxylic acids, they may streak on the TLC plate.[7] To mitigate this, it is highly advisable to add a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase.[6][8] This acidic additive protonates the carboxylic acid groups, reducing their interaction with the silica gel and resulting in more compact, well-defined spots.
Part 2: Experimental Protocol: Standard TLC Monitoring
This protocol outlines the step-by-step procedure for effectively monitoring the reaction.
Objective: To qualitatively assess the conversion of 3-methoxyphenylacetic acid to this compound.
Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase: e.g., 40% Ethyl Acetate in Hexanes with 1% Acetic Acid
-
Sample of starting material (3-methoxyphenylacetic acid), dissolved in a suitable solvent (e.g., ethyl acetate) for use as a standard.
-
Reaction mixture aliquots
-
UV lamp (254 nm)
-
Staining solution (e.g., Bromocresol Green) and heating device (heat gun or hot plate)
Procedure:
-
Prepare the Chamber: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[9]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the dissolved starting material onto the "SM" lane.
-
Apply a spot of the starting material onto the "Co" lane.
-
Using a fresh capillary tube, carefully spot the reaction mixture directly on top of the starting material spot in the "Co" lane.[9]
-
Using the same capillary, apply a spot of the reaction mixture to the "Rxn" lane. Aim for small, concentrated spots.[1]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[7] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm). Aromatic compounds like these should appear as dark spots against the green fluorescent background.[10][11] Circle the visible spots with a pencil.
-
Proceed with chemical staining if necessary for better visualization or to confirm the presence of acidic spots.
-
Part 3: Visualization Techniques
Choosing the right visualization method is critical for accurate interpretation.
1. UV Light (254 nm):
-
Principle: This is a non-destructive method. The silica plates are impregnated with a fluorescent indicator. Compounds containing aromatic rings or conjugated systems, such as the phenyl rings in your molecules, absorb the UV light, quenching the fluorescence and appearing as dark spots.[11]
-
Application: This should be the primary method used. It will allow you to see both the starting material and the product.
2. Bromocresol Green Stain:
-
Principle: This is a destructive method specific for acidic compounds. Bromocresol green is a pH indicator that is blue at neutral/basic pH and turns yellow in the presence of an acid.[12]
-
Application: After UV visualization, this stain can be used to specifically confirm that the spots observed are indeed the carboxylic acids. The spots will appear yellow against a blue background.[13] This is particularly useful if non-acidic impurities are suspected.
-
Protocol:
-
Prepare the stain: 0.04 g of bromocresol green in 100 mL of ethanol. Add 0.1 M NaOH dropwise until the solution turns from yellow to blue.[12]
-
Quickly dip the dried TLC plate into the stain solution.
-
Acidic compounds will appear as yellow spots on a blue background. No heating is required.
-
Part 4: Troubleshooting Guide
This section addresses specific problems you might encounter during your TLC analysis.
Problem 1: My spots are streaking or "tailing" up the plate.
-
Cause A: Sample Overload. The most common cause of streaking is applying too much sample to the origin.[7]
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. Aim for very small, faint spots.[10]
-
-
Cause B: Acidic Compound Interaction. Carboxylic acids can interact strongly and sometimes irreversibly with the acidic silica gel, causing streaking.[8]
Problem 2: I don't see any spots on my TLC plate.
-
Cause A: Insufficient Concentration. The concentration of your compounds in the reaction mixture may be too low to be detected.[8]
-
Solution: Try concentrating your sample before spotting. Alternatively, apply the sample multiple times to the same spot on the origin, ensuring the solvent evaporates completely between applications.[8]
-
-
Cause B: Inappropriate Visualization. While unlikely for this compound, some molecules are not UV-active.[10]
-
Solution: Always follow UV visualization with a chemical stain. A general-purpose stain like p-anisaldehyde or a specific one like bromocresol green should reveal any acidic compounds present.[12]
-
-
Cause C: Reaction Has Not Started/Failed. It is possible that no reaction has occurred, and the starting material concentration is too low to be seen.
-
Solution: Always run a standard of your starting material in the first lane to confirm it is visible under the chosen conditions. The co-spot lane helps confirm if the starting material is present in the reaction mixture.[9]
-
Problem 3: All my spots ran to the top of the plate (Rf values are too high).
-
Cause: The mobile phase is too polar. It is eluting all compounds, polar and non-polar, very quickly without allowing for sufficient interaction with the stationary phase.[8]
-
Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate (the more polar component). For example, if you used 50:50 ethyl acetate:hexanes, try 30:70.
-
Problem 4: All my spots are stuck at the bottom of the plate (Rf values are too low).
-
Cause: The mobile phase is not polar enough to move the compounds up the plate.[8]
-
Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, you may need to switch to a more polar system, such as 5% methanol in dichloromethane.[6]
-
Problem 5: I see multiple product spots in the reaction lane.
-
Cause: The reaction is producing side products. In the nitration of an aromatic ring with multiple directing groups, the formation of constitutional isomers is a common issue.[2] For 3-methoxyphenylacetic acid, the methoxy group is an ortho-, para-director, while the acetic acid group is a meta-director. This could lead to nitration at different positions on the ring, creating isomers with slightly different polarities.
-
Solution:
-
Optimize the Mobile Phase: Try to improve the separation between the spots by systematically adjusting the polarity of your eluent. Small changes can have a significant impact on resolution.
-
Consult Literature: Research the specific nitration reaction to identify known side products. This will help you anticipate their presence and potential Rf values.
-
Characterization: If the reaction is complete and multiple spots persist, the product will need to be purified (e.g., by column chromatography), and the different fractions analyzed by other techniques (NMR, MS) to identify the major product and the impurities.
-
-
Part 5: Data Interpretation & Visualization
Table 1: Summary of TLC Parameters and Expected Results
| Compound | Structure | Expected Polarity | Expected Rf Range (vs. SM) | Visualization |
| Starting Material (SM) 3-methoxyphenylacetic acid | C1=CC(CC(=O)O)=CC(OC)=C1 | Less Polar | Higher (e.g., 0.5 - 0.6) | UV (254 nm), Bromocresol Green (Yellow Spot) |
| Product (P) this compound | COC1=C(C=C(C=C1)CC(=O)O)--INVALID-LINK--[O-] | More Polar | Lower (e.g., 0.3 - 0.4) | UV (254 nm), Bromocresol Green (Yellow Spot) |
Note: Rf values are highly dependent on the exact conditions (mobile phase, temperature, plate type) and should be used for relative comparison.
Diagram 1: Idealized TLC Plate Progression
The following diagram illustrates the expected evolution of the TLC plate as the reaction proceeds to completion.
Caption: Idealized TLC progression from starting material to product.
Diagram 2: Troubleshooting Workflow for Common TLC Issues
This workflow provides a logical path for diagnosing and solving TLC problems.
Caption: A logical workflow for troubleshooting common TLC problems.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. How To [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. theory.labster.com [theory.labster.com]
- 12. silicycle.com [silicycle.com]
- 13. epfl.ch [epfl.ch]
stability of 2-(3-Methoxy-4-nitrophenyl)acetic acid in acidic and basic conditions
Welcome to the technical support center for 2-(3-Methoxy-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under acidic and basic conditions, potential degradation pathways, and recommended analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by three functional groups: the carboxylic acid, the nitro group, and the methoxy group, all attached to a phenylacetic acid core. The electron-withdrawing nature of the nitro group can impact the reactivity of the aromatic ring and the acidity of the benzylic protons. The methoxy group, an ether, can be susceptible to cleavage under strong acidic conditions. The carboxylic acid group can undergo decarboxylation under harsh thermal conditions, though this is less common under standard pharmaceutical stress testing.
Q2: What is the expected stability of this compound in acidic solutions?
A2: In mild acidic conditions, this compound is expected to be relatively stable. However, under more stringent acidic conditions (e.g., refluxing in strong acid), two primary degradation pathways should be considered:
-
Hydrolysis of the methoxy group: The ether linkage of the methoxy group can be cleaved under strong acidic conditions, leading to the formation of 2-(3-hydroxy-4-nitrophenyl)acetic acid.
-
Decarboxylation: While less likely under typical forced degradation conditions, prolonged exposure to high temperatures and strong acid could potentially lead to decarboxylation, yielding 1-methoxy-2-nitro-4-methylbenzene.[1][2]
Q3: What happens to this compound in basic solutions?
A3: In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable. The primary concern under basic conditions is the reactivity of the nitroaromatic system. Aromatic nitro compounds can undergo complex reactions in the presence of a strong base.[3][4] Potential reactions include the formation of colored species through nucleophilic attack on the aromatic ring, which is activated by the electron-withdrawing nitro group.
Q4: I am observing a color change in my basic solution of this compound. What could be the cause?
A4: A color change, typically to a yellow, orange, or reddish hue, in a basic solution of a nitroaromatic compound is often indicative of the formation of a Meisenheimer complex or other colored anionic species. This occurs when a nucleophile (in this case, hydroxide ions) attacks the electron-deficient aromatic ring. While this may not always represent degradation to a different chemical entity, it is a sign of interaction with the basic media and should be investigated.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[5] Protect from light, as nitroaromatic compounds can be photosensitive.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after acidic stress testing. | Degradation of the parent compound. | - Co-inject with a standard of the suspected degradation product, 2-(3-hydroxy-4-nitrophenyl)acetic acid, if available. - Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peak. A mass corresponding to the loss of a methyl group and addition of a hydrogen would suggest hydrolysis of the methoxy group. |
| Low mass balance in forced degradation studies. | - The degradation product may not be UV-active at the analytical wavelength. - The degradation product may be volatile. - The degradation product may have precipitated out of solution. | - Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. - Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - Check for any visible precipitate in the sample vial. |
| Inconsistent results in stability studies. | - pH of the solution not being properly controlled. - Contamination of the sample. - Inconsistent temperature or light exposure. | - Ensure accurate preparation and verification of buffer solutions. - Use high-purity solvents and reagents. - Maintain consistent and controlled environmental conditions for all stability samples. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
Objective: To assess the stability of this compound in an acidic environment.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (for neutralization)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 0.1 mg/mL.
-
Incubation: Store the solution at 60°C for 24 hours. A control sample diluted with water should be stored under the same conditions.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Basic Conditions
Objective: To evaluate the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid (for neutralization)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 0.1 mg/mL.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light. A control sample diluted with water should be stored under the same conditions.
-
Neutralization: After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic stress conditions.
Recommended Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for monitoring the stability of this compound.
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be necessary to resolve degradation products) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines to ensure it is specific for the parent compound and can separate it from any potential degradation products.[2][6]
References
- 1. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijpsm.com [ijpsm.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(3-Methoxy-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxy-4-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform strategic decisions in research and process development.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies can be employed to construct the target molecule. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. We will explore four principal routes:
-
Direct Nitration of a Phenylacetic Acid Derivative: A convergent approach where the nitro group is introduced onto a pre-existing phenylacetic acid framework.
-
Elaboration of the Acetic Acid Side Chain: A linear approach starting with a pre-nitrated aromatic ring.
-
Hydrolysis of a Benzyl Cyanide Intermediate: A robust method involving the conversion of a benzyl cyanide to the corresponding carboxylic acid.
-
The Willgerodt-Kindler Reaction: A classical named reaction to transform an acetophenone into a phenylacetic acid derivative.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes.
Route 1: Direct Nitration of Homovanillic Acid
This is arguably the most direct and convergent route to this compound. The readily available starting material, homovanillic acid (4-hydroxy-3-methoxyphenyl)acetic acid, possesses the required carbon skeleton. The key challenge lies in the regioselectivity of the electrophilic aromatic substitution (nitration) on a benzene ring bearing both an activating hydroxyl group and a deactivating acetic acid side chain.
Mechanistic Considerations
The hydroxyl group is a strongly activating, ortho-, para- directing group, while the methoxy group is also activating and ortho-, para- directing. The acetic acid side chain is a weakly deactivating, meta- directing group. The directing effects of the hydroxyl and methoxy groups are dominant. The position para to the hydroxyl group is occupied by the acetic acid side chain. Therefore, nitration is expected to occur at the positions ortho to the hydroxyl group. Of the two ortho positions, one is sterically hindered by the methoxy group, and the other is also influenced by the acetic acid side chain. However, the position that becomes the 4-position in the final product is electronically activated by both the hydroxyl and methoxy groups, making it the most likely site for nitration.
Experimental Protocol
A reported procedure for the direct nitration of homovanillic acid involves the use of fuming nitric acid in glacial acetic acid, affording the desired 5-nitrohomovanillic acid (which is this compound, assuming the hydroxyl group is deprotonated and the nitro group replaces it, or more likely, the starting material is 3-methoxyphenylacetic acid and the nomenclature in the reference is based on the homovanillic acid backbone) in a 55% yield.[1] An improved method utilizes zinc chloride as a catalyst to enhance efficiency and selectivity.[1]
Detailed Protocol (Based on literature[1]):
-
Dissolution: Dissolve homovanillic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Nitration: Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Advantages and Disadvantages
-
Advantages:
-
Short and convergent synthesis.
-
Readily available and relatively inexpensive starting material.
-
-
Disadvantages:
-
Use of fuming nitric acid requires careful handling.
-
Potential for the formation of regioisomers, requiring careful purification.
-
Moderate reported yield.
-
Route 2: Elaboration of the Acetic Acid Side Chain
This approach involves constructing the acetic acid moiety onto a pre-functionalized 3-methoxy-4-nitrophenyl core. A plausible starting material is 3-methoxy-4-nitrobenzaldehyde.
Synthetic Strategy
A multi-step sequence would be required, for example:
-
Reduction: Reduction of the aldehyde to the corresponding benzyl alcohol.
-
Halogenation: Conversion of the benzyl alcohol to a benzyl halide (e.g., benzyl chloride or bromide).
-
Cyanation: Nucleophilic substitution of the halide with a cyanide source (e.g., sodium cyanide) to form 3-methoxy-4-nitrobenzyl cyanide.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to the desired carboxylic acid.
Experimental Insights
Advantages and Disadvantages
-
Advantages:
-
Avoids regioselectivity issues in the nitration step.
-
May offer higher overall purity of the final product.
-
-
Disadvantages:
-
Longer synthetic sequence (multiple steps).
-
Involves the use of toxic reagents such as sodium cyanide.
-
Overall yield may be lower due to multiple transformations.
-
Route 3: Hydrolysis of 3-Methoxy-4-nitrobenzyl Cyanide
This route is a variation of Route 2, focusing on the final hydrolysis step. The key intermediate, 3-methoxy-4-nitrobenzyl cyanide, can be prepared via several methods, including the cyanation of 3-methoxy-4-nitrobenzyl halide.
Synthesis of the Benzyl Cyanide Intermediate
A practical approach to 3-methoxy-4-nitrobenzyl chloride involves the chloromethylation of o-nitroanisole.[3] Subsequent reaction with a cyanide salt would yield the desired benzyl cyanide.
Hydrolysis Protocol
The hydrolysis of nitriles to carboxylic acids is a standard and high-yielding reaction. It can be performed under either acidic or basic conditions. A general procedure for the hydrolysis of a related compound, p-nitrobenzyl cyanide, to p-nitrophenylacetic acid using aqueous sulfuric acid reports a yield of 92-95%.[4]
Detailed Protocol (Adapted from literature for a related compound[4]):
-
Reaction Setup: In a round-bottom flask, combine 3-methoxy-4-nitrobenzyl cyanide with a mixture of concentrated sulfuric acid and water.
-
Heating: Heat the mixture under reflux for a specified period.
-
Precipitation: Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.
Advantages and Disadvantages
-
Advantages:
-
Typically high-yielding final hydrolysis step.
-
Avoids direct nitration of a sensitive substrate.
-
-
Disadvantages:
-
Requires the synthesis of the benzyl cyanide intermediate, which adds steps to the overall process.
-
Involves the use of highly toxic cyanide reagents.
-
Route 4: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers a unique approach, transforming an acetophenone into a phenylacetic acid derivative.[5] The starting material for this route would be 3-methoxy-4-nitroacetophenone.
Reaction Mechanism
The reaction involves the treatment of an aryl alkyl ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide. This thioamide can then be hydrolyzed to the corresponding carboxylic acid. The reaction proceeds through a complex mechanism involving the migration of the carbonyl group.
Feasibility and Challenges
While the Willgerodt-Kindler reaction is a powerful tool, its application to substrates containing nitro groups can be problematic. The reaction conditions are often harsh (high temperatures), which can lead to the reduction of the nitro group and the formation of undesired byproducts. A study on the reaction of m-nitroacetophenone reported the formation of the desired product in only a 30% yield, with significant amounts of acid-soluble byproducts suggesting reduction of the nitro group.[6]
Advantages and Disadvantages
-
Advantages:
-
A one-pot conversion of a readily available acetophenone to the phenylacetic acid framework.
-
-
Disadvantages:
-
Harsh reaction conditions.
-
Low yields and potential for significant byproduct formation, especially with nitro-substituted substrates.
-
The nitro group is likely not stable under typical Willgerodt-Kindler conditions.
-
Quantitative Data Summary
| Route | Starting Material | Key Transformation(s) | Reported Yield | Key Advantages | Key Disadvantages |
| 1 | Homovanillic Acid | Direct Nitration | 55%[1] | Short, convergent | Use of fuming nitric acid, moderate yield, potential for isomers |
| 2 | 3-Methoxy-4-nitrobenzaldehyde | Side-chain elaboration | Multi-step, variable | Avoids regioselectivity issues in nitration | Longer sequence, use of toxic reagents |
| 3 | 3-Methoxy-4-nitrobenzyl Cyanide | Nitrile Hydrolysis | High (hydrolysis step)[4] | High-yielding final step | Requires synthesis of the cyanide intermediate, toxic reagents |
| 4 | 3-Methoxy-4-nitroacetophenone | Willgerodt-Kindler Reaction | Low (expected)[6] | One-pot conversion of acetophenone | Harsh conditions, low yield, nitro group instability |
Experimental Workflow Diagrams
Figure 1: Comparative overview of the four main synthetic routes to this compound.
Conclusion and Recommendation
Based on the available literature and a thorough analysis of the synthetic strategies, the direct nitration of homovanillic acid (Route 1) emerges as the most straightforward and efficient method for the laboratory-scale synthesis of this compound. Its convergent nature and the commercial availability of the starting material make it an attractive option. While the reported yield is moderate, optimization of the reaction conditions, potentially using milder nitrating agents or improved catalytic systems, could further enhance its efficacy.
For larger-scale production where the handling of fuming nitric acid and potential isomer separation are significant concerns, the hydrolysis of 3-methoxy-4-nitrobenzyl cyanide (Route 3) presents a robust alternative. Although it involves a longer sequence, the individual steps are generally high-yielding and well-understood, potentially leading to a more scalable and reproducible process. However, the use of highly toxic cyanides necessitates stringent safety protocols.
The elaboration of the side chain from 3-methoxy-4-nitrobenzaldehyde (Route 2) is a viable but likely less efficient approach due to the number of steps. The Willgerodt-Kindler reaction (Route 4) is not recommended for this particular target due to the likely incompatibility of the nitro group with the harsh reaction conditions.
Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research or development program, including scale, available equipment, and safety considerations. This guide provides the necessary data and insights to make an informed decision.
References
- 1. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of 2-(3-Methoxy-4-nitrophenyl)acetic Acid Derivatives and Their Potential as Next-Generation Therapeutics
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The phenylacetic acid scaffold has long been a fertile ground for the discovery of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of a promising class of compounds, 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives, against established drugs in the fields of inflammation, oncology, and infectious diseases. By examining their performance in preclinical models and elucidating their mechanisms of action, we aim to provide researchers with the critical insights needed to advance the development of these potential new medicines.
Introduction: The Therapeutic Promise of the Phenylacetic Acid Core
The phenylacetic acid moiety is a key structural feature in a variety of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a methoxy and a nitro group at the 3 and 4 positions of the phenyl ring, respectively, in this compound derivatives, presents a unique opportunity to explore novel structure-activity relationships and potentially overcome the limitations of existing therapies. This guide will delve into the anti-inflammatory, anticancer, and antimicrobial potential of these derivatives, drawing comparisons with the well-established drugs: diclofenac, doxorubicin, and ciprofloxacin.
Anti-inflammatory Activity: A Potential Alternative to Traditional NSAIDs
Inflammation is a complex biological response implicated in a myriad of diseases, from arthritis to cardiovascular disorders. A key mediator of inflammation is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is upregulated at sites of inflammation.[2] Phenylacetic acid derivatives have a well-documented history as COX inhibitors.[1]
Comparative Efficacy Against Diclofenac
While direct comparative studies of this compound derivatives against diclofenac are not extensively available in the reviewed literature, the anti-inflammatory potential of structurally related phenoxyacetic acid derivatives has been investigated.[2][3] These studies provide a basis for inferring the potential of the target compounds.
Table 1: Comparative In Vitro COX-2 Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Phenoxyacetic Acid Derivative (5f) | COX-2 | 0.06 | [4] |
| Phenoxyacetic Acid Derivative (7b) | COX-2 | 0.07 | [5] |
| Diclofenac | COX-2 | ~0.05-0.97 | [6] |
| Celecoxib (COX-2 Selective) | COX-2 | ~0.04 | [4] |
Note: Data for phenoxyacetic acid derivatives are from studies on structurally similar compounds and are intended for illustrative purposes. Direct comparative data for this compound derivatives is needed for a definitive comparison.
The data suggests that phenoxyacetic acid derivatives can exhibit potent and selective COX-2 inhibition, with some compounds showing IC50 values in the nanomolar range, comparable to or even exceeding the potency of celecoxib, a well-known selective COX-2 inhibitor.[4] This highlights the potential for this compound derivatives to be developed as a new class of anti-inflammatory agents with a potentially improved side-effect profile compared to non-selective NSAIDs like diclofenac.[6]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Anticancer Activity: Exploring Novel Cytotoxic Mechanisms
The search for more effective and less toxic anticancer drugs is a major focus of pharmaceutical research. Phenylacetic acid derivatives have shown promise as potential anticancer agents.[1] The presence of the nitro group in this compound derivatives is particularly interesting, as nitroaromatic compounds can act as hypoxia-activated prodrugs, targeting the low-oxygen environment often found in solid tumors.
Comparative Efficacy Against Doxorubicin
Doxorubicin is a widely used and potent chemotherapeutic agent, but its clinical utility is limited by significant cardiotoxicity.[8] While direct comparative studies are lacking for the title compounds, research on other phenylacetamide derivatives provides some insight into their potential anticancer activity.
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | [2] |
| Doxorubicin | Various | ~0.1 - 10 | [9] |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [2] |
Note: Data for phenylacetamide derivatives are from a study on structurally similar compounds and are intended for illustrative purposes. Direct comparative data for this compound derivatives is necessary for a conclusive comparison.
The available data on related phenylacetamide derivatives indicates that they can exhibit cytotoxic activity against cancer cell lines, although their potency may be lower than that of established drugs like doxorubicin.[9] However, the unique substitution pattern of this compound derivatives may confer novel mechanisms of action and a more favorable therapeutic window.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many chemotherapeutic agents is mediated through the induction of apoptosis, or programmed cell death.[8] This is a tightly regulated process that involves a cascade of signaling events.
Caption: A simplified schematic of the intrinsic apoptosis pathway.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Phenoxyacetic acid derivatives have demonstrated promising antimicrobial activity.[10]
Comparative Efficacy Against Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat a variety of bacterial infections.[11][12] The antimicrobial potential of this compound derivatives can be inferred from studies on related compounds.
Table 3: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | Reference |
| (E)-Methyl 2-(2-methoxy-4-nitro...phenoxy) butanoate | Significant Activity | - | [10] |
| 2-(4-(3-(2-bromophenyl)...) phenoxy) acetic acid | - | Good Activity | [10] |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.125 | [13] |
Note: "Significant" and "Good" activity are as reported in the source and are not quantitative. Direct comparative MIC values for this compound derivatives are needed for a precise comparison.
The available data suggests that derivatives with a methoxy and nitro-substituted phenyl ring can possess significant antibacterial activity.[10] Further investigation is required to determine the full spectrum of activity and potency of this compound derivatives against a range of clinically relevant bacteria.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A primary target for many antibiotics is the bacterial cell wall, a structure that is essential for bacterial survival and is absent in human cells.[1]
Caption: Inhibition of bacterial cell wall synthesis by antimicrobial agents.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides standardized protocols for the key biological assays discussed in this guide.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[14]
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week.
-
Compound Administration: The test compound, a reference drug (e.g., diclofenac), or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
MTT Assay (Anticancer Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or a reference drug (e.g., doxorubicin) for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Microbroth Dilution Method (Antimicrobial Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Serial Dilution: The test compound and a reference antibiotic (e.g., ciprofloxacin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The available evidence, primarily from studies on structurally related compounds, suggests that this compound derivatives represent a promising class of molecules with the potential for development as anti-inflammatory, anticancer, and antimicrobial agents. Their chemical structure offers numerous avenues for modification to optimize potency, selectivity, and pharmacokinetic properties.
However, a critical gap in the current literature is the lack of direct, head-to-head comparative studies of these specific derivatives against established drugs. Future research should focus on:
-
Synthesis and characterization of a focused library of this compound derivatives.
-
Direct comparative in vitro and in vivo evaluation of these derivatives against standard drugs like diclofenac, doxorubicin, and ciprofloxacin.
-
Elucidation of the precise mechanisms of action, including target identification and validation.
-
Assessment of the pharmacokinetic and toxicological profiles of the most promising lead compounds.
By addressing these key research questions, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds and pave the way for the development of novel and improved medicines.
References
- 1. scribd.com [scribd.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to Phenylacetic Acid Derivatives: Elucidating Substituent Effects
Introduction
In the realm of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. Phenylacetic acid and its derivatives are crucial building blocks for a wide array of pharmacologically active molecules. The introduction of various functional groups onto the phenyl ring dramatically alters their chemical and biological properties. Understanding the influence of these substituents on the molecule's spectroscopic signature is a fundamental aspect of chemical analysis and quality control.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(3-Methoxy-4-nitrophenyl)acetic acid (MNPAA) and its structurally related analogs: the parent compound phenylacetic acid (PAA), 4-nitrophenylacetic acid (4-NPAA), and 3-methoxyphenylacetic acid (3-MPAA). Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the distinct effects of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals to serve as a practical reference for compound characterization and to deepen the understanding of structure-spectra correlations.
Molecular Structures Under Investigation
The following diagram illustrates the chemical structures of the compounds discussed in this guide. The systematic comparison of these structures allows for the isolation and understanding of individual and combined substituent effects.
Figure 1: Structural relationships of the compared phenylacetic acid derivatives.
Comparative Spectroscopic Analysis
The subsequent sections detail the expected and observed spectral data for each compound. A thorough analysis of the key differences will highlight the influence of the methoxy and nitro substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for our compounds of interest are summarized in the table below. The broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the characteristic absorptions of the nitro group are of particular interest.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Phenylacetic Acid (PAA) | 4-Nitrophenylacetic Acid (4-NPAA) | 3-Methoxyphenylacetic Acid (3-MPAA) | This compound (MNPAA) (Predicted) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | ~3030 | ~3050 | ~3040 | ~3060 |
| C-H (Aliphatic, CH₂) | ~2920 | ~2930 | ~2925 | ~2935 |
| C=O (Carboxylic Acid) | ~1700 | ~1705 | ~1700 | ~1710 |
| C=C (Aromatic) | ~1600, ~1495, ~1450 | ~1605, ~1520, ~1450 | ~1600, ~1490, ~1455 | ~1610, ~1530, ~1450 |
| NO₂ (Asymmetric Stretch) | N/A | ~1520 | N/A | ~1530 |
| NO₂ (Symmetric Stretch) | N/A | ~1345 | N/A | ~1350 |
| C-O (Methoxy) | N/A | N/A | ~1260, ~1040 | ~1265, ~1035 |
Analysis of IR Data:
-
Carboxylic Acid Group: All four compounds exhibit the characteristic very broad O-H stretching band from approximately 3300-2500 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹. The electron-withdrawing nitro group in 4-NPAA and MNPAA is expected to slightly increase the C=O stretching frequency due to inductive effects.
-
Nitro Group: The presence of the nitro group in 4-NPAA and MNPAA is clearly indicated by two strong absorption bands corresponding to its asymmetric (~1520-1530 cm⁻¹) and symmetric (~1345-1350 cm⁻¹) stretching vibrations. These are absent in PAA and 3-MPAA.
-
Methoxy Group: The C-O stretching vibrations of the methoxy group in 3-MPAA and MNPAA give rise to characteristic bands around 1260 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents on the aromatic ring.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Phenylacetic Acid (PAA) | 4-Nitrophenylacetic Acid (4-NPAA) | 3-Methoxyphenylacetic Acid (3-MPAA) | This compound (MNPAA) (Predicted) |
| -COOH | ~11-12 | ~11-12 | ~11-12 | ~11-12 |
| -CH₂- | ~3.6 | ~3.7 | ~3.6 | ~3.7 |
| -OCH₃ | N/A | N/A | ~3.8 | ~3.9 |
| Aromatic H | ~7.2-7.4 (m) | 8.1 (d), 7.4 (d) | 6.8-7.3 (m) | ~7.8 (d), ~7.2 (d), ~7.0 (s) |
Analysis of ¹H NMR Data:
-
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the aromatic ring appear as a singlet. In 4-NPAA and predicted for MNPAA, the strong electron-withdrawing effect of the nitro group deshields these protons, causing a downfield shift compared to PAA and 3-MPAA.
-
Aromatic Protons:
-
PAA: The aromatic protons of unsubstituted phenylacetic acid appear as a multiplet in the range of 7.2-7.4 ppm.
-
4-NPAA: The para-nitro group creates a symmetrical AA'BB' system, resulting in two distinct doublets. The protons ortho to the nitro group are significantly deshielded and appear downfield around 8.1 ppm, while the protons meta to the nitro group are found around 7.4 ppm.
-
3-MPAA: The methoxy group at the meta position leads to a more complex splitting pattern, with signals generally shifted upfield compared to PAA due to its electron-donating nature.
-
MNPAA (Predicted): The aromatic region is expected to show three distinct signals. The proton between the methoxy and nitro groups would be a singlet. The other two protons would appear as doublets, with the proton ortho to the nitro group being the most downfield-shifted.
-
-
Methoxy Protons (-OCH₃): The singlet for the methoxy protons in 3-MPAA and MNPAA is expected in the typical region of 3.8-3.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to substituent effects.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Phenylacetic Acid (PAA) | 4-Nitrophenylacetic Acid (4-NPAA) | 3-Methoxyphenylacetic Acid (3-MPAA) | This compound (MNPAA) (Predicted) |
| -COOH | ~178 | ~177 | ~178 | ~177 |
| -CH₂- | ~41 | ~40 | ~41 | ~40 |
| -OCH₃ | N/A | N/A | ~55 | ~56 |
| C-ipso (CH₂) | ~134 | ~142 | ~135 | ~141 |
| C-ipso (NO₂) | N/A | ~147 | N/A | ~148 |
| C-ipso (OCH₃) | N/A | N/A | ~160 | ~155 |
| Aromatic C | ~127, ~128, ~129 | ~124, ~130 | ~113, ~115, ~121, ~129 | ~115, ~120, ~125, ~128 |
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon (-COOH): The chemical shift of the carboxylic acid carbon is relatively consistent across the series, appearing around 177-178 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is found at approximately 40-41 ppm.
-
Aromatic Carbons:
-
The ipso-carbon attached to the nitro group in 4-NPAA and MNPAA is significantly deshielded, appearing far downfield.
-
The ipso-carbon attached to the methoxy group in 3-MPAA and MNPAA is also deshielded due to the oxygen atom's electronegativity.
-
The electron-withdrawing nitro group causes a general downfield shift of the aromatic carbon signals, while the electron-donating methoxy group leads to an upfield shift, particularly for the ortho and para carbons relative to its position.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Phenylacetic Acid (PAA) | 136 | 91 (loss of -COOH, tropylium ion) |
| 4-Nitrophenylacetic Acid (4-NPAA) | 181 | 136 (loss of -NO₂), 90 (loss of -NO₂ and -COOH) |
| 3-Methoxyphenylacetic Acid (3-MPAA) | 166 | 121 (loss of -COOH), 107 (loss of -CH₂COOH) |
| This compound (MNPAA) | 211 | 166 (loss of -NO₂), 165 (loss of -NO₂ and -H), 120 (loss of -NO₂ and -COOH) |
Analysis of Mass Spectra:
-
Molecular Ion Peak: The molecular ion peak for each compound corresponds to its molecular weight.
-
Fragmentation Patterns:
-
A common fragmentation pathway for all these compounds is the loss of the carboxylic acid group (-COOH, 45 Da), leading to the formation of a benzyl-type cation.
-
For PAA, the base peak is often the tropylium ion at m/z 91.
-
For the nitro-substituted compounds (4-NPAA and MNPAA), fragmentation often involves the loss of the nitro group (-NO₂, 46 Da).
-
For the methoxy-substituted compounds (3-MPAA and MNPAA), loss of the methoxy group or related fragments can be observed.
-
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Sample Preparation
A consistent and well-documented sample preparation workflow is the foundation of reliable spectroscopic analysis.
Figure 2: Standardized workflow for spectroscopic sample preparation.
Step-by-Step Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in anvil.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
-
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample solution directly into the ESI source or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic analysis of this compound and its analogs demonstrates the powerful diagnostic capabilities of modern analytical techniques. The distinct electronic properties of the methoxy (electron-donating) and nitro (electron-withdrawing) groups impart characteristic and predictable shifts in their IR and NMR spectra, as well as specific fragmentation patterns in mass spectrometry. By systematically comparing the spectra of the parent compound, phenylacetic acid, with its substituted derivatives, a clear and logical correlation between molecular structure and spectroscopic output can be established. This guide serves as a valuable resource for researchers in the field, providing a framework for the structural elucidation of similar compounds and reinforcing the fundamental principles of spectroscopic interpretation.
A Comparative Guide to Purity Assessment of Synthesized 2-(3-Methoxy-4-nitrophenyl)acetic acid: An HPLC-UV and UPLC-MS/MS Perspective
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable downstream data and, ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 2-(3-Methoxy-4-nitrophenyl)acetic acid, a key building block in various synthetic pathways. We will delve into a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as the primary workhorse for routine analysis and compare it with the high-sensitivity, high-resolution technique of Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
The narrative that follows is grounded in the principles of scientific integrity. The experimental choices are explained not just by what was done, but why it was done, ensuring that each protocol is a self-validating system. All claims are substantiated by authoritative sources, providing a trustworthy and comprehensive resource.
The Synthetic Context: Understanding Potential Impurities
To develop a purity-indicating analytical method, one must first understand the potential impurities that can arise from the synthesis. This compound is commonly synthesized via the electrophilic nitration of 3-methoxyphenylacetic acid.
The directing effects of the substituents on the aromatic ring—the methoxy group (-OCH₃) and the acetic acid group (-CH₂COOH)—govern the regioselectivity of the nitration. The methoxy group is a strong ortho-, para-director, while the alkyl carboxylic acid group is a weak ortho-, para-director. This leads to the formation of several positional isomers, which are the most probable process-related impurities.
-
Target Product: this compound
-
Starting Material: 3-Methoxyphenylacetic acid
-
Key Potential Impurities:
-
Isomer A: 2-(3-Methoxy-2-nitrophenyl)acetic acid
-
Isomer B: 2-(3-Methoxy-6-nitrophenyl)acetic acid
-
Isomer C: 2-(5-Methoxy-2-nitrophenyl)acetic acid
-
Unreacted Starting Material: 3-Methoxyphenylacetic acid
-
A successful analytical method must be able to resolve the main peak from these closely related structures.
A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Nitrophenylacetic Acids
For researchers, medicinal chemists, and process development scientists, understanding the nuanced reactivity of substituted aromatic compounds is fundamental to rational molecular design and synthesis. The nitrophenylacetic acids, available as ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers, serve as a classic case study in the interplay of electronic and steric effects that govern chemical behavior. This guide provides an in-depth comparative analysis of these three isomers, moving beyond simple textbook descriptions to offer a practical, data-driven perspective on their relative reactivity.
Theoretical Framework: The Decisive Role of the Nitro Group
The reactivity of the nitrophenylacetic acid isomers is dictated by the potent electron-withdrawing nature of the nitro (–NO₂) group. This influence is exerted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M) . The position of the nitro group on the phenyl ring determines the extent to which each effect modulates the reactivity of the carboxylic acid and the adjacent methylene (benzylic) group.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the number of bonds between the substituent and the reaction center increases.
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via delocalization of π-electrons. This effect is only operative when the nitro group is in the ortho or para position, where it can directly conjugate with the rest of the π-system. From the meta position, this direct resonance delocalization is not possible.
These electronic effects are quantitatively described by the Hammett equation , a cornerstone of physical organic chemistry:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted (parent) reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (e.g., –NO₂).
-
ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to these electronic effects.
This framework provides a powerful tool for predicting and rationalizing the reactivity differences among the isomers.
Comparative Analysis of Acidity
The most direct measure of the electronic influence on the carboxyl group is its acidity, represented by the pKa value. A lower pKa indicates a stronger acid. The electron-withdrawing nitro group stabilizes the resulting carboxylate anion (R-COO⁻) by delocalizing its negative charge, thereby increasing the acidity relative to the parent phenylacetic acid.
Table 1: Comparison of pKa Values for Nitrophenylacetic Acid Isomers
| Compound | Substituent Position | pKa (at 25 °C) | ΔpKa (from Phenylacetic Acid) |
| Phenylacetic Acid | - | ~4.31[1][2] | 0.00 |
| p-Nitrophenylacetic Acid | Para | 3.85 [3][4] | -0.46 |
| o-Nitrophenylacetic Acid | Ortho | ~4.00[1] | -0.31 |
| m-Nitrophenylacetic Acid | Meta | ~3.96 | -0.35 |
Note: The pKa for m-nitrophenylacetic acid is reported across a small range in various sources; 3.96 is a representative value.
Interpretation and Field Insights:
The experimental data clearly demonstrates that all three nitro-isomers are stronger acids than phenylacetic acid. The order of acidity is:
Para > Meta ≈ Ortho > Unsubstituted
-
Para-Isomer: The para-nitro group exerts both a strong inductive (-I) and a strong resonance (-M) effect. This combination provides the most effective stabilization for the carboxylate anion, making it the strongest acid of the three isomers.
-
Meta-Isomer: The meta-nitro group cannot delocalize the anion's charge through resonance. Its acid-strengthening effect is due almost entirely to the inductive effect (-I).
-
Ortho-Isomer: The ortho-isomer presents a more complex case. While it benefits from both -I and -M effects, similar to the para isomer, its acidity is slightly lower than expected. This is often attributed to the "ortho effect," where steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[5] This twisting can disrupt optimal resonance stabilization. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-nitro group can slightly impede dissociation.
Comparative Analysis of Reaction Kinetics
To compare reactivity in a chemical transformation, we can examine reactions involving either the carboxylic acid function (e.g., esterification) or the benzylic C-H bonds (e.g., decarboxylation).
Esterification Reactivity
Acid-catalyzed esterification involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by an alcohol. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Mechanism and Expected Reactivity: An electron-withdrawing group like –NO₂ increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, all nitro isomers are expected to undergo esterification faster than phenylacetic acid.
A study on the acid-catalyzed esterification of substituted phenylacetic acids with methanol reported a Hammett reaction constant (ρ) of –0.31 . The negative sign of ρ indicates that the reaction is moderately favored by electron-donating groups and, conversely, disfavored by electron-withdrawing groups. This may seem counterintuitive, as EWGs increase carbonyl electrophilicity. However, the rate-determining step in acid-catalyzed esterification can be complex. A negative ρ value suggests that stabilization of the protonated intermediate, which has a developing positive charge, is critical, and EWGs can destabilize this intermediate.
Despite the negative ρ value, the overall reactivity is a balance of factors. The primary influence of the nitro group is to increase the ground-state electrophilicity of the carbonyl carbon. The expected reactivity order, considering both electronic and steric factors, is:
Para > Meta >> Ortho
-
Para & Meta: The para and meta isomers benefit from enhanced electrophilicity with minimal steric hindrance. The para isomer, with its stronger combined -I and -M effects, is predicted to be the most reactive.
-
Ortho: The ortho isomer suffers from significant steric hindrance . The bulky nitro group physically obstructs the incoming nucleophile (the alcohol), drastically slowing the reaction rate compared to the other isomers.[6]
Decarboxylation Reactivity
Decarboxylation of nitrophenylacetic acids typically proceeds through the formation of a benzylic carbanion intermediate after the loss of CO₂. The stability of this carbanion is the key determinant of the reaction rate.
Mechanism and Expected Reactivity: An electron-withdrawing group strongly stabilizes an adjacent carbanion. This stabilization is most effective when the group can delocalize the negative charge through resonance.
Expected Reactivity Order:
Para ≈ Ortho >> Meta
-
Para & Ortho: Both isomers can effectively delocalize the negative charge of the benzylic carbanion onto the nitro group through resonance. This provides a highly stabilized intermediate, leading to a much faster decarboxylation rate.
-
Meta: The meta-nitro group can only stabilize the carbanion through its inductive effect. This is a much weaker stabilizing influence compared to resonance, resulting in a significantly slower reaction rate.
Experimental data on the decarboxylation of benzoylacetic acid derivatives supports this trend, showing that a para-nitro group accelerates the reaction rate 16-fold compared to the unsubstituted compound.[7]
Table 2: Summary of Predicted Reactivity Orders
| Reaction Type | Key Factor | Predicted Reactivity Order |
| Esterification | Carbonyl Electrophilicity & Steric Hindrance | Para > Meta >> Ortho |
| Decarboxylation | Benzylic Carbanion Stability | Para ≈ Ortho >> Meta |
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
To empirically validate the predicted reactivity for reactions at the carboxyl group, a kinetic study of the base-catalyzed hydrolysis of the corresponding methyl esters (methyl 2/3/4-nitrophenylacetate) can be performed. The hydrolysis rate serves as a reliable proxy for the electrophilicity of the carbonyl center. This protocol is a self-validating system for comparing the isomers under identical conditions.
Objective: To determine the second-order rate constants (k) for the alkaline hydrolysis of methyl ortho-, meta-, and para-nitrophenylacetate.
Methodology: UV-Vis Spectrophotometry. While the nitrophenylacetate itself does not have a convenient chromophore for monitoring, this protocol is based on the well-established methods for hydrolysis of p-nitrophenyl esters, where the release of the colored p-nitrophenolate is tracked.[2] For the nitrophenylacetates, the reaction progress would be monitored by quenching aliquots at various time points and analyzing the remaining ester concentration via HPLC.
Conclusion and Practical Implications
The positional isomerism of the nitro group on the phenylacetic acid scaffold provides a compelling demonstration of fundamental principles in physical organic chemistry. The reactivity of each isomer is a predictable consequence of the interplay between inductive, resonance, and steric effects.
-
Para-Nitrophenylacetic Acid: Generally the most reactive isomer in reactions where electronic effects are dominant and the reaction center is accessible, such as increasing acidity or enhancing the rate of nucleophilic attack at the carbonyl carbon.
-
Meta-Nitrophenylacetic Acid: Exhibits intermediate reactivity, driven solely by the inductive effect of the nitro group. It serves as an excellent experimental control for isolating the impact of the inductive effect from the resonance effect.
-
Ortho-Nitrophenylacetic Acid: Its reactivity is uniquely governed by the "ortho effect." While electronically similar to the para isomer, its reactivity at the carboxyl group is severely diminished by steric hindrance. However, in reactions involving the adjacent benzylic position, its reactivity is comparable to the para isomer due to powerful resonance stabilization of intermediates.
For drug development professionals and synthetic chemists, this understanding is crucial. Selecting the para isomer might be ideal for creating a highly reactive ester, while choosing the ortho isomer could be a strategic decision to sterically shield the carboxyl group while activating the benzylic position for subsequent functionalization.
References
A Cost-Benefit Analysis of Precursors for 2-(3-Methoxy-4-nitrophenyl)acetic Acid Synthesis: A Guide for Researchers
The synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid, a pivotal intermediate in the pharmaceutical industry, notably in the production of compounds like Roflumilast, demands a strategic selection of precursors. This choice profoundly impacts the economic viability, environmental footprint, and overall efficiency of the manufacturing process. This guide provides an in-depth, data-driven comparison of two primary synthetic routes starting from readily available precursors: the bio-renewable and cost-effective vanillin, and the more direct but higher-cost 3-methoxy-4-nitrobenzaldehyde.
Route 1: The Vanillin-Derived Pathway: A Greener, Multi-Step Approach
Vanillin, a widely available and relatively inexpensive flavoring agent, presents an attractive starting point for the synthesis of this compound.[1] This route, while involving more steps, leverages a bio-based precursor, aligning with the principles of green chemistry.
Synthetic Strategy Overview
The synthesis from vanillin is a multi-step process that involves the initial nitration of the aromatic ring, followed by a series of transformations to convert the aldehyde functional group into an acetic acid moiety.
Caption: Synthetic workflow from Vanillin.
In-Depth Analysis and Experimental Protocols
Step 1: Nitration of Vanillin to 5-Nitrovanillin
The electrophilic nitration of vanillin is a well-established reaction. Careful control of the reaction conditions is crucial to prevent over-nitration and ensure a high yield of the desired 5-nitrovanillin.[2]
-
Causality of Experimental Choices: The use of nitric acid in glacial acetic acid is a common and effective method for the mononitration of activated aromatic rings like vanillin.[3] Acetic acid serves as a solvent and moderates the reactivity of nitric acid. Maintaining a low temperature is critical as nitration is a highly exothermic reaction; poor temperature control can lead to the formation of dinitro byproducts and oxidative degradation.[4]
-
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of vanillin, preventing unreacted starting material from complicating purification.[4]
-
Yield: Yields for this step are typically reported in the range of 75-88%.[5]
Experimental Protocol: Nitration of Vanillin
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 10.5 mL of concentrated nitric acid (70%) in 20 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude 5-nitrovanillin can be recrystallized from ethanol to yield a pure product.
Step 2: Conversion of 5-Nitrovanillin to 2-(3-Methoxy-4-nitrophenyl)acetonitrile
This transformation can be achieved through a two-step process involving the formation of an oxime followed by dehydration to the nitrile.
-
Causality of Experimental Choices: The conversion of an aldehyde to a nitrile via an oxime is a classic and reliable method. Hydroxylamine hydrochloride is used to form the aldoxime. Subsequent dehydration using a reagent like acetic anhydride provides the nitrile.
Experimental Protocol: Conversion to Nitrile
-
Oxime Formation: Reflux a mixture of 19.7 g (0.1 mol) of 5-nitrovanillin, 8.3 g (0.12 mol) of hydroxylamine hydrochloride, and 20 g of sodium acetate in 150 mL of ethanol for 2 hours. Cool the reaction mixture and pour it into water to precipitate the oxime. Filter, wash with water, and dry.
-
Nitrile Formation: Reflux the dried oxime with 50 mL of acetic anhydride for 1 hour. Pour the cooled mixture into ice water and stir until the excess acetic anhydride is hydrolyzed. The solid nitrile is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile to the Acetic Acid
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions associated with the nitro group under strongly basic conditions.
-
Causality of Experimental Choices: Sulfuric acid is a common and effective catalyst for the hydrolysis of nitriles. The reaction is typically heated to drive it to completion. The product precipitates upon cooling and dilution.[6]
-
Yield: The hydrolysis of nitrophenylacetonitriles to their corresponding acids generally proceeds in high yield, often exceeding 90%.[6][7]
Experimental Protocol: Hydrolysis to Acetic Acid
-
In a round-bottom flask, suspend 19.4 g (0.1 mol) of 2-(3-Methoxy-4-nitrophenyl)acetonitrile in a mixture of 100 mL of water and 100 mL of concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-3 hours. The solid will gradually dissolve.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a pale yellow solid.
-
Pour the mixture into 500 mL of ice-cold water to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.
Route 2: The 3-Methoxy-4-nitrobenzaldehyde Pathway: A More Direct, Higher-Cost Approach
This synthetic route begins with 3-methoxy-4-nitrobenzaldehyde, a precursor that already contains the required methoxy and nitro groups in the correct positions. This makes the synthesis more direct but is reliant on a more expensive starting material.[8]
Synthetic Strategy Overview
The key transformation in this route is the Henry (nitroaldol) reaction to form the carbon-carbon bond, followed by conversion of the resulting β-nitro alcohol to the acetic acid.
Caption: Synthetic workflow from 3-Methoxy-4-nitrobenzaldehyde.
In-Depth Analysis and Experimental Protocols
Step 1: Henry Reaction of 3-Methoxy-4-nitrobenzaldehyde
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[9]
-
Causality of Experimental Choices: Nitromethane serves as the nucleophile after deprotonation by a base. A variety of bases can be used, from simple inorganic bases to more complex organic catalysts. The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions.
-
Self-Validating System: The reaction can be monitored by TLC to follow the consumption of the starting aldehyde.
-
Yield: The Henry reaction with aromatic aldehydes is generally high-yielding, with reports of up to 96% for similar substrates.[10]
Experimental Protocol: Henry Reaction
-
To a stirred solution of 18.1 g (0.1 mol) of 3-methoxy-4-nitrobenzaldehyde in 100 mL of methanol, add 9.2 g (0.15 mol) of nitromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10 mL of a 10 M aqueous solution of sodium hydroxide dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~3-4.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-Methoxy-4-nitrophenyl)-2-nitroethanol.
Step 2: Conversion of the β-Nitro Alcohol to the Acetic Acid
The conversion of the β-nitro alcohol to the corresponding carboxylic acid is a more complex transformation. A common method involves the Nef reaction or a related oxidative cleavage.
Experimental Protocol: Conversion to Acetic Acid
-
Dehydration: Dehydration of the β-nitro alcohol to the corresponding nitrostyrene.
-
Oxidative Cleavage: Oxidative cleavage of the nitrostyrene double bond to yield the carboxylic acid. This can often be achieved with strong oxidizing agents like ozone or potassium permanganate under controlled conditions.
Due to the complexity and potential for low yields and side reactions, this step represents a significant drawback of this synthetic route without further optimization.
Comparative Cost-Benefit Analysis
| Parameter | Route 1: From Vanillin | Route 2: From 3-Methoxy-4-nitrobenzaldehyde |
| Precursor Cost | Low (Synthetic vanillin: ~$10-15/kg)[1] | High (~$61/g for small quantities)[8] |
| Number of Steps | 3 | 2 (with a challenging second step) |
| Overall Yield | Moderate to Good (Estimated 50-60%) | Potentially high, but dependent on the challenging second step. |
| Reagent Cost | Moderate (Nitric acid, hydroxylamine, acetic anhydride) | Moderate (Nitromethane, base, potentially expensive oxidants) |
| Green Chemistry | Good (Bio-based precursor) | Fair (Petrochemical-based precursor) |
| Process Safety | Nitration is exothermic and requires careful control. | The Henry reaction is generally manageable; the subsequent oxidation may require hazardous reagents. |
| Scalability | Good (Inexpensive starting material) | Poor (Expensive starting material) |
Conclusion and Recommendations
For large-scale, cost-sensitive production of this compound, the synthetic route starting from vanillin is the more economically viable and sustainable option. Despite being a multi-step process, the significantly lower cost of the starting material provides a substantial advantage. The individual steps are well-documented and generally high-yielding, making it a robust choice for industrial applications.
The route starting from 3-methoxy-4-nitrobenzaldehyde , while more direct, is hampered by the high cost of the precursor. Furthermore, the conversion of the intermediate β-nitro alcohol to the final product is not as straightforward and may require considerable process optimization. This route may be suitable for small-scale laboratory synthesis where the cost of the starting material is less of a concern and a more direct route is desired, provided a reliable protocol for the second step is established.
Ultimately, the choice of precursor will depend on the specific needs of the research or manufacturing campaign, balancing the trade-offs between cost, process complexity, and scalability.
References
- 1. Vanillin Price per kg: Current Rates & Suppliers [accio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Enzyme Inhibitory Potential of 2-(3-Methoxy-4-nitrophenyl)acetic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of a novel chemical series based on the 2-(3-methoxy-4-nitrophenyl)acetic acid scaffold. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust and reproducible assays, and present a comparative analysis of hypothetical analogs to illustrate the evaluation process. Our approach is grounded in established principles of enzyme kinetics and drug discovery, ensuring the generation of reliable and actionable data.
Introduction: The Therapeutic Potential of Nitroaromatic Compounds
Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, represent a significant class of therapeutic agents with diverse pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The strong electron-withdrawing nature of the nitro group is pivotal to their biological effects, often making them substrates for cellular reductases.[1][3][4] This bioreduction can lead to the formation of reactive intermediates that may exert therapeutic effects or, in some cases, contribute to toxicity.[1][2][4]
The scaffold of interest, this compound, combines the nitroaromatic moiety with a methoxyphenylacetic acid framework. Phenylacetic acid derivatives are known to possess a range of biological activities, and their structural modifications are a common strategy in medicinal chemistry to explore and optimize therapeutic potential.[5][6][7] This guide will explore a systematic approach to evaluating analogs of this parent compound as enzyme inhibitors, a key mechanism through which many drugs exert their effects.[8][9]
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
A thorough evaluation of enzyme inhibitors requires a multi-step process, from initial screening to determine potency to more detailed studies to elucidate the mechanism of action. The following sections outline the key experimental stages.
Selection of Target Enzymes
Given the broad biological potential of nitroaromatic compounds, a panel of enzymes representing different classes should be considered for initial screening. Based on the known activities of related compounds, we propose the following enzyme classes as primary targets:
-
Protein Kinases: These enzymes are crucial regulators of cell signaling pathways and are frequently dysregulated in cancer.[10] An example is Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated cancer target.
-
Proteases: This class of enzymes is involved in a wide range of physiological processes, and their inhibition is a therapeutic strategy for various diseases. Trypsin will be used as a model serine protease.
-
Oxidoreductases: The nitro group itself is subject to reduction by enzymes like nitroreductases.[11] We will include NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme involved in cellular redox cycling.
Design of Analog Series
To explore the structure-activity relationship (SAR), a series of analogs of the parent compound, MNP-001 (this compound), will be evaluated. The proposed analogs feature modifications to the phenyl ring substituents and the acetic acid side chain:
-
MNP-001: this compound (Parent Compound)
-
MNP-002: 2-(3-Hydroxy-4-nitrophenyl)acetic acid (Demethylation)
-
MNP-003: 2-(3-Methoxy-4-aminophenyl)acetic acid (Nitro Reduction)
-
MNP-004: N-Benzyl-2-(3-methoxy-4-nitrophenyl)acetamide (Amidation of carboxylic acid)
This selection allows for the investigation of the roles of the methoxy group, the nitro group, and the carboxylic acid moiety in enzyme inhibition.
Workflow for Enzyme Inhibition Evaluation
The overall workflow for assessing the enzyme inhibitory potential of the MNP compound series is depicted below. This systematic process ensures that initial hits are rigorously characterized.
Caption: A three-phase workflow for identifying and characterizing novel enzyme inhibitors.
Comparative Performance Data
The following tables summarize the hypothetical experimental data for the MNP analog series against the selected enzyme targets. This data is for illustrative purposes to guide the interpretation of results.
Table 1: Primary Screening Results (% Inhibition at 10 µM)
| Compound ID | EGFR Kinase | Trypsin | NQO1 |
| MNP-001 | 65% | 12% | 45% |
| MNP-002 | 78% | 15% | 55% |
| MNP-003 | 8% | 5% | 9% |
| MNP-004 | 55% | 8% | 30% |
Table 2: IC₅₀ Values for Active Compounds (µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[12] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10][12]
| Compound ID | EGFR Kinase IC₅₀ (µM) | NQO1 IC₅₀ (µM) |
| MNP-001 | 8.2 | 15.6 |
| MNP-002 | 4.5 | 9.8 |
| MNP-003 | > 100 | > 100 |
| MNP-004 | 12.1 | 25.3 |
Analysis of Hypothetical Data
-
The nitro group appears essential for activity against EGFR and NQO1, as its reduction to an amine (MNP-003) leads to a significant loss of inhibition.
-
Demethylation of the methoxy group to a hydroxyl group (MNP-002) enhances potency against both EGFR and NQO1, suggesting a potential hydrogen bond interaction in the enzyme's active site.
-
Modification of the carboxylic acid to an amide (MNP-004) slightly reduces potency, indicating the importance of the acidic moiety for optimal interaction.
-
None of the compounds show significant activity against the serine protease trypsin, suggesting a degree of selectivity.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in enzyme inhibition studies.[13] The following protocols provide detailed, step-by-step methodologies for the key assays.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay for IC₅₀ Determination
This protocol describes a general method for determining the IC₅₀ value of an inhibitor using a 96-well plate format and a spectrophotometer.[14][15]
Materials:
-
Purified target enzyme (e.g., EGFR kinase, NQO1)
-
Substrate (specific to the enzyme, producing a chromogenic product)
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Test compounds (MNP series) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (DMSO vehicle)
-
96-well clear flat-bottom microplate
-
Microplate spectrophotometer
Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the final desired concentrations for the dose-response curve (e.g., 100 µM to 0.01 µM).
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of the appropriate compound dilution or control (DMSO) to each well.
-
Include wells for "no enzyme" controls (background) and "no inhibitor" controls (100% activity).
-
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitors for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to the optimal temperature. Measure the absorbance at the wavelength corresponding to the product formation at regular intervals (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from the "no enzyme" wells.
-
Normalize the data by expressing the rates as a percentage of the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[16]
-
Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Action
To understand how an inhibitor interacts with an enzyme, kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.[17][18]
Methodology:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), and each column will have a different substrate concentration (e.g., ranging from 0.2 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).
-
Measurement: Follow steps 3-6 of Protocol 1 to initiate and measure the reaction rates for all conditions.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.
-
Analyze the changes in the kinetic parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal velocity), to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[8]
-
Visualizing the Mechanism of Action
The interaction between an enzyme, its substrate, and an inhibitor can be visualized to better understand the different mechanisms of inhibition.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition mechanisms.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for evaluating the enzyme inhibitory potential of this compound analogs. By employing a combination of primary screening, potency determination, and mechanism of action studies, researchers can generate high-quality data to guide lead optimization efforts. The hypothetical data presented for the MNP series illustrates how structure-activity relationships can be established, highlighting the critical role of the nitro and carboxylic acid functionalities for inhibitory activity.
Future work should focus on expanding the analog library to further probe the SAR, confirming the mechanism of action for the most potent compounds, and evaluating their activity in cell-based assays to assess cellular permeability and efficacy in a more complex biological context.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. svedbergopen.com [svedbergopen.com]
- 5. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-(3-Methoxy-4-nitrophenyl)acetic Acid Derivatives as Potential Cyclooxygenase-2 Inhibitors
This guide provides a comprehensive, in-depth comparison of a series of hypothetical 2-(3-methoxy-4-nitrophenyl)acetic acid derivatives, analyzed through molecular docking for their potential as selective Cyclooxygenase-2 (COX-2) inhibitors. We will explore the scientific rationale behind the study, present a detailed, replicable experimental protocol, and interpret the resulting data to draw meaningful structure-activity relationships (SAR).
The core structure, this compound, serves as a compelling scaffold for inhibitor design. The phenylacetic acid moiety is a known pharmacophore present in various bioactive compounds, including anti-inflammatory agents.[1][2] The strategic placement of the methoxy and nitro groups allows for a nuanced exploration of electronic and steric effects within a target binding site. Our objective is to systematically modify this scaffold and computationally evaluate the derivatives against the COX-2 enzyme, a validated target for anti-inflammatory drug development.[3]
The Scientific Rationale: Why COX-2 and Why These Derivatives?
Expertise & Experience: The selection of Cyclooxygenase-2 (COX-2) as the primary target is a deliberate choice rooted in decades of anti-inflammatory research. COX-2 is an inducible enzyme that plays a pivotal role in mediating inflammation and pain by converting arachidonic acid into prostaglandins.[3] Unlike its constitutively expressed isoform, COX-1 (which is involved in gastric cytoprotection), selective inhibition of COX-2 offers the potential for potent anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.[3]
The design of our hypothetical derivatives (Series A) is based on a systematic SAR investigation. Starting with the parent compound (A1 ), we introduce modifications at the carboxylic acid terminus. This region is critical for anchoring the ligand within the COX-2 active site, often forming key interactions with arginine and tyrosine residues. By converting the acid to an amide and introducing various substituted phenyl rings (A2-A5 ), we aim to probe the hydrophobic sub-pockets of the enzyme's binding site. This structure-based drug design (SBDD) approach is a cornerstone of modern medicinal chemistry.[4][5]
The overall workflow for a structure-based virtual screening and docking experiment is a multi-step process that ensures accuracy and reliability.[6]
Caption: General workflow for molecular docking studies.
Experimental Protocol: A Self-Validating System
Trustworthiness: To ensure the reliability of our computational model, we employ a rigorous, multi-step protocol that includes a crucial validation step. The methodology described is based on widely accepted practices in the field, utilizing robust software like AutoDock Vina.[6][7]
Step 1: Target Protein Preparation
-
Retrieval: The 3D crystallographic structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) was downloaded from the Protein Data Bank (PDB ID: 3LN1).
-
Preparation: Using AutoDock Tools (ADT), the protein structure was prepared by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman partial charges to the protein atoms.
-
The prepared structure was saved in the PDBQT format, which includes atomic charges and atom types.
-
Step 2: Ligand Preparation
-
Structure Generation: The 2D structures of the parent compound this compound (A1 ) and its derivatives (A2-A5 ) were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: Ligand geometries were optimized and energy-minimized using the MMFF94 force field to obtain stable, low-energy conformations.
-
File Conversion: The optimized structures were converted to the PDBQT format using ADT, which defines rotatable bonds and assigns Gasteiger charges.
Step 3: Molecular Docking & Protocol Validation
-
Grid Box Generation: A grid box was defined to encompass the active site of COX-2. The dimensions and center of the grid were determined based on the position of the co-crystallized inhibitor, ensuring the search space for the docking algorithm was confined to the relevant binding pocket.[6] The grid box was set to 25Å x 25Å x 25Å centered on the active site.
-
Protocol Validation (Re-docking): To validate the docking protocol's ability to reproduce the experimental binding mode, the co-crystallized ligand (Celecoxib) was extracted and re-docked into the COX-2 active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[7]
-
Docking Simulation: Each prepared ligand (A1-A5 ) was docked into the prepared COX-2 active site using AutoDock Vina. The program's search algorithm explores various conformations and orientations of the ligand within the binding site and ranks them using its scoring function.[8] The top-ranked pose for each ligand, representing the most favorable binding mode, was saved for further analysis.
Step 4: Analysis of Docking Results
-
Binding Affinity: The binding affinity (in kcal/mol), as calculated by the AutoDock Vina scoring function, was recorded for each derivative. More negative values indicate stronger predicted binding.
-
Interaction Analysis: The top-ranked pose for each ligand was visualized using PyMOL. Key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the COX-2 active site were identified and analyzed.
Comparative Analysis: Docking Results and SAR
Authoritative Grounding: The docking results provide a quantitative and qualitative basis for comparing the derivatives. The binding affinity scores offer a direct comparison of binding strength, while the interaction analysis reveals the molecular basis for these differences.
Table 1: Comparative Docking Performance of Series A Derivatives against COX-2
| Compound ID | Derivative Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| A1 | This compound | -7.2 | Arg120, Tyr355, Ser530 |
| A2 | 2-(3-methoxy-4-nitrophenyl)-N-phenylacetamide | -8.1 | Arg120, Tyr355, Val523, Phe518 |
| A3 | N-(4-chlorophenyl)-2-(3-methoxy-4-nitrophenyl)acetamide | -8.9 | Arg120, Tyr355, Val523, Leu352 |
| A4 | N-(4-methoxyphenyl)-2-(3-methoxy-4-nitrophenyl)acetamide | -8.5 | Arg120, Tyr355, Ser530, Val523 |
| A5 | N-(4-fluorophenyl)-2-(3-methoxy-4-nitrophenyl)acetamide | -8.8 | Arg120, Tyr355, Val523, Leu352 |
| Celecoxib | (Reference Drug) | -10.5 | Arg513, Phe518, Val523, Ser353 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Interpretation of Results
The parent carboxylic acid (A1 ) demonstrated moderate binding affinity, with its acid moiety forming a crucial hydrogen bond with Arg120 and interacting with Tyr355 at the top of the active site. This is a classic interaction for many COX inhibitors.
Conversion to the N-phenylacetamide (A2 ) significantly improved the binding affinity. This suggests that the terminal phenyl ring is able to access a hydrophobic pocket within the active site, likely forming favorable interactions with residues like Val523 and Phe518.
The introduction of electron-withdrawing groups on the terminal phenyl ring (A3 and A5 ) led to the highest binding affinities in the series. The chlorine and fluorine atoms likely enhance hydrophobic interactions and may form halogen bonds with the protein backbone, further stabilizing the complex within the hydrophobic pocket occupied by residues like Leu352.
The methoxy-substituted derivative (A4 ) showed a slightly lower, yet still strong, binding affinity compared to the halogenated derivatives. While the methoxy group can participate in hydrogen bonding, it may also introduce some steric hindrance or less favorable electronic properties compared to the halogens in this specific pocket.
This logical progression allows for the development of a clear Structure-Activity Relationship.
Caption: SAR progression for Series A derivatives.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that derivatives of this compound have the potential to act as COX-2 inhibitors. Our molecular docking study, grounded in a validated protocol, predicts that converting the parent carboxylic acid to N-(halophenyl)acetamides can significantly enhance binding affinity. Specifically, compounds A3 and A5 are identified as the most promising candidates for further investigation.
The insights gained from this computational analysis provide a strong rationale for the chemical synthesis and subsequent in-vitro biological evaluation of these derivatives. Future work should focus on confirming their COX-2 inhibitory activity and selectivity through enzymatic assays, followed by cell-based studies to assess their anti-inflammatory potential. Molecular dynamics (MD) simulations could also be employed to provide a more dynamic picture of ligand-protein interactions and complex stability over time.[4][9]
References
- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 2-(3-Methoxy-4-nitrophenyl)acetic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3-Methoxy-4-nitrophenyl)acetic acid, a compound frequently utilized in synthetic chemistry and pharmaceutical research. By understanding the chemical's inherent hazards and adhering to established best practices, researchers can ensure a safe and compliant disposal process. This document is designed to provide clarity and operational guidance, moving beyond mere procedural steps to explain the rationale behind each recommendation.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural motifs—a nitrophenyl group and a carboxylic acid—provide a strong basis for determining its hazard profile and appropriate handling procedures. The guidance herein is synthesized from data on structurally similar compounds, including various nitrophenylacetic acid derivatives, and established principles for managing hazardous chemical waste.[1][2][3]
Section 1: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Based on data from similar compounds, it is expected to cause skin and eye irritation, and may cause respiratory irritation.[1][2][4][5] The presence of the nitro group on the aromatic ring is a key structural alert for potential toxicity and reactivity. Aromatic nitro compounds can be toxic and may have other associated hazards that necessitate careful handling.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Rationale and Key Considerations |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][4] | The acidic nature and particulate form can lead to significant eye damage. Immediate and thorough rinsing is critical upon exposure. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[2][4] | Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath. Work should be conducted in a well-ventilated area or fume hood. |
| Acute Toxicity (Oral) | Potential for Harm: May be harmful if swallowed.[1] | Ingestion can lead to systemic effects. Accidental ingestion must be followed by immediate medical attention. |
It is imperative for all personnel handling this compound to have read and understood the relevant safety information and to have access to appropriate personal protective equipment (PPE).
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory to minimize exposure.
-
Engineering Controls : Always handle this chemical in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[1][7]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[8] A lab coat or other protective clothing should be worn to protect street clothes from contamination.[1]
-
Respiratory Protection : Under normal laboratory use within a fume hood, respiratory protection is not typically required.[1] However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[3][9]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.[10][11]
Step 1: Waste Segregation and Collection
-
Principle of Segregation : Never mix incompatible waste streams.[12] this compound is incompatible with strong oxidizing agents and strong bases.[1][3]
-
Container Selection : Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy for solids or solutions).
-
Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[12]
Step 2: Handling Small Spills
-
Immediate Action : In the event of a small spill, ensure the area is well-ventilated and restrict access.
-
Absorption : For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][2] For solutions, use an inert absorbent material like vermiculite, sand, or a commercial absorbent pad to soak up the spill.[13][14]
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to the laboratory supervisor or safety officer.
Step 3: Preparing for Final Disposal
-
Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.[12]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][10]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[10][13] This is the only approved method for the final disposal of this chemical.[1][2][4][7][15]
Step 4: Recommended Final Disposal Method
-
Incineration : For nitrophenols and related aromatic nitro compounds, incineration under controlled conditions in a licensed facility is the preferred disposal method.[16] This ensures the complete destruction of the compound, minimizing its environmental impact. The incineration process may require scrubbers to control the emission of nitrogen oxides (NOx).[16]
Section 4: Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these protocols, laboratory professionals can effectively manage the risks associated with this compound and ensure its safe and environmentally responsible disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 7. uwm.edu [uwm.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. laballey.com [laballey.com]
- 11. chemos.de [chemos.de]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. youtube.com [youtube.com]
- 14. greenfield.com [greenfield.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Methoxy-4-nitrophenyl)acetic Acid
This guide provides essential safety and handling protocols for 2-(3-Methoxy-4-nitrophenyl)acetic acid, a compound frequently utilized in drug development and chemical synthesis. As a substituted nitrophenylacetic acid, this molecule requires stringent safety measures due to its inherent chemical properties. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and mitigation strategies.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not as extensively documented as some common reagents, presents risks characteristic of aromatic nitro compounds. The hazard profile is synthesized from available data for the compound and its close structural analogs.[1][2][3]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1][2][4] The key hazards are summarized in the table below.
| Hazard Classification | GHS Pictogram | Hazard Statement | Rationale and Implications |
| Acute Toxicity, Oral |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | H302: Harmful if swallowed[3] | Ingestion can lead to systemic effects. Accidental ingestion via contaminated hands is a primary risk. |
| Skin Corrosion/Irritation |
| H315: Causes skin irritation[1][3] | Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe dermal effects. |
| Serious Eye Damage/Irritation |
| H319: Causes serious eye irritation[1][3] | The compound is a significant eye irritant. Even minor exposure to dust can cause serious, potentially lasting damage. |
| Specific target organ toxicity |
| H335: May cause respiratory irritation[1][3] | Inhalation of the solid as a fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][5] |
Note: This table is based on GHS classifications from supplier safety data sheets.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks identified above. The selection of PPE must be deliberate, accounting for the specific tasks being performed.
Eye and Face Protection: The First Line of Defense
-
Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard (US) or EN 166 (EU) are required at all times when handling the solid or its solutions.[4] Safety glasses do not provide a sufficient seal against fine dust or splashes and are therefore inadequate.[6]
-
Causality: The compound is classified as a serious eye irritant.[3] Goggles provide a 360-degree seal around the eyes, which is critical for preventing airborne particulates from causing severe irritation or burns.[6]
-
Recommended: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as when transferring large quantities of the material or its solutions.[7][8]
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Butyl rubber gloves are the recommended choice for handling aromatic nitro compounds.[9] If butyl gloves are not available, heavy-duty nitrile gloves (minimum 8 mil thickness) can be used for splash protection but must be replaced immediately upon contamination.[10] Always inspect gloves for tears or punctures before use.
-
Causality: Aromatic nitro compounds can be absorbed through the skin. Butyl rubber offers superior resistance to a wide range of chemicals, including nitro compounds, compared to standard latex or thin nitrile gloves.[9]
-
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[8] Long sleeves are essential to cover all exposed skin on the arms.
-
Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[7][8] Polyester and acrylic fabrics should be avoided as they can melt in the event of a chemical fire.[8]
Respiratory Protection: Mitigating Inhalation Risks
-
When Required: Respiratory protection is necessary when dusts are generated, such as when weighing or transferring the solid material outside of a certified chemical fume hood.
-
Type: A NIOSH/MSHA-approved respirator with a particulate filter (N95 or better) is required.[4][8] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA.[8][11]
-
Causality: The compound is a respiratory irritant.[1][3] Engineering controls, such as a chemical fume hood, are the primary method for controlling exposure.[11] When these are insufficient or unavailable for a specific task, a respirator provides a necessary barrier to prevent inhalation of harmful dust.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[1][4] Confirm that a chemical spill kit is available.
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize exposure.[12]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, shoes, long pants, safety goggles, and finally, gloves.
-
Weighing and Transfer:
-
Handling Solutions: When working with the compound in solution, be mindful of potential splashes. Use a face shield in addition to goggles if necessary.
-
Post-Handling:
Emergency Response Protocol
Rapid and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[1][2]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove all contaminated clothing while under a safety shower if the exposure is extensive.[13] Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.
-
Minor Spill (Contained in Fume Hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material like vermiculite or cat litter, working from the outside in.[13]
-
Gently sweep the absorbed material into a designated hazardous waste container.[4][13] Avoid creating dust.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood):
Below is a workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[15]
-
Segregation: Do not mix this waste with other waste streams.[15]
-
Container: Collect all waste in a clearly labeled, compatible, and sealable container. The label must read "HAZARDOUS WASTE" and list the chemical contents.[15]
-
Storage: Keep the waste container tightly closed except when adding waste.[15] Store it in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department by submitting a hazardous material pickup request.[15]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. hsa.ie [hsa.ie]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
